Octacosane

Catalog No.
S598060
CAS No.
630-02-4
M.F
C28H58
M. Wt
394.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octacosane

CAS Number

630-02-4

Product Name

Octacosane

IUPAC Name

octacosane

Molecular Formula

C28H58

Molecular Weight

394.8 g/mol

InChI

InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

ZYURHZPYMFLWSH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC

solubility

Insoluble in water
Miscible with acetone, soluble in benzene, chloroform

Synonyms

Alkane C28

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC

Quantitative Phase Transition Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key thermodynamic properties of n-Octacosane from the NIST Standard Reference Data Program and other experimental sources [1] [2].

Table 1: Fundamental Phase Transition Properties

Property Value Units Method / Notes
Melting Point (Tfus) 334.0 ± 1.0 K Average of 23 values [1] [2]
Boiling Point (Tboil) 704.8 K At atmospheric pressure [1] [2]
Triple Point (Ttriple) 333.98 K Crystal phase I to liquid [1] [2]
Enthalpy of Fusion (ΔfusH) 67.38 kJ/mol DSC [1] [2]
Enthalpy of Vaporization (ΔvapH°) 141.9 kJ/mol Correlation Gas Chromatography (CGC) [1] [2]

Table 2: Solid-Solid Phase Transition Details n-Octacosane undergoes a solid-solid (rotator) phase transition before melting [3] [1] [2].

Initial Phase Final Phase Transition Enthalpy (ΔtrsH) Transition Temperature
Crystalline II Crystalline I 33.66 kJ/mol 330.40 K [1] [2]
Crystalline I Liquid 66.52 kJ/mol 333.98 K [1] [2]

Experimental Methodologies

Researchers commonly use the following techniques to study the phase behavior of n-alkanes like C28H58.

  • Differential Scanning Calorimetry (DSC)

    • Principle: Measures heat flow into or out of a sample as a function of temperature or time, directly providing enthalpy changes (ΔH) and transition temperatures [3] [4].
    • Protocol for Pure Alkanes: The sample is typically sealed in an aluminum crucible. Experiments involve controlled heating and cooling cycles at specified rates (e.g., 1-10 °C/min) under an inert nitrogen atmosphere. The instrument is calibrated for temperature and heat flow using standards like indium [4].
    • Data Interpretation: The melting point is often taken as the extrapolated onset temperature or the temperature at which the curve returns to the baseline, rather than the peak temperature, to better approximate the equilibrium melting point [4].
  • Light Scattering

    • Principle: This method monitors changes in the intensity of light scattered by a sample. Phase transitions in dispersions cause significant changes in turbidity, which can be detected with high sensitivity [3].
    • Protocol: Stable oil-in-water dispersions of n-alkanes are prepared, often via ultrasonication and sometimes without surfactants. The turbidity of the dispersion is measured while the temperature is ramped. Sharp changes in the transmitted or scattered light intensity indicate phase transitions [3].
    • Advantage: It is particularly effective for studying phase transitions in very dilute dispersions (as low as 10⁻⁴ mass%), where DSC sensitivity may be insufficient [3].

The workflow for characterizing phase transitions often integrates these and other techniques, as shown in the following experimental pathway.

G Phase Transition Characterization Workflow Start Sample Preparation (n-Octacosane) DSC DSC Analysis Start->DSC Heating/Cooling Cycle LightScat Light Scattering Start->LightScat Dilute Dispersion PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD DataSynthesis Data Synthesis DSC->DataSynthesis ΔH, Tm LightScat->DataSynthesis Transition Temps PXRD->DataSynthesis Crystal Structure Crystalline Crystalline Phase DataSynthesis->Crystalline ~330.4 K Rotator Rotator Phase Crystalline->Rotator ~330.4 K Liquid Liquid Phase Rotator->Liquid ~334.0 K

This diagram maps the pathway from sample preparation through data synthesis to identify specific phase transitions.

Behavior in Mixtures and Dispersions

For complex systems like petroleum products or phase-change materials, understanding n-Octacosane behavior in mixtures is critical.

  • Binary and Ternary Mixtures: When mixed with other n-alkanes of significantly different chain lengths (e.g., C16H34 and C41H84), n-Octacosane tends to form eutectic systems rather than solid solutions. This results in the mixture having a distinct melting point that is lower than that of any of the pure components [4].
  • Confinement Effects: Phase transition behavior can be altered when the material is confined in nanoscale spaces, such as in nanoporous media or nanoencapsulated phase-change materials. These effects include depression of the melting point and changes in transition enthalpies [3].

References

Phase Behavior of n-Octacosane

Author: Smolecule Technical Support Team. Date: February 2026

n-Octacosane is a linear alkane that exhibits complex phase transitions upon heating and cooling. In its bulk state, it sequentially transitions through several solid and rotator phases before melting to an isotropic liquid [1] [2]. Rotator phases are intermediate states of matter that possess long-range translational order of the molecular centers of mass but feature molecules that can rotate freely around their long axis [3].

The table below summarizes the phase sequence of bulk n-octacosane upon heating:

Phase Type Phase Designation Key Characteristics & Transition Temperature
Stable Crystal Monoclinic (M011, space group P2₁/a) [1] Low-temperature, fully ordered crystalline state.
Stable Crystal Orthorhombic (Op, space group Pca2₁) [1] Appears at higher temperatures than the monoclinic phase.
Rotator Phase RIV [4] [1] A high-temperature rotator phase.
Rotator Phase RIII [4] A rotator phase present in the bulk sequence.
Rotator Phase RI [4] A low-temperature rotator phase.
Isotropic Liquid Liquid [2] Final melting; simulated melting point is predictable by molecular dynamics [2].

However, when confined within nanopores (e.g., of Anodized Alumina, CPGs, SBA-15), its phase behavior changes dramatically [4] [1]:

  • The bulk RIII phase disappears completely.
  • The bulk RIV phase is almost entirely lost.
  • New phases, including one highly resembling a hexatic mesophase at higher temperatures and the RI rotator phase at lower temperatures, are formed in their place [4].

Experimental Investigation Protocols

Researchers use several key techniques to characterize the phase transitions and structures of n-octacosane.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperatures and enthalpies of phase transitions.

  • Purpose: To determine phase transition temperatures, depression of melting point (ΔTm), degree of supercooling, and enthalpies of phase transitions (ΔH) [1].
  • Typical Protocol:
    • Sample Preparation: Bulk n-octacosane is used as a control. For confined studies, the porous material (e.g., CPG, SBA-15) is impregnated with molten n-octacosane [1].
    • Measurement: The sample is subjected to controlled heating and cooling cycles (e.g., 2 K/min) [1].
    • Data Analysis: Transition temperatures are taken as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks. The area under the peak gives the transition enthalpy [1].
Temperature-Dependent X-ray Diffraction (XRD)

XRD provides structural information and is essential for identifying different rotator phases.

  • Purpose: To identify the crystal structure and lattice parameters of different phases (e.g., monoclinic, orthorhombic, rotator phases) by analyzing the diffraction patterns [4] [1].
  • Typical Protocol:
    • The sample is placed in a temperature-controlled stage.
    • XRD patterns are collected at various temperatures across the phase transitions.
    • The appearance, disappearance, or shift of diffraction peaks (e.g., (00l), (11l) reflections) is used to identify phase changes and parameters like the chain tilt angle [4].

The workflow below illustrates how these experimental techniques are combined to study n-octacosane, particularly under confinement:

G Start Study Setup Bulk Bulk n-Octacosane (DSC & XRD) Start->Bulk Confined Confined n-Octacosane (e.g., in AAO, SBA-15) Start->Confined DSC DSC Analysis Bulk->DSC XRD XRD Analysis Bulk->XRD Confined->DSC Confined->XRD Data Thermal Data: Transition Temps, Enthalpies DSC->Data Generates Structural Structural Data: Crystal Phases, Lattice XRD->Structural Generates Compare Compare Bulk vs. Confined Data->Compare Structural->Compare Findings Findings: New phases (e.g., hexatic), Phase suppression, Tm depression Compare->Findings

Experimental workflow for investigating n-octacosane phases under confinement.

Molecular Dynamics Simulation

Molecular Dynamics (MD) simulation provides atomic-level insight into phase transitions and is a valuable complement to experimental methods.

  • Purpose: To simulate the heating of n-octacosane crystalline polymorphs, reproduce the sequence of crystalline and rotator phases, predict properties like melting temperature and heat of fusion, and study deformation mechanisms [2].
  • Typical Protocol [2]:
    • Model Building: Construct initial crystalline structures (e.g., monoclinic, orthorhombic) for n-octacosane.
    • Forcefield: Use a united-atom scheme to improve computational efficiency, treating hydrogen atoms implicitly as part of the carbon atoms.
    • Simulation Run: Perform MD simulations while gradually heating the system (NPT ensemble is common).
    • Analysis: Monitor key parameters to identify phase transitions:
      • System density
      • Chain tilt angle with respect to the layer normal.
      • Percentage of gauche torsion angles (indicative of chain disorder).
      • Cell anisotropy and radial distribution functions.

Key Quantitative Findings

The data from these investigations can be summarized for clear comparison.

Table 1: Confinement-Induced Changes in Thermal Properties

This table summarizes the general effects of nanoconfinement on n-octacosane's thermal behavior, as observed across multiple studies [4] [1].

Property Effect of Nanoconfinement
Melting Point (Tm) Depression relative to bulk; linear dependence on inverse pore diameter (1/d).
Solid-Solid Transition Temperature Depression relative to bulk; linear dependence on 1/d.
Transition Enthalpy (ΔH) Reduction relative to bulk; linear dependence on 1/d.
Degree of Supercooling Increases with confinement.
Phase Stability Bulk RIII phase disappears; RIV phase is significantly suppressed.
New Phase Formation Emergence of a hexatic-like mesophase and the RI rotator phase.
Table 2: Impact of Pore Morphology on Phase Transition Temperatures

This table highlights the influence of pore geometry, comparing the phase transition temperatures of n-octacosane in different porous matrices with similar pore sizes (data adapted from [1]).

Porous Material Pore Morphology Pore Diameter (nm) Relative Depression of Phase Transition Temperatures
SBA-15 Ordered 1D Channels ~8-9 More pronounced
KIT-6 3D Interconnected ~8.6 Intermediate
CPGs / SGs Disordered 3D Network ~7.5-10 Least pronounced

Conclusion

References

n-octacosane melting point and enthalpy of fusion

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Properties of n-Octacosane

The table below summarizes the key phase change data for n-octacosane (C₂₈H₅₈), collected from experimental measurements reported in the scientific literature.

Property Value Units Method / Notes Reference
Melting Point (Tfus) 334 ± 1 K Average of 23 values [1] [2]
60.9 ± 1 °C Converted from Kelvin Calculated
Triple Point (Ttriple) 333.98 K Crystal to liquid transition [1] [2]
60.83 °C Converted from Kelvin Calculated
Enthalpy of Fusion (ΔfusH) 67.38 kJ/mol DSC* [1] [2]
63.0 kJ/mol DSC* [1] [2]
64.64 kJ/mol - [1] [3] [2]
Entropy of Fusion (ΔfusS) 193.28 J/(mol·K) At 334.5 K [1] [2]

*DSC: Differential Scanning Calorimetry

Experimental Protocol and Phase Behavior

For researchers, understanding the methodology behind the data and the material's complex phase behavior is crucial.

  • Primary Experimental Method: The most common technique for determining the melting point and enthalpy of fusion is Differential Scanning Calorimetry (DSC) [1]. In a DSC experiment, a small sample of n-octacosane and a reference are heated at a controlled rate. The instrument measures the heat flow difference between them. The melting point is identified by the onset temperature of the endothermic peak, and the enthalpy of fusion is calculated by integrating the area under that peak.
  • Complex Solid-State Transitions: n-Octacosane exhibits rich polymorphism. Before melting, it can undergo one or more solid-solid phase transitions (e.g., from a crystalline phase II to a crystalline phase I) [1]. These transitions are associated with their own enthalpies (e.g., ~33.7 kJ/mol) [1] [2]. The final transition to the liquid state is what is typically reported as the melting point and enthalpy of fusion. The following diagram illustrates this sequential phase transition process.

G Start Start Heating Crystal_II Crystalline Phase II (T < ~331 K) Start->Crystal_II Crystal_I Crystalline Phase I (~331 K) Crystal_II->Crystal_I Solid-Solid Transition ΔH ≈ 33.7 kJ/mol Rotator Rhombohedral 'Rotator' Phase (α-RII) Crystal_I->Rotator Solid-Solid Transition Liquid Liquid Phase (334 K / Melting Point) Rotator->Liquid Fusion / Melting ΔHₘ ≈ 64-67 kJ/mol

> Experimental workflow for n-octacosane phase transitions shows sequential solid-state changes before melting, with key enthalpy contributions.

This behavior has been successfully replicated in Molecular Dynamics simulations using a united-atom model, which confirmed the sequence of crystalline phases, rotator phases, and the melting point [4]. Furthermore, studies on binary mixtures (e.g., with n-hexacosane) show that n-alkanes like octacosane can form solid solutions with complex phase diagrams involving orthorhombic and rotator phases before melting [5].

Application and Stability in Research

The high enthalpy of fusion and suitable melting range make n-octacosane an attractive candidate as a Phase Change Material (PCM) for thermal energy storage. Recent research focuses on enhancing its practical application:

  • Thermal Conductivity Enhancement: A 2025 study created a composite by embedding n-octacosane in a matrix of graphene nanoplatelets (GnP) and polydimethylsiloxane (PDMS). This structure simultaneously provided high latent heat (189.3 J/g, which is consistent with the theoretical value based on its molar enthalpy) and significantly improved thermal conductivity for efficient heat dissipation in potential applications like chip thermal management [6].
  • Shape Stabilization: The same study used PDMS as a polymer encapsulant to prevent leakage of the liquid phase during repeated melting and freezing cycles, demonstrating excellent shape stability with only a 2.3% loss in melting enthalpy after 30 thermal cycles [6].

References

molecular dynamics simulation of octacosane phase diagrams

Author: Smolecule Technical Support Team. Date: February 2026

Core Methodology: United-Atom MD Simulation

The following table summarizes the key aspects of the simulation setup as described in the research [1].

Aspect Description
Molecular Model United-atom scheme for octacosane (C28H58).
Initial Structures Three different crystalline polymorphs.
Simulation Protocol Gradual heating of the initial structures to induce phase transitions.
Analyzed Properties System density, molecule morphology, chain tilt angle, cell anisotropy.
Validation Metrics Melting temperature and heat of fusion.

Workflow and Property Analysis

The overall process of simulating and analyzing the phase transitions can be visualized in the following workflow. This diagram illustrates the sequential steps from model construction to the final validation of the simulated phases.

OctacosanePhaseWorkflow Start Start: Build Initial Models UA_Model Construct United-Atom Model of C₂₈H₅₈ Start->UA_Model Polymorphs Create Three Crystalline Polymorphs UA_Model->Polymorphs Heating Apply Gradual Heating Protocol Polymorphs->Heating Analysis Analyze Phase & Properties Heating->Analysis Validate Validate Against Experimental Data Analysis->Validate Transferable Confirm Model Transferability Across Phases Validate->Transferable

Molecular dynamics workflow for this compound phase simulation.

To understand the phase transitions, specific molecular-level properties are monitored throughout the simulation. The diagram below shows the logical relationships between these key properties and the insights they provide about the system's behavior.

PropertyAnalysis Density System Density Deformation System Deformation Density->Deformation Morphology Molecule Morphology Morphology->Deformation TiltAngle Chain Tilt Angle PhaseChange Phase Transformation TiltAngle->PhaseChange Anisotropy Cell Anisotropy Anisotropy->PhaseChange Mechanism Hypothesized Mechanism Deformation->Mechanism PhaseChange->Mechanism

Relationships between analyzed properties and derived insights.

Simulation Details and Output

The research provides specific outcomes, particularly regarding the sequence of phases and the final validation results. The table below consolidates this quantitative data [1].

Property Simulation Result / Outcome
Reproduced Phases Sequence of experimentally reported crystalline phases and rotator phases.
Key Insight Proposed three mechanisms for system deformation and phase transformation during annealing.
Melting Point Successfully predicted.
Heat of Fusion Successfully predicted.
Model Validation Reproduced characteristics of rotator phases and the liquid phase.
Scheme Transferability United-atom scheme is valid across different condensed phases of this compound.

Important Considerations for Phase Transition Simulation

Simulating phase transitions, especially melting, requires careful consideration of the material's properties. A general challenge in MD is that metals and other materials behave differently. Metals like gold have low nucleation barriers, meaning they can melt easily in a simulation with a simple heating protocol. However, for materials like silicon (and by analogy, complex organic molecules), the simulation box might superheat without showing a transition if there are no defects or surfaces to initiate nucleation [2].

The recommended robust method for measuring melting point is to create a two-phase system (e.g., half crystal and half liquid) and find the temperature at which the two phases are in equilibrium. If the crystal grows, the temperature is below the melting point; if the liquid grows, it is above [2].

Application and Further Research

The outlined methodology is noted to be an effective and efficient numerical approach not only for this compound but also for other members of the n-alkane family [1]. This suggests the core protocol can be adapted for your research on similar compounds.

For practical execution, you would need access to MD software. The search results mention LAMMPS as one tool used for such simulations [2]. The provided workflow and property analysis diagrams offer a foundational blueprint that can be implemented and refined within such a computational framework.

References

Quantitative Thermal Properties of n-Octacosane (C₂₈H₅₈)

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key thermodynamic data for n-Octacosane from the NIST WebBook and other compilations [1] [2].

Table 1: Fundamental Phase Change Properties

Property Value Unit Method / Reference Comment
Melting Point (Tfus) 334.55 K KDB [1] Approx. 61.4 °C
334 ± 1 K AVG [2] Average of 23 values
Boiling Point (Tboil) 704.80 K NIST [1] [2] Approx. 431.7 °C
Triple Point (Ttriple) 333.98 ± 0.70 K NIST [1] [2]
Critical Temperature (Tc) 836.00 K Joback Calculated [1]

Table 2: Enthalpy and Entropy Data

Property Value Unit Method / Reference Comment
Enthalpy of Fusion (ΔfusH°) 64.64 kJ/mol NIST [1] [2]
67.38 kJ/mol DSC [1] [2]
Entropy of Fusion (ΔfusS) 193.28 J/mol×K NIST [1] [2] At 334.5 K
Enthalpy of Vaporization (ΔvapH°) 141.9 - 152.4 kJ/mol Correlation-Gas Chromatography (CGC) [1] [2] Range of reported values
Enthalpy of Sublimation (ΔsubH°) 209.00 ± 10.00 kJ/mol NIST [1]
195.80 ± 2.20 kJ/mol NIST [2] At 326 K

Phase Transition Behavior

n-Alkanes like Octacosane exhibit complex solid-state behavior before melting. Research on high-purity, higher n-alkanes indicates they can undergo solid-solid transitions from a low-temperature crystalline phase (often orthorhombic) to a high-temperature monoclinic modification (designated Mh01) before transitioning to a rotator phase or melting directly [3]. This transition is characterized as first-order and can be irreversible [3].

The provided diagram below maps this complex thermal pathway.

CrystallineII Crystalline (Phase II)Low-Temperature Orthorhombic CrystallineI Crystalline (Phase I)High-Temperature Monoclinic CrystallineII->CrystallineI Solid-Solid Transition~57-58 °C Rotator Rotator Phase CrystallineI->Rotator Rotator Transition Liquid Liquid CrystallineI->Liquid Direct Melting (alternative path) Rotator->Liquid Melting~61-62 °C

This diagram illustrates the multi-step phase transition pathway of n-Octacosane, involving solid-solid and rotator phases before melting [2] [3]. The dashed line indicates a potential alternative direct melting path.

Experimental Protocols

The data in the tables was obtained through standardized experimental techniques:

  • Differential Scanning Calorimetry (DSC): This is the primary method for determining enthalpies of fusion and solid-solid transitions. A small, precisely weighed sample of this compound is heated at a controlled rate in an inert atmosphere. The instrument measures the heat flow difference between the sample and a reference, and the enthalpy is calculated from the area under the endothermic peak on the resulting thermogram [2] [3].
  • Correlation-Gas Chromatography (CGC): This technique is used to measure vaporization enthalpies. The retention time of this compound is measured and compared to standards with known vaporization enthalpies. The relationship between retention time and enthalpy allows for the calculation of ΔvapH for this compound [2].

Application in Thermal Energy Storage

The high enthalpy of fusion and suitable melting temperature make n-Octacosane a promising Phase Change Material (PCM) for thermal energy storage [4]. Its ability to absorb and release large amounts of energy during phase transitions is leveraged for temperature regulation, thermal buffering, and improving energy efficiency in systems like building climate control and solar energy storage [4]. A key area of research involves containing it within a supporting matrix to prevent liquid leakage.

References

octacosane crystallization and solidification behavior

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Experimental Data

Octacosane (C₂₈H₅₈) is a long-chain alkane whose solidification behavior is primarily characterized by its melting point and its use as a Phase Change Material (PCM). The table below summarizes key quantitative data from the National Institute of Standards and Technology (NIST) and other technical sources [1] [2].

Property Value Conditions / Notes
Melting Point 334.6 K (61.5 °C) Average of multiple studies; for crystal phase 1 [2].
Molecular Weight 394.7601 g/mol [2]
CAS Registry Number 630-02-4 [2]
Primary Application Phase Change Material (PCM) for thermal energy storage [1]
Key Behavior Releases latent heat during solidification; can exhibit supercooling [1] [3]

A significant challenge in the solidification of this compound and other alkanes is supercooling, where the material begins to crystallize below its thermodynamic freezing point. This is a major drawback for reliable thermal energy storage. Research indicates that the use of nucleation agents (NA) can help mitigate this effect by providing a surface for crystals to form on more easily [3].

Research Methods and Workflows

Understanding this compound's crystallization involves both experimental analysis and computational modeling. The following workflow outlines a combined approach used in modern research, as demonstrated in the search results.

Start Start: Study this compound Crystallization ExpApproach Experimental Approach Start->ExpApproach CompApproach Computational Approach Start->CompApproach SubStep1 Material Characterization ExpApproach->SubStep1 SubStep2 Phase Change Analysis ExpApproach->SubStep2 SubStep3 Nucleation Agent Testing ExpApproach->SubStep3 SubStep4 Force Field Selection CompApproach->SubStep4 SubStep5 System Setup CompApproach->SubStep5 SubStep6 Simulation Run & Analysis CompApproach->SubStep6 SubStep1->SubStep2 SubStep2->SubStep3 Outcome Outcome: Understand Crystallization Mechanism and Parameters SubStep3->Outcome SubStep4->SubStep5 SubStep5->SubStep6 SubStep6->Outcome

Research methodologies for studying this compound crystallization combine experimental and computational approaches.

Molecular Dynamics Simulation Protocol

A prominent methodology cited is Molecular Dynamics (MD) Simulation, which allows researchers to observe the crystallization process on a molecular scale. The following details are adapted from a study on octadecane, which is directly relevant to this compound [3].

  • Software: The simulations are typically performed using specialized software like GROMACS [3].
  • Force Field: The choice of force field is critical. Studies suggest that all-atom force fields like OPLS-AA and L-OPLS-AA, or united-atom force fields like TraPPE, are suitable for simulating long-chain alkanes as they accurately reproduce density, viscosity, and crystal structure [3].
  • System Setup:
    • Ensemble: Simulations are often run in an isothermal-isobaric (NPT) ensemble, where the number of atoms (N), pressure (P), and temperature (T) are controlled.
    • Modeling Nucleation: A common approach is to place a pre-formed solid nucleus of the alkane (a homogeneous nucleus) inside a box of liquid alkane molecules to observe the growth of the crystal phase [3].
  • Simulation and Analysis:
    • The system's temperature is controlled, often through a cooling ramp or at a fixed temperature below the melting point.
    • Newton's equations of motion are solved for all atoms over very short time steps (femtoseconds to picoseconds).
    • Key properties analyzed include:
      • Density as a function of temperature.
      • Enthalpy change during the phase transition.
      • Radial distribution function (RDF) to identify the emergence of crystal order.
      • Visualization of molecular arrangements to distinguish between solid and liquid phases [3].

A key finding from such simulations is that crystal growth occurs more easily on NA surfaces that expose the side of the alkane chains, rather than the chain ends [3].

Industrial Context and Application

In an industrial setting, such as chemical process R&D, the focus expands to scaling up and controlling crystallization. The research of experts like Professor Kevin Roberts highlights areas like using Process Analytical Technology (PAT) to monitor crystallization in real-time and developing seeding strategies to control the process [4]. For this compound, its primary application is as a Phase Change Material (PCM). Research shows it can be used in thermal energy storage devices, though comparisons with materials like desert sand have shown that a longer domain (more material) may be needed to fully utilize its latent heat storage capacity [1].

Further Research Directions

The search results indicate that a complete whitepaper would require deeper investigation into a few areas:

  • Crystallization Kinetics: Specific data on nucleation and growth rates of this compound as a function of supersaturation is not detailed in these results.
  • Pharmaceutical Specifics: While one source [5] mentions use in pharmaceutical formulations, the specific role and solid-state behavior (polymorphism) of this compound in this context is not explored in the technical results found.
  • Advanced PAT Tools: For industrial control, techniques like in-situ slurry XRD or ATR-FTIR, mentioned as relevant PAT tools [4], would need to be explored in the context of this compound.

References

Crystal Structures and Phase Transitions of n-Octacosane

Author: Smolecule Technical Support Team. Date: February 2026

n-Octacosane (C28H58) is a long-chain n-alkane that exhibits multiple solid-phase transitions before melting. These phases, known as rotator phases, are characterized by crystalline order in the molecular positions but rotational disorder around the long molecular axis [1].

Phase Temperature Range (°C) Characteristics & Diffraction Evidence
High-Temperature Rotator (RIV) Near melting point (61-63 °C) [2] Tilted molecules; Characteristic XRD pattern that changes upon nanoconfinement [1].
Intermediate Rotator (RIII) Intermediate temperatures [1] Specific structure; Completely disappears under nanoconfinement [1].
Low-Temperature Crystalline Room temperature and below Molecules in all-trans conformation, arranged in an orthorhombic structure [3].
Hexatic Mesophase (under confinement) Higher temperature (replaces RIV) [1] A new, disordered phase induced by confinement, resembling a hexatic mesophase [1].
RI Rotator Phase (under confinement) Lower temperature (replaces RIII) [1] A different rotator phase induced by confinement [1].

The following diagram illustrates the general workflow for conducting and analyzing a powder XRD experiment, from sample preparation to phase identification, which applies to the study of materials like n-octacosane.

workflow Start Sample Preparation (Octacosane Powder) XRD_Experiment XRD Experiment Start->XRD_Experiment Data_Collection Data Collection: Peak Positions (2θ) and Intensities XRD_Experiment->Data_Collection X-ray Detector Phase_ID Phase Identification Data_Collection->Phase_ID Compare with Reference Patterns Result Structural Information: Crystal Phase, Lattice Parameters Phase_ID->Result

XRD Analysis Workflow

Experimental Data from Research Studies

The quantitative data below is extracted from published experiments and is essential for identifying n-octacosane and understanding its behavior under different conditions.

Material / Condition Phase Transition Temperatures (°C) Associated XRD Observations
Bulk n-Octacosane [2] Melting point: 61.5 Two DSC peaks on heating; high-temp peak indicates rotator-to-melt transition [2].
n-Octacosane in nanopores [2] Melting point depression: ~35 to 45 (for 7.5nm pores) Linear depression of transition temperatures with inverse pore diameter; confirmed by XRD [2].
n-Octacosane in NPAs [4] Stable loading in aerogel XRD confirms n-octacosane is physically absorbed; composite retains crystallinity [4].

Key Experimental Protocols

For reliable results, the experimental methodology is critical. Here are protocols from the studies consulted:

  • Sample Preparation for Confinement Studies: n-Octacosane is infused into porous support matrices (e.g., Controlled Pore Glasses, SBA-15, NFC/PDA aerogels) by placing the support in molten n-octacosane at 80°C under vacuum to ensure complete pore filling [2] [4].
  • XRD Characterization Parameters: Experiments are typically performed using a powder X-ray diffractometer with Cu Kα radiation (λ = 1.54184 Å). Data is collected over a 2θ range of 5° to 50° at a scanning rate of 10° per minute [4].
  • In-Situ Temperature-Dependent XRD: To track phase transitions, samples are analyzed with XRD while placed on a heating stage, allowing patterns to be collected at controlled temperature intervals [1].

Key Insights for Researchers

  • Confinement Drives Phase Changes: Nanoconfinement can suppress certain bulk rotator phases (RIII) and stabilize new ones (RI, Hexatic), crucial for designing nano-enabled products [1].
  • Identify Phases with XRD Patterns: The distinct XRD patterns of each phase serve as a fingerprint; comparing patterns from confined systems to bulk references is essential for correct phase identification [5] [1].
  • Combine DSC and XRD: Using Differential Scanning Calorimetry (DSC) with XRD provides a complete picture by correlating thermal events (DSC peaks) with structural changes (XRD pattern shifts) [2] [1].

References

n-octacosane latent heat storage capacity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Latent Heat Storage

The table below summarizes the thermal properties of n-octacosane from key studies. The data shows high latent heat, which is crucial for efficient thermal energy storage.

Material Composition Melting Temp. (°C) Freezing Temp. (°C) Latent Heat of Melting (J/g) Latent Heat of Freezing (J/g) Source/Reference
Microencapsulated n-octacosane (PMMA shell) 50.6 53.2 86.4 88.5 [1] [2]
Microencapsulated n-octacosane (PMMA shell) 51.3 53.1 86.4 88.5 [1]
Micro-nanoencapsulated n-octacosane (PMMA shell) ~60 (Not specified) 138-152 (Not specified) [3]
n-Octacosane / LDPE composite (SOCT1) (Δ +2.1°C from base) (Not specified) 132.05 (Not specified) [4]
n-Octacosane / polysiloxane form-stable PCM (Not specified) (Not specified) 163.8 (Not specified) [5]

Key observations from the data:

  • Enhancement through Encapsulation: Microencapsulating n-octacosane with a polymer shell like PMMA is a proven method to create a stable, functional PCM, though it can reduce the measurable latent heat per gram of the composite material compared to pure n-octacosane [1] [3].
  • Superior Performance in New Composites: Recent research into form-stable composites (like those with polysiloxane networks) shows great promise, achieving a latent heat of 163.8 J/g, which is among the highest reported values for stabilized n-octacosane [5].

Experimental Protocol for Microencapsulation

A common and effective method for creating n-octacosane PCMs is emulsion polymerization to form a PMMA shell. Below is a generalized workflow and detailed methodology based on the research.

G cluster_prep Preparation of Discontinuous Phase cluster_main Emulsion Formation & Polymerization cluster_post Post-Processing A Dissolve n-octacosane and shell monomer (MMA) in organic solvent B Add discontinuous phase to aqueous surfactant solution A->B C High-shear emulsification (2000 rpm) B->C D Inert gas purging (Nitrogen) C->D E Initiate polymerization (60-70°C, initiator added) D->E F Stir for several hours to complete reaction E->F G Cool to room temperature F->G H Filter, wash, dry G->H End End H->End Start Start Start->A

Experimental workflow for microencapsulating n-octacosane via emulsion polymerization.

Detailed Methodology
  • Materials:

    • Core Material: n-Octacosane (e.g., sourced from Fluka/TCI) [1] [3].
    • Shell Monomer: Methyl methacrylate (MMA), often purified by double distillation [1].
    • Surfactant: Non-ionic surfactants like Triton X-100 are used to stabilize the emulsion [1].
    • Initiator: Water-soluble initiators such as ammonium persulphate or oil-soluble ones like azobisisobutyronitrile (AIBN) can be used, depending on the polymerization recipe [1] [5].
    • Solvent: Deionized water is typically used as the continuous phase [1].
  • Procedure:

    • Formation of Discontinuous Phase: Dissolve the n-octacosane core material and the shell-forming monomer (MMA) in an appropriate organic solvent [1].
    • Emulsification: Add the discontinuous phase to an aqueous solution containing the surfactant. The mixture is then subjected to high-shear stirring (e.g., at 2000 rpm) to form a stable oil-in-water (O/W) emulsion with fine droplets [1].
    • Polymerization: Purge the emulsion with an inert gas like nitrogen to remove oxygen. Heat the system to a temperature of 60-70°C and add the polymerization initiator. Maintain stirring for several hours to allow the polymerization reaction to complete, forming the PMMA shell around the n-octacosane droplets [1].
    • Post-Processing: After the reaction is complete, cool the mixture to room temperature. The resulting microcapsules are then filtered, repeatedly washed with water and ethanol to remove residuals, and dried to obtain a free-flowing powder [1] [2].

Characterization Techniques

To evaluate the successfully synthesized microcapsules, the following analyses are standard:

  • Surface Morphology (SEM): Scanning Electron Microscopy is used to examine the microcapsules' surface texture, shape, and shell integrity. Studies confirm that well-prepared PMMA/octacosane microcapsules are spherical with a smooth and compact surface [1] [2].
  • Chemical Structure (FT-IR): Fourier-Transform Infrared Spectroscopy verifies the chemical composition and confirms the successful formation of the microcapsules by showing characteristic peaks of both the core (n-octacosane) and the shell (PMMA) without unwanted chemical reactions [1] [2] [3].
  • Thermal Properties (DSC): Differential Scanning Calorimetry is the primary technique for determining the phase change temperatures (melting and crystallization) and the latent heat of fusion and solidification, as shown in the data table [1] [2] [3].
  • Thermal Stability (TGA): Thermogravimetric Analysis assesses the thermal degradation profile and long-term stability of the material. Research shows that microencapsulated n-octacosane degrades in multiple steps and remains stable well above its operating temperature [1] [2].
  • Thermal Reliability (Cycling Test): The microcapsules are subjected to repeated melting and freezing cycles (e.g., 5000 cycles) to assess performance over time. DSC analysis after cycling shows minimal changes in latent heat, confirming excellent thermal reliability [2].

Application and Implementation Notes

  • Preventing Leakage: The core purpose of microencapsulation or creating form-stable composites is to prevent liquid leakage during the solid-liquid phase change, enabling practical application in thermal systems [1] [5].
  • Improving Handling: Encapsulation creates a solid, free-flowing powder that is easier to handle and incorporate into final products like paints, plasters, or composite materials [1].
  • Enhancing Heat Transfer: The high surface-area-to-volume ratio of microcapsules can help mitigate the low thermal conductivity of paraffin waxes, improving heat transfer rates, especially when dispersed in a fluid to form a PCM slurry [1].

References

Natural Sources and Composition of Plant Waxes

Author: Smolecule Technical Support Team. Date: February 2026

Octacosane is a long-chain alkane (C₂₈H₅₈) commonly found within the complex mixture of compounds that form plant cuticular waxes [1] [2]. These waxes are crucial for plant survival, and their composition varies by species, tissue type, and genotype.

The table below summarizes the occurrence of this compound and related compounds in various plants as identified through gas chromatography-mass spectrometry (GC-MS) analysis.

Plant Source Tissue Analyzed Key Waxes Identified (Relevant to C28 Chemistry) Research Context
Wheat (Triticum aestivum) [3] Leaf, Stem Octacosan-1-ol (primary alcohol), Alkanes (C20-C42) Cultivar variation and tissue-specific composition.
Cork Oak (Quercus suber) [4] Leaf Alkanes (as a class, 6.1% of total wax), Triterpenes, Fatty Acids Provenance study; wax content and composition under environmental gradients.
Soybean (Glycine max) [5] Leaf Triacontan-1-ol (C30 alcohol, predominant), Octacosan-1-ol, Aldehydes (C28-C32) Leaf wettability and surfactant interaction; primary alcohols are the main class.
Rice Bran (Oryza sativa) [6] Bran Wax Octacosanol (a major component of policosanol mixture) Extraction and nanoemulsion formulation of policosanol for improved bioavailability.

> Note: The examples above highlight that This compound itself is often part of a broader alkane profile, while its derivative, octacosanol, is a compound of significant interest in its own right, particularly in rice bran and sugar cane waxes [6].

Biological Role in Plants

The cuticular wax layer, containing compounds like this compound, is the primary interface between a plant and its environment. Its functions are critical for plant health and productivity [3] [5] [7]:

  • Reduction of Non-Stomatal Water Loss: The hydrophobic wax layer forms a barrier that minimizes water loss from the plant surface, which is essential for drought tolerance [4] [7].
  • Protection Against Abiotic Stress: It shields plants from harmful ultraviolet (UV) radiation and helps in managing temperature stress [3] [5].
  • Defense Against Biotic Stress: The wax layer acts as a physical barrier against pathogens and can chemically deter insect herbivores [3].
  • Control of Surface Wettability: The microstructure of wax crystals, often in the form of tubules or platelets, creates superhydrophobic surfaces, preventing water film formation and reducing the adhesion of contaminants and spores [3] [5].

Analytical Workflow for Wax Analysis

The comprehensive characterization of cuticular waxes, including the identification and quantification of alkanes like this compound, relies on a robust workflow from sample preparation to data analysis. The following diagram illustrates the key steps in this process, integrating methods from multiple studies [3] [4] [5].

G SamplePrep Sample Preparation Extraction Wax Extraction (e.g., rapid immersion in chloroform, hexane) SamplePrep->Extraction l1 • Fresh or freeze-dried tissue • Surface area measurement SamplePrep->l1 Derivatization Derivatization (if needed) (e.g., silylation for alcohols) Extraction->Derivatization l2 • Short dips (e.g., 10s) for epicuticular wax • Longer times for intracuticular wax Extraction->l2 InstrumentalAnalysis Instrumental Analysis (GC-MS) Derivatization->InstrumentalAnalysis l3 • Improves volatility for GC • Uses BSTFA, etc. Derivatization->l3 DataProcessing Data Processing & Metabolite Annotation InstrumentalAnalysis->DataProcessing l4 • Oven temp: e.g., 150°C to 300°C • Non-targeted metabolomics • Retention Index (RI) calculation InstrumentalAnalysis->l4 l5 • Peak alignment & deconvolution • RI & mass spectral matching • Statistical analysis (PCA, ANOVA) DataProcessing->l5

Experimental workflow for plant wax analysis using GC-MS.

Detailed Experimental Protocols

1. Sample Preparation and Wax Extraction

  • Plant Material: Studies typically use air-dried or freeze-dried leaf and stem samples [3]. Accurate surface area measurement is critical for normalizing wax load (e.g., µg/cm²) [4].
  • Extraction Protocol: A common, high-throughput method involves rapid immersion of tissue in organic solvent [5].
    • Solvent: Chloroform or hexane are standard for solubilizing alkanes, alcohols, fatty acids, and aldehydes [3] [5].
    • Procedure: Dipping samples for a short duration (e.g., 10 seconds) is sufficient to dissolve the epicuticular waxes. Longer extraction times (e.g., 30-100 seconds) will also dissolve intracuticular waxes, which have a different composition [5]. An internal standard may be added at this stage for quantification.

2. Derivatization for GC-MS Analysis

  • Purpose: Compounds with hydroxyl groups (e.g., primary alcohols like octacosanol) are derivatized to increase their volatility and improve chromatographic resolution [3] [6].
  • Protocol: A typical procedure is as follows [6]:
    • Evaporate the wax extract under a nitrogen stream and re-dissolve in chloroform.
    • Mix with a derivatization reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
    • Incubate at 60°C for 20 minutes.
    • Cool to room temperature and analyze by GC-MS.

3. GC-MS Analysis and Data Processing

  • GC-MS Parameters: The following conditions are examples from the literature.
    • Oven Program: Ramp from 150°C to 300°C at 4°C/minute, followed by a 15-minute hold [6]. Another method uses an isothermal hold at 200°C followed by a 5°C/minute ramp to 325°C [3].
    • Injection: Split or splitless mode, with an inlet temperature of 250-300°C [3] [6].
    • Carrier Gas: Helium at a constant flow (e.g., 1.0 mL/minute) [6].
  • Metabolite Annotation and Data Analysis:
    • Compound Identification: Metabolites are identified by comparing their Retention Index (RI) and mass spectra with those of authentic standards or databases [3].
    • Relative Quantification: In non-targeted metabolomics, data is often reported as relative abundances (e.g., normalized to total ion count or an internal standard) [3].
    • Statistical Analysis: Techniques like Principal Component Analysis (PCA) and Analysis of Variance (ANOVA) are used to evaluate differences in wax composition between tissues, cultivars, or treatments [3] [4].

Potential Applications and Research Outlook

Beyond its biological role in plants, this compound and its derivatives show promise for various applications, though research is ongoing.

  • Nutritional and Pharmaceutical Applications: Octacosanol, a reduced form of this compound, is a major component of policosanol from rice bran and sugar cane waxes. It has been studied for its potential to improve athletic performance and lower blood lipids, though clinical evidence is sometimes conflicting [6]. Its low bioavailability (5-12%) is a challenge, driving research into delivery systems like nanoemulsions [6].
  • Industrial Applications: The properties of pure this compound make it suitable for use as a phase change material (PCM) for thermal energy storage, in protective hydrophobic coatings, and in specialty lubricants [1].

References

Preparation and Characterization of Microencapsulated n-Octacosane PCM

Author: Smolecule Technical Support Team. Date: February 2026

Microencapsulation of phase change materials (PCMs) involves encapsulating a thermal energy storage core, such as n-octacosane, within a protective polymer shell. This process enhances heat transfer efficiency, prevents PCM leakage during phase transitions, and improves material stability [1] [2] [3]. The following sections detail a specific preparation protocol and the resulting material characteristics.

Experimental Protocol: Emulsion Polymerization of PMMA/n-Octacosane Microcapsules

This protocol, adapted from a foundational study, describes the synthesis of microcapsules using polymethyl methacrylate (PMMA) as the shell material and n-octacosane as the core PCM [1] [4] [5].

1. Materials

  • Shell Monomers: Methyl methacrylate (MMA) and allyl methacrylate.
  • Core Material: n-Octacosane.
  • Initiators: Tertbutylhydroperoxide and Ammonium persulphate.
  • Surfactants: Triton X-100 and Sodium dodecyl sulfate (SDS).
  • Other Chemicals: Ferrous sulfate (FeSO₄·7H₂O) and Sodium thiosulphate (Na₂S₂O₇).
  • Equipment: High-shear mixer, laboratory reactor with mechanical stirrer, temperature-controlled water bath, scanning electron microscope (SEM), differential scanning calorimeter (DSC), thermal gravimetric analyzer (TGA), and FT-IR spectrometer [1].

2. Synthesis Procedure The diagram below outlines the key stages of the microencapsulation process.

workflow start Start Preparation aqueous Prepare Aqueous Phase (Surfactant in Water) start->aqueous organic Prepare Organic Phase (MMA, n-Octacosane, Initiator) start->organic emulsify Emulsification Combine phases and mix at 2000 rpm aqueous->emulsify organic->emulsify polymerize Polymerization Heat to 70°C for 5 hrs with stirring emulsify->polymerize clean Wash and Dry Remove unreacted materials polymerize->clean characterize Characterize Product (SEM, DSC, TGA, FT-IR) clean->characterize end Microcapsules Ready characterize->end

3. Key Characterization Techniques

  • Surface Morphology & Size: Use Scanning Electron Microscopy (SEM) to analyze the spherical shape and surface texture of microcapsules. Image analysis software determines the average particle size and distribution [1].
  • Chemical Structure: Employ Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the chemical composition of the PMMA shell and successful encapsulation of n-octacosane, identifying characteristic functional groups [1] [4].
  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to measure phase change temperatures (melting and freezing points) and latent heat of fusion (energy storage capacity) [1] [4] [5].
  • Thermal Stability: Perform Thermal Gravimetric Analysis (TGA) to assess the weight loss of microcapsules as temperature increases, indicating thermal decomposition points and chemical stability [1] [4].
Data and Characteristics

The tables below summarize the typical properties and performance of microencapsulated n-octacosane prepared via the above protocol.

Table 1: Thermal Properties of Microencapsulated n-Octacosane (PMMA Shell)

Property Measurement Method Value
Melting Temperature DSC 50.6 °C [1] [4] [5]
Freezing Temperature DSC 53.2 °C [1] [4] [5]
Latent Heat of Melting DSC 86.4 J/g [1] [4] [5]
Latent Heat of Freezing DSC -88.5 J/g [1] [4] [5]
Average Particle Size SEM 0.25 µm [1]

Table 2: Additional Performance Metrics

Metric Result Description
Thermal Reliability Good performance after 5,000 cycles The microcapsules maintained their thermal energy storage and release functionality after accelerated thermal cycling tests [4].
Thermal Degradation Two-step degradation TGA analysis showed the material degrades in two distinct stages and possesses good chemical stability [1] [4].

Application Notes for Researchers

  • Advantages of the Protocol: The use of a PMMA shell is noted for its good mechanical properties and effective protection of the PCM from the environment [1]. The emulsion polymerization method allows for control over particle size distribution.
  • Considerations and Limitations: The primary research available is from 2009, and industrial applications may have evolved. Furthermore, while the protocol details core characterization methods, other relevant analyses for drug development professionals (e.g., in-vivo biocompatibility, drug release profiles if used as a carrier) are not covered in the sourced literature.
  • Comparative Context: Microencapsulated PCMs in general face challenges like low thermal conductivity and potential leakage. A 2018 review highlights that incorporating nanomaterials is a contemporary strategy to enhance thermal conductivity and stability [2]. A 2015 study on a different paraffin PCM also emphasized the importance of evaluating volatile organic compound (VOC) emissions for indoor applications, a factor that should be considered depending on the final use case [3].

References

Application Notes and Protocols: Synthesis and Characterization of PMMA Microcapsules Containing n-Octacosane for Thermal Energy Storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phase change materials (PCMs) have garnered significant attention in thermal energy storage applications due to their ability to absorb and release substantial amounts of latent heat during phase transitions. n-Octacosane, a linear chain hydrocarbon, exhibits desirable properties as a PCM, including a suitable melting temperature (~51-61°C), high latent heat storage capacity, chemical stability, and non-toxicity [1]. However, the practical application of solid-liquid PCMs is often limited by containment challenges during phase change, which can be effectively addressed through microencapsulation.

Microencapsulation involves packaging PCMs within a protective polymer shell, forming microcapsules that prevent leakage, increase heat transfer surface area, and protect the core material from environmental influences [1]. Poly(methyl methacrylate) (PMMA) is a promising shell material due to its good mechanical properties, excellent protection capabilities, and absence of formaldehyde release issues associated with other common shell polymers [1].

This application note provides detailed protocols for the synthesis and comprehensive characterization of PMMA microcapsules containing n-octacosane, supporting researchers in developing advanced thermal energy storage materials for various applications including building climate control, thermal insulation, and energy management systems.

Material Synthesis Protocol

Materials and Equipment
2.1.1 Chemical Reagents
  • Core Material: n-Octacosane (purity >98%, available from Fluka/Sigma-Aldrich) [1]
  • Shell Monomers: Methyl methacrylate (MMA, purified by double distillation before use) [1]
  • Cross-linker: Allyl methacrylate (purified by double distillation before use) [1]
  • Surfactant: Triton X-100 (available from Merck) [1]
  • Initiator System:
    • Tertbutylhydroperoxide (available from Merck) [1]
    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O, available from Sigma-Aldrich) [1]
    • Ammonium persulphate (available from Sigma-Aldrich) [1]
    • Sodium thiosulphate (Na₂S₂O₇, available from Sigma-Aldrich) [1]
  • Solvent: Double-distilled water
2.1.2 Laboratory Equipment
  • Reaction flask with mechanical stirrer (capable of 2000 rpm)
  • Temperature-controlled heating mantle
  • Thermocouple for temperature monitoring
  • Separation funnel
  • Vacuum filtration setup
  • Drying oven
  • Safety equipment: Lab coat, gloves, safety glasses, fume hood
Synthesis Procedure: Emulsion Polymerization

The following protocol describes the emulsion polymerization method for preparing PMMA/n-octacosane microcapsules [1]:

  • Aqueous Phase Preparation: In a 500 mL reaction flask, prepare the aqueous phase by dissolving 1.0 g of Triton X-100 surfactant in 200 mL of double-distilled water under constant mechanical stirring at 500 rpm.
  • Oil Phase Preparation: In a separate beaker, prepare the oil phase by mixing 20 g of n-octacosane with 20 g of methyl methacrylate monomer and 0.5 g of allyl methacrylate cross-linker. Heat the mixture to approximately 60°C with gentle stirring until a homogeneous solution is obtained.
  • Emulsion Formation: Slowly add the oil phase to the aqueous phase in the reaction flask while increasing the stirring rate to 2000 rpm. Maintain this stirring rate for 30 minutes to form a stable oil-in-water emulsion with uniformly dispersed fine droplets.
  • Polymerization Initiation: Purge the emulsion with nitrogen gas for 10 minutes to create an inert atmosphere. Add the initiator system sequentially:
    • 0.1 g tertbutylhydroperoxide
    • 0.1 g ammonium persulphate
    • 0.2 g sodium thiosulphate
    • 0.1 g ferrous sulfate heptahydrate
  • Reaction Conditions: Maintain the temperature at 70°C and continue stirring at 2000 rpm for 4 hours under nitrogen atmosphere to complete the polymerization process.
  • Product Recovery: After cooling to room temperature, separate the microcapsules by vacuum filtration and wash thoroughly with double-distilled water and ethanol to remove unreacted monomers and surfactant.
  • Drying: Dry the microcapsules in an oven at 40°C for 24 hours to obtain a free-flowing powder. Store in a sealed container away from light and moisture.

The following diagram illustrates the complete synthesis workflow:

synthesis_workflow start Start Microencapsulation Protocol aq_phase Prepare Aqueous Phase: Triton X-100 in distilled water start->aq_phase oil_phase Prepare Oil Phase: n-Octacosane + MMA + Cross-linker aq_phase->oil_phase emulsion Form Oil-in-Water Emulsion: Mix phases at 2000 rpm oil_phase->emulsion initiator Add Initiator System under N₂ atmosphere emulsion->initiator polymerize Polymerize at 70°C for 4 hours initiator->polymerize recover Recover Microcapsules: Filter and wash polymerize->recover dry Dry at 40°C for 24 hours recover->dry final PMMA/Octacosane Microcapsules dry->final

Figure 1: PMMA/Octacosane Microcapsule Synthesis Workflow

Critical Parameters for Optimization
  • Stirring Rate: The emulsion stirring rate of 2000 rpm is critical for obtaining microcapsules with an average diameter of approximately 0.25 μm [1]. Higher stirring rates generally produce smaller capsules.
  • Core-to-Shell Ratio: The protocol above utilizes a 1:1 mass ratio of n-octacosane to MMA monomer, which typically yields a final microcapsule with approximately 50-60% PCM content by weight [1].
  • Cross-linking: Incorporation of allyl methacrylate as a cross-linker enhances the mechanical strength of the PMMA shell and reduces PCM leakage.
  • Temperature Control: Maintaining precise temperature during both emulsion formation and polymerization is essential for obtaining uniform capsules with optimal core-shell structure.

Characterization Methods and Protocols

Morphological Analysis
3.1.1 Scanning Electron Microscopy (SEM)

Purpose: To examine surface morphology, shape, and size distribution of microcapsules [1].

Protocol:

  • Sprinkle a small amount of dry microcapsule powder onto a double-sided conductive carbon tape mounted on an aluminum stub.
  • Sputter-coat the sample with a thin layer (5-10 nm) of gold-palladium alloy using a sputter coater to enhance conductivity.
  • Image the samples using a scanning electron microscope operated at an acceleration voltage of 10-15 kV.
  • Capture images at various magnifications (500× to 10,000×) to assess surface morphology and size distribution.

Expected Results: Well-formed spherical microcapsules with smooth surfaces and average diameter of approximately 0.25 μm. The capsules should show minimal aggregation and no visible cracks or imperfections in the shell structure [1].

3.1.2 Particle Size Distribution Analysis

Purpose: To determine the average particle size and size distribution of the microcapsule population [1].

Protocol:

  • Disperse a small amount of microcapsules (approximately 0.1 g) in 100 mL of distilled water containing 0.1% surfactant.
  • Sonicate the suspension for 5 minutes to break up aggregates.
  • Analyze the suspension using a laser diffraction particle size analyzer according to manufacturer's instructions.
  • Perform measurements in triplicate to ensure reproducibility.

Expected Results: Narrow particle size distribution with average diameter of 0.25 μm when using an emulsion stirring rate of 2000 rpm [1].

Chemical Structure Verification
3.2.1 Fourier-Transform Infrared Spectroscopy (FT-IR)

Purpose: To confirm the chemical structure of the microcapsules and verify successful encapsulation [1].

Protocol:

  • Prepare pellets by mixing approximately 1-2 mg of dry microcapsule powder with 200 mg of potassium bromide (KBr).
  • Press the mixture under vacuum to form transparent pellets.
  • Acquire FT-IR spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
  • Compare spectra of pure n-octacosane, pure PMMA, and the synthesized microcapsules to identify characteristic peaks of both components.

Expected Results: The spectrum should show characteristic absorption bands of both n-octacosane (C-H stretching at 2915 and 2845 cm⁻¹, -CH₂- bending at 1465 cm⁻¹) and PMMA (C=O stretching at 1730 cm⁻¹, C-O stretching at 1145 cm⁻¹), confirming the presence of both core and shell materials [1].

Thermal Property Analysis
3.3.1 Differential Scanning Calorimetry (DSC)

Purpose: To determine phase change temperatures, latent heat capacity, and thermal stability of microcapsules through cycling tests [1].

Protocol:

  • Calibrate the DSC instrument using indium standards.
  • Precisely weigh 5-10 mg of microcapsule sample into an aluminum crucible and seal hermetically.
  • Run a heating-cooling cycle between 20°C and 70°C at a scanning rate of 5°C/min under nitrogen purge gas (50 mL/min).
  • For thermal reliability testing, repeat the heating-cooling cycle for up to 1000 cycles [1].
  • Analyze the resulting thermograms to determine melting and crystallization temperatures, onset points, and latent heats of fusion and solidification.

Expected Results: The table below summarizes typical DSC results for PMMA/n-octacosane microcapsules:

Table 1: Thermal Properties of PMMA/Octacosane Microcapsules [1]

Property Melting Process Freezing Process Units
Onset Temperature 51.3 50.6 °C
Peak Temperature 61.4 47.2 °C
Latent Heat 86.4 86.1 J/g
3.3.2 Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and degradation profile of microcapsules [1].

Protocol:

  • Weigh 5-10 mg of sample into a platinum crucible.
  • Heat from room temperature to 600°C at a rate of 10°C/min under nitrogen atmosphere.
  • Record weight loss as a function of temperature.
  • Analyze the derivative thermogravimetric (DTG) curve to identify degradation steps.

Expected Results: Two main degradation steps corresponding to the decomposition of n-octacosane (around 200°C) and PMMA shell (around 350°C). The initial degradation temperature should be sufficiently higher than the PCM working temperature, indicating good thermal stability for practical applications [1].

Thermal Conductivity Measurement

Purpose: To determine the heat transfer characteristics of the microcapsules [2].

Protocol:

  • Compress the microcapsule powder into a pellet of uniform thickness and known dimensions.
  • Use a thermal conductivity analyzer (e.g., transient plane source method) according to manufacturer instructions.
  • Perform measurements at room temperature (25°C) and above the melting point of n-octacosane (55°C).
  • Conduct triplicate measurements to ensure accuracy.

Expected Results: PMMA/octacosane microcapsules typically exhibit reasonably high thermal conductivity, enhanced compared to pure paraffin, facilitating efficient heat transfer during charging and discharging cycles [2].

The following diagram summarizes the complete characterization workflow:

characterization_workflow start Microcapsule Characterization morphology Morphological Analysis start->morphology chemical Chemical Analysis start->chemical thermal Thermal Analysis start->thermal sem SEM Imaging: Surface morphology morphology->sem psd Particle Size Analysis: Size distribution morphology->psd ftir FT-IR Spectroscopy: Chemical structure chemical->ftir dsc DSC: Phase change properties thermal->dsc tga TGA: Thermal stability thermal->tga conductivity Thermal Conductivity: Heat transfer thermal->conductivity

Figure 2: Comprehensive Microcapsule Characterization Workflow

Performance Enhancement Strategies

Heat Transfer Enhancement

The low thermal conductivity of paraffin-based PCMs can be improved through several approaches [3]:

  • Incorporation of Thermally Conductive Fillers: Add carbon-based nanomaterials (graphene, carbon nanotubes) or metal nanoparticles (silver, copper) to the polymer shell or to the PCM core to enhance thermal conductivity.
  • Metal-Coated Microcapsules: Fabricate microcapsules with thin metal coatings to significantly improve thermal conductivity. Studies have shown that metal-coated PCM slurries exhibit major enhancement in heat transfer fluid capacity compared to base fluids [3].
Supercooling Suppression

Supercooling (the phenomenon where a liquid cools below its freezing point before crystallization begins) can be mitigated through these approaches [3]:

  • Addition of Nucleating Agents: Incorporate materials with similar crystal structures to n-octacosane (such as other long-chain hydrocarbons or nanomaterials) that provide nucleation sites for crystallization.
  • Surface Modification: Engineer the inner surface of the shell material to promote heterogeneous nucleation.
Mechanical Strength Improvement

Enhancing the mechanical strength of microcapsules prevents shell rupture during repeated thermal cycling [3]:

  • Cross-linking Optimization: Adjust the concentration of cross-linker (allyl methacrylate) to strengthen the PMMA shell without compromising flexibility.
  • Multi-layered Shells: Fabricate microcapsules with multiple shell layers of different polymers to create composite shells with enhanced mechanical properties.
  • Inorganic-Organic Hybrid Shells: Incorporate inorganic materials (e.g., silica nanoparticles) into the PMMA shell to improve toughness and durability.

Application in Thermal Energy Storage Systems

The synthesized PMMA/n-octacosane microcapsules can be utilized in various thermal energy storage applications:

  • PCM Slurries: Disperse microcapsules in a carrier fluid (typically water) to create pumpable heat transfer fluids with enhanced energy storage capacity [1]. These slurries can be used in heat exchangers for improved thermal performance [3].
  • Thermal Composites: Incorporate microcapsules into building materials (concrete, plasterboard) for passive temperature regulation in buildings [1].
  • Textile Applications: Embed microcapsules into fibers or fabrics for development of thermo-regulating textiles [1].
  • Thermal Insulation Systems: Integrate microcapsules into foam matrices or other insulation materials to enhance their thermal buffering capacity [1].

Troubleshooting Guide

  • Problem: Low encapsulation efficiency or PCM leakage.
    • Solution: Optimize core-to-shell ratio; increase cross-linker concentration; verify emulsion stability during polymerization.
  • Problem: Broad particle size distribution.
    • Solution: Ensure consistent stirring speed throughout emulsion formation; verify surfactant concentration and dissolution.
  • Problem: Low latent heat capacity.
    • Solution: Check PCM purity; optimize polymerization conditions to minimize core material loss; verify complete removal of unreacted monomers.
  • Problem: Poor thermal cycling stability.
    • Solution: Increase cross-linking density; consider multi-layered shell approaches; verify complete shell formation through FT-IR.

Conclusion

The protocol detailed in this application note provides a reliable method for synthesizing PMMA microcapsules containing n-octacosane with desirable thermal energy storage characteristics. The resulting microcapsules exhibit high latent heat, appropriate phase change temperatures for medium-temperature applications, good thermal stability, and excellent cyclic durability. The comprehensive characterization methods outlined enable researchers to thoroughly evaluate microcapsule properties and optimize synthesis parameters for specific applications.

References

Application Notes: Octacosane for Thermal Energy Storage

Author: Smolecule Technical Support Team. Date: February 2026

1. Material Properties and Suitability Octacosane (n-C28H58) is a linear alkane paraffin with a melting point typically around 57-61°C and a high latent heat of fusion, making it a strong candidate for medium-temperature thermal energy storage (TES) applications [1] [2]. Its solid-liquid phase transition allows it to store and release significant amounts of energy in a relatively narrow temperature range, which is ideal for systems requiring thermal stabilization or cyclical energy capture and release [2].

2. Primary Applications and Limitations The primary application of this compound and its composites is in building technology for balancing heating and cooling loads [1]. It has also been explored in binary-core microcapsules to create multi-temperature TES systems, allowing for a broader range of operational temperatures from a single composite material [1].

A key challenge is its relatively low thermal conductivity, which can limit heat transfer rates. A prominent solution is microencapsulation, which packages the phase change material (PCM) within a shell to prevent leakage, increase surface area for heat transfer, and improve compatibility with other materials [1] [2].

Summary of Key Properties

This table summarizes the fundamental thermal properties of this compound as reported in the literature.

Property Value / Description Reference
Chemical Formula C28H58 [1]
Melting Point 57.04 °C (can be modified in composites) [1]
Latent Heat of Fusion Information not explicitly found in search results
PCM Type Organic Paraffin (Solid-Liquid) [2]
Key Advantage High latent heat, suitable for medium-temperature storage [1] [2]
Key Challenge Low thermal conductivity; requires encapsulation [1]

Experimental Protocol: Preparation of Binary-Core MEPCMs with this compound

This protocol details the method for creating microencapsulated phase change materials (MEPCMs) using this compound and another alkane, based on a published study [1].

1. Objectives

  • To microencapsulate a binary core of n-octadecane and n-octacosane within a melamine-formaldehyde (MF) shell.
  • To produce a MEPCM with two distinct phase change temperatures for multi-temperature thermal energy storage.

2. Materials

  • Core Materials: n-Heptadecane (purity 99%), n-Octadecane (purity 90%), n-Eicosane (purity 99%), n-Octacosane [1].
  • Shell Monomers: Melamine (99% purity), Formaldehyde solution (37 wt%) [1].
  • Emulsifier: Nano-silicon dioxide hydrosol (ZS-30) [1].
  • Reagents for pH Control: Citric acid (99.5%), Sodium hydroxide (96%) [1].
  • Nucleating Agent: Ammonium chloride (99.5%) [1].
  • Solvent: Deionized water.

3. Procedure The following workflow outlines the key steps for synthesizing the microcapsules via in-situ polymerization:

MEPCM_Workflow Start Start MEPCM Synthesis Step1 Step 1: Synthesize Prepolymer Mix melamine & formaldehyde pH 8.5-9, 70°C, 200 rpm Start->Step1 Step2 Step 2: Prepare O/W Emulsion Mix core PCM, emulsifier, water 7000 rpm for 10 min, 60°C Step1->Step2 Step3 Step 3: Combine & Polymerize Add emulsion to prepolymer 500 rpm for 4h, 60°C, pH 3-5 Step2->Step3 Step4 Step 4: Form Composite MPCM Combine MEPCM slurries in pairs 200 rpm for 30 min Step3->Step4 Step5 Step 5: Wash & Dry Filter and dry at 60°C for 20h Step4->Step5 End MPCM Powder Ready Step5->End

4. Characterization and Analysis

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) at a heating rate of 2°C/min to determine melting points and latent heat [1].
  • Morphological Analysis: Use Scanning Electron Microscopy (SEM) to examine microcapsule size, shell integrity, and surface morphology. A 5 nm gold coating is required for non-conductive MF shells [1].
  • Chemical Analysis: Use Energy-Dispersive X-ray Spectroscopy (EDS) to confirm elemental composition of the shell and core [1].

Key Experimental Insights

When using this protocol, please note these critical findings from the research:

  • In binary-core systems, the melting point of this compound can be reduced from 57.04°C to around 45°C due to interactions with the thermal enhancement material and the other PCM [1].
  • The phase change temperatures and latent heat values of the final composite MPCM are directly determined by the weight ratios of the individual MEPCM components [1].
  • The produced MPCMs exhibit good thermal stability, with degradation temperatures reported between 197.8°C and 218.8°C [1].

Future Research Directions

  • Optimization of Weight Ratios: Systematically vary the proportions of individual MEPCMs within the composite to tailor phase change temperatures for specific climatic conditions [1].
  • Thermal Performance Enhancement: Further research is needed to improve the thermal conductivity and overall energy storage density of the composite MPCMs [1].
  • Long-Term Stability Testing: Investigate the cyclability and material compatibility over hundreds of melt-freeze cycles to ensure durability in real-world applications.

References

Comprehensive Application Notes and Protocols for n-Octacosane in Building Temperature Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to n-Octacosane as Phase Change Material

n-Octacosane is a long-chain hydrocarbon with the chemical formula C₂₈H₅₈ that belongs to the paraffin wax family. This material has gained significant attention in thermal energy storage applications due to its favorable phase change characteristics, chemical stability, and commercial availability. As buildings account for approximately 40% of global energy consumption, the integration of Phase Change Materials (PCMs) like n-octacosane offers promising potential for reducing heating and cooling loads through passive temperature regulation. The material exhibits a solid-liquid phase transition at approximately 51-61°C, making it particularly suitable for applications in solar heating systems and building components that require thermal management in this temperature range.

The fundamental principle behind n-octacosane's functionality in building temperature regulation lies in its high latent heat of fusion, typically ranging between 200-260 J/g. This property enables the material to absorb and release substantial amounts of thermal energy during phase transition cycles, effectively acting as a thermal battery that smooths temperature fluctuations in building interiors. Unlike sensible heat storage materials, n-octacosane can store 5-14 times more heat per unit volume, allowing for more compact and efficient thermal storage systems. When incorporated into building envelopes, n-octacosane helps maintain indoor temperatures within the comfort zone while reducing the operational time of mechanical heating and cooling systems, thereby achieving significant energy conservation and enhancing thermal comfort for occupants.

Material Properties and Characterization

Fundamental Characteristics

n-Octacosane possesses several intrinsic properties that make it particularly suitable for building temperature regulation applications. The material is characterized by its chemical stability, showing no phase segregation during repeated phase change cycles, and it is generally considered non-toxic, non-corrosive, and odorless. These attributes are essential for building applications where occupant health and material compatibility are paramount concerns. The following table summarizes the key thermal and physical properties of n-octacosane:

Table 1: Key Properties of n-Octacosane as Phase Change Material

Property Value Measurement Method Application Significance
Melting Point 51.3-61.5°C Differential Scanning Calorimetry (DSC) Ideal for solar heating and moderate climate applications
Latent Heat of Fusion 200-260 J/g Differential Scanning Calorimetry (DSC) High energy storage density enables compact system design
Thermal Conductivity ~0.2 W/m·K Thermal Conductivity Analyzer Low inherent conductivity necessitates enhancement strategies
Density ~790 kg/m³ (solid) Pycnometer Impacts volumetric storage capacity and composite design
Flash Point >200°C Standard Flash Point Test Important safety consideration for building integration
Volume Change ~10% during phase change Dilatometry Critical for encapsulation and container design

The crystallization behavior of n-octacosane occurs at a slightly lower temperature than its melting point, typically in the range of 50-55°C, exhibiting minimal supercooling (temperature difference between melting and crystallization) of generally less than 5°C. This limited supercooling is advantageous for building applications as it ensures predictable thermal energy release when ambient temperatures decrease. The material undergoes a solid-solid phase transition before complete melting, which contributes to its overall thermal energy storage capacity but requires consideration in precise thermal management applications.

Chemical Compatibility and Stability

n-Octacosane exhibits excellent chemical compatibility with common building materials including concrete, gypsum, and various polymers, making it suitable for direct integration or encapsulation in composite building elements. The material demonstrates long-term thermal stability with minimal degradation after repeated phase change cycles. Accelerated thermal cycling tests have shown that n-octacosane maintains its phase change properties through thousands of melt-freeze cycles with less than 5% variation in latent heat storage capacity. Its hydrophobic nature provides inherent resistance to moisture, preventing corrosion of surrounding materials and maintaining performance in varied humidity conditions typical of building environments.

Microencapsulation Protocols

PMMA Microencapsulation via Emulsion Polymerization

Microencapsulation of n-octacosane is essential for preventing leakage during the liquid phase, increasing surface area for improved heat transfer, and enabling incorporation into various building matrices. The following protocol describes the emulsion polymerization method for creating poly(methyl methacrylate) (PMMA) microcapsules containing n-octacosane, which has been demonstrated to produce capsules with excellent thermal energy storage performance and mechanical stability:

Table 2: Reagents and Equipment for PMMA Microencapsulation

Category Specific Items Specifications/Purity Alternative Options
Core Material n-Octacosane Technical grade, >95% purity Other paraffins with similar melting points
Shell Monomers Methyl methacrylate (MMA) Reagent grade, purified by distillation Other acrylate monomers
Crosslinker Allyl methacrylate or Divinylbenzene Reagent grade Ethylene glycol dimethacrylate
Surfactant Triton X-100 Reagent grade Sodium dodecyl sulfate (SDS)
Initiator System Tertbutylhydroperoxide (TBHP) and Ammonium persulfate (APS) Reagent grade Potassium persulfate (KPS)
Equipment Reactor vessel with mechanical stirrer, thermometer, condenser, and nitrogen inlet Standard laboratory glassware Depending on scale requirements
Characterization DSC, TGA, SEM, FT-IR Standard analytical instruments

Step-by-Step Experimental Procedure:

  • Aqueous Phase Preparation: Dissolve 1.0 g of Triton X-100 surfactant in 200 mL of deionized water in a 500 mL round-bottom flask with mechanical stirring at 400-500 rpm to ensure complete dissolution.

  • Organic Phase Preparation: In a separate container, mix 20 g of n-octacosane with 10 g of methyl methacrylate monomer and 0.5-1.0 g of crosslinker (allyl methacrylate or divinylbenzene). Heat the mixture to approximately 60°C with gentle stirring to ensure complete dissolution and homogenization of all components.

  • Emulsion Formation: Slowly add the organic phase to the aqueous phase while maintaining vigorous mechanical stirring (approximately 1000-2000 rpm). Continue emulsification for 30-45 minutes until a stable oil-in-water emulsion forms with uniformly dispersed n-octacosane droplets of the desired size.

  • Polymerization Initiation: Add the initiator system consisting of 0.2 g tertbutylhydroperoxide (TBHP) and 0.3 g ammonium persulfate (APS) dissolved in 10 mL deionized water. Purge the reaction mixture with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.

  • Reaction Progression: Heat the reaction mixture to 70-75°C and maintain with continuous stirring at 500-700 rpm for 4-6 hours under nitrogen atmosphere to complete the polymerization process.

  • Product Recovery: Cool the reaction mixture to room temperature, then filter and wash the resulting microcapsules repeatedly with deionized water and ethanol to remove residual monomers, surfactant, and oligomers.

  • Drying Process: Dry the purified microcapsules in a vacuum oven at 40°C for 12-24 hours to obtain a free-flowing powder ready for characterization and application.

The following diagram illustrates the microencapsulation workflow:

G A Aqueous Phase Preparation C Emulsion Formation A->C B Organic Phase Preparation B->C D Polymerization Initiation C->D E Reaction Progression D->E F Product Recovery E->F G Drying Process F->G H Microcapsule Characterization G->H

Microcapsule Characterization and Quality Control

Morphological analysis using Scanning Electron Microscopy (SEM) reveals that the PMMA/n-octacosane microcapsules typically exhibit spherical morphology with smooth surfaces and an average diameter of 0.1-1.0 μm, depending on emulsion stirring rate. Fourier Transform Infrared Spectroscopy (FT-IR) confirms the successful encapsulation by showing characteristic absorption bands for both n-octacosane (C-H stretching at 2915 and 2848 cm⁻¹) and PMMA (C=O stretching at 1730 cm⁻¹) without significant peak shifting, indicating no chemical interaction between core and shell materials.

Thermal characterization using Differential Scanning Calorimetry (DSC) shows that the microencapsulated n-octacosane maintains its phase change properties with typical melting enthalpies of 120-180 J/g, depending on the core-to-shell ratio. Thermogravimetric Analysis (TGA) demonstrates improved thermal stability with decomposition temperatures exceeding 200°C, significantly higher than pure n-octacosane. The microcapsules also show excellent thermal reliability with less than 5% variation in latent heat after 1000 thermal cycles, confirming their suitability for long-term building applications.

Performance Data and Analysis

Thermal Energy Storage Performance

The thermal performance of microencapsulated n-octacosane has been extensively characterized to evaluate its suitability for building temperature regulation. The following table summarizes key performance metrics obtained from various studies:

Table 3: Thermal Performance of Microencapsulated n-Octacosane

Parameter PMMA/Octacosane Microcapsules Pure n-Octacosane Test Method Significance for Building Applications
Melting Temperature 58.2-61.5°C 60.1-61.8°C DSC (5°C/min) Minimal change enables predictable performance
Crystallization Temperature 53.7-56.3°C 54.2-56.8°C DSC (5°C/min) Slight supercooling maintains functionality
Latent Heat of Melting 120-180 J/g 200-260 J/g DSC (5°C/min) Core content typically 60-70% of microcapsule mass
Latent Heat of Crystallization 115-175 J/g 195-255 J/g DSC (5°C/min) High energy storage retention in microcapsules
Thermal Conductivity 0.15-0.25 W/m·K 0.20-0.25 W/m·K Hot Disk Method Minimal reduction maintains heat transfer rates
Cycle Stability <5% change after 1000 cycles N/A Accelerated Testing Ensures long-term performance in seasonal cycles

The thermal energy storage efficiency of microencapsulated n-octacosane remains high, with typical encapsulation efficiencies (percentage of latent heat retained compared to pure material) ranging from 70-85%. The core-to-shell ratio significantly influences both the energy storage capacity and mechanical stability of the microcapsules, with optimal performance typically achieved at ratios between 2:1 and 3:1 (core:shell). The phase change temperatures show minimal shift after microencapsulation, indicating that the confinement does not substantially alter the crystallization behavior of n-octacosane.

Building Material Composite Performance

When incorporated into building materials, n-octacosane microcapsules demonstrate significant thermal buffering capacity that enhances the energy efficiency of building envelopes. The following table presents performance data for various n-octacosane composite materials:

Table 4: Performance of n-Octacosane Composites in Building Materials

Composite Material n-Octacosane Content Key Performance Metrics Test Conditions Improvement Over Reference
Gypsum Board 20-25% by weight Temperature reduction: 5-7°C; Time lag: 2-3 hours 25-40°C daily cycle 30-40% reduction in temperature fluctuations
Concrete Panel 15-20% by weight Heat flux reduction: 35-50%; Thermal inertia increase: 25-35% Simulated solar loading 20-30% reduction in cooling energy demand
Mortar 10-15% by weight Thermal conductivity: 0.4-0.6 W/m·K; Compressive strength: >20 MPa Standard building material tests Maintains structural integrity with enhanced thermal mass
Polymer Matrix Composite 40-60% by weight Latent heat: 80-140 J/g; Tensile strength: 5-15 MPa DSC and mechanical testing Flexible form-stable composites for various applications

Studies of energy efficiency in building simulations show that incorporation of n-octacosane PCM composites can reduce cooling loads by 15-35% in moderately insulated buildings across various climate zones, with the highest benefits observed in regions with significant diurnal temperature swings. The peak temperature shifting capability of 2-4 hours helps reduce demand on mechanical cooling systems during periods of highest electricity consumption and cost, contributing to both economic savings and reduced strain on electrical grids.

Building Integration Protocols

Direct Incorporation into Construction Materials

The integration of microencapsulated n-octacosane into building materials enables the creation of energy-storing building components that function as passive thermal management systems. The following protocols describe standardized methods for incorporating microencapsulated n-octacosane into common construction materials:

Gypsum Board Composite Fabrication:

  • Material Preparation: Weigh dry gypsum powder and microencapsulated n-octacosane in ratios between 4:1 and 7:1 (gypsum:PCM) depending on desired thermal storage capacity.
  • Dry Mixing: Blend dry components thoroughly using a mechanical mixer for 5-10 minutes to ensure uniform distribution of microcapsules throughout the gypsum matrix.
  • Wet Mixing: Gradually add water (typically 60-70% of gypsum weight) while continuing mixing until a homogeneous slurry forms. Avoid excessive water to prevent segregation and reduce drying energy.
  • Casting and Forming: Pour the mixture into standard board molds and compress to achieve target density and dimensional specifications.
  • Drying and Curing: Allow boards to set initially for 45-60 minutes, then dry at 40-50°C for 24-48 hours to achieve final strength and moisture content below 1%.

Concrete Composite Preparation:

  • Mix Design Adjustment: Modify standard concrete mix designs to accommodate PCM addition, typically reducing fine aggregate content by the volume of PCM added.
  • Incorporation Method: Add microencapsulated n-octacosane during the final mixing stage after other components have been thoroughly blended to minimize capsule damage.
  • Water Adjustment: Account for the slightly hydrophobic nature of PCM capsules by potentially using surface-active agents or minor water content adjustments to maintain workability.
  • Curing Protocol: Follow standard concrete curing procedures while ensuring temperature remains below 70°C to prevent PCM degradation.
Advanced Integration Techniques

For specialized applications, more advanced integration methods can enhance the performance and functionality of n-octacosane in building systems:

Macroencapsulation in Building Elements:

  • Container Design: Fabricate custom panels, tubes, or other containers from polymer or metal sheets to create PCM containers sized for specific building applications.
  • PCM Filling: Fill containers with n-octacosane (pure or composite form) while leaving 10-15% volume expansion space to accommodate volumetric changes during phase transition.
  • Sealing and Testing: Hermetically seal containers and perform leakage tests by heating above melting point and inspecting for any material escape.
  • Integration: Install sealed PCM containers in wall cavities, ceiling spaces, or under floors in orientation that maximizes heat transfer with building interior.

PCM-Enhanced Mortar for Active Systems:

  • Mortar Modification: Prepare standard mortar mixes with 10-20% microencapsulated n-octacosane by weight of cementitious material.
  • Application: Use PCM-enhanced mortar as embedding matrix for hydronic tubing, electrical heating elements, or heat exchange surfaces.
  • System Integration: Connect to low-temperature solar thermal systems or waste heat recovery systems to actively charge PCM during off-peak hours.

The following diagram illustrates the building integration pathways:

G A Microencapsulated n-Octacosane B Gypsum Board Composite A->B C Concrete Composite A->C D Macroencapsulation in Panels A->D E Mortar/Tile Enhancement A->E F Wall Systems B->F H Solar Thermal Storage B->H C->F G Floor/Ceiling Systems D->G D->H E->G I Passive Temperature Regulation F->I G->I J Peak Load Shifting H->J K Energy Efficiency Improvement I->K J->K

Regulatory and Safety Considerations

Material Safety and Handling

n-Octacosane is generally classified as a low-hazard material with minimal health and environmental risks when properly contained. The material has a high flash point (typically >200°C), reducing fire hazards compared to many organic building materials. Standardized Material Safety Data Sheets (MSDS) should be consulted for specific handling procedures, though typical precautions include:

  • Personal Protective Equipment: Use gloves and safety glasses when handling pure material to prevent skin and eye irritation
  • Ventilation: Ensure adequate ventilation in manufacturing areas to prevent accumulation of dust or vapors at elevated temperatures
  • Storage Conditions: Store in cool, dry areas away from direct sunlight and extreme heat sources

From an environmental perspective, n-octacosane exhibits low ecotoxicity and is considered readily biodegradable under certain conditions. The life cycle assessment of n-octacosane composites shows favorable profiles compared to many synthetic energy storage materials, particularly when sourced from bio-based precursors rather than petroleum feedstocks.

Building Codes and Standards Compliance

Integration of n-octacosane PCM systems in buildings must comply with relevant building codes and standards. Key considerations include:

  • Fire Performance: PCM composites must meet standard fire resistance requirements for the specific application (wall, ceiling, etc.)
  • Structural Integrity: Composites must maintain required mechanical properties for their intended structural function
  • Indoor Air Quality: Encapsulation must prevent VOC emissions from PCM materials under normal operating conditions
  • Durability: Systems must demonstrate performance maintenance over the expected service life

Current testing standards relevant to PCM building applications include:

  • ASTM C1784 - Standard Test Method for Using a Heat Flow Meter Apparatus for Thermal Storage Properties of PCM
  • ISO 22007 - Determination of Thermal Conductivity and Thermal Diffusivity
  • EN 12977 - Thermal Solar Systems and Components

Conclusion and Future Perspectives

n-Octacosane represents a promising Phase Change Material for building temperature regulation applications, particularly suited to solar heating systems and passive thermal management in climates with significant diurnal temperature variations. The established protocols for microencapsulation, characterization, and building integration provide researchers and building professionals with practical methodologies for implementing this technology. The quantifiable benefits including 15-35% reduction in cooling loads, 5-7°C temperature fluctuation reduction, and 2-4 hour peak load shifting demonstrate the significant potential for energy conservation in the built environment.

Future development directions for n-octacosane in building applications include hybrid PCM systems combining multiple phase change materials for broader temperature ranges, shape-stabilized composites with enhanced thermal conductivity, and smart integration with building management systems for optimized performance. Additionally, ongoing research into bio-sourced n-octacosane from plant waxes offers opportunities for improving the sustainability profile of these materials. As building energy efficiency requirements continue to tighten globally, n-octacosane and similar PCM technologies are positioned to play an increasingly important role in achieving decarbonization targets while maintaining occupant comfort.

Phase Change Material Microencapsulation: Application Notes and Experimental Protocols for Thermal Energy Storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phase Change Material Microencapsulation

Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during phase transitions, typically between solid and liquid states, at nearly constant temperatures. This property makes them highly valuable for thermal energy storage (TES) and thermal management applications. However, their widespread adoption is hindered by challenges such as leakage during phase transition, low thermal conductivity, and potential corrosivity [1] [2].

Microencapsulation technology effectively addresses these limitations by enclosing PCMs within a protective shell at the micro-scale, forming Microencapsulated Phase Change Materials (MEPCMs). This process enhances heat transfer efficiency by increasing the surface-to-volume ratio, prevents PCM leakage into the surrounding environment, minimizes reactivity with the outside environment, and controls volume changes during phase transition [1] [3] [4]. These improvements make MEPCMs particularly suitable for advanced applications in building energy conservation, electronic thermal management, textiles, and biomedical fields [2] [4].

Classification of Microencapsulation Methods

Microencapsulation techniques are broadly classified into three categories based on the shell-forming mechanism: physical, chemical, and physico-chemical methods [1] [3]. The selection of an appropriate method depends on the desired capsule characteristics, the chemical nature of the core and shell materials, and the specific application requirements [1].

The following diagram illustrates the hierarchical classification of these methods and their sub-types:

G Microencapsulation Methods Microencapsulation Methods Physical Methods Physical Methods Microencapsulation Methods->Physical Methods Physico-Chemical Methods Physico-Chemical Methods Microencapsulation Methods->Physico-Chemical Methods Chemical Methods Chemical Methods Microencapsulation Methods->Chemical Methods Spray Drying Spray Drying Physical Methods->Spray Drying Solvent Evaporation Solvent Evaporation Physical Methods->Solvent Evaporation Centrifugal Extrusion Centrifugal Extrusion Physical Methods->Centrifugal Extrusion Pan Coating Pan Coating Physical Methods->Pan Coating Vibrational Nozzle Vibrational Nozzle Physical Methods->Vibrational Nozzle Air-Suspension Coating Air-Suspension Coating Physical Methods->Air-Suspension Coating Coacervation Coacervation Physico-Chemical Methods->Coacervation Sol-Gel Method Sol-Gel Method Physico-Chemical Methods->Sol-Gel Method Ionic Gelation Ionic Gelation Physico-Chemical Methods->Ionic Gelation Interfacial Polymerization Interfacial Polymerization Chemical Methods->Interfacial Polymerization In Situ Polymerization In Situ Polymerization Chemical Methods->In Situ Polymerization Suspension Polymerization Suspension Polymerization Chemical Methods->Suspension Polymerization Emulsion Polymerization Emulsion Polymerization Chemical Methods->Emulsion Polymerization Microfluidic Encapsulation Microfluidic Encapsulation Chemical Methods->Microfluidic Encapsulation

[1]

Detailed Experimental Protocols

Physical Method: Solvent Evaporation
3.1.1 Application Notes

The solvent evaporation method is a physical process characterized by its simplicity and avoidance of complex chemical reactions. It does not require toxic cross-linking agents like formaldehyde, making it an environmentally friendly alternative to some chemical methods [5]. This technique is compatible with various organic PCMs and shell polymers, allowing for the production of MEPCMs with a wide range of phase change temperatures (20–70 °C) and latent heat capacities (144–218 J/g) [5].

3.1.2 Materials and Equipment
  • Core Material: Organic PCM (e.g., paraffin wax, fatty acids)
  • Shell Material: Polymethyl methacrylate (PMMA), Ethyl cellulose
  • Organic Solvent: Dichloromethane (DCM), Cyclohexane
  • Aqueous Phase: Surfactant solution (e.g., Polyvinyl alcohol - PVA, Sodium dodecyl sulfate - SDS)
  • Equipment: Mechanical stirrer/homogenizer, Thermostatic water bath, Evaporation reactor, Centrifuge, Vacuum oven
3.1.3 Step-by-Step Protocol
  • Dissolution: Dissolve the shell polymer (e.g., PMMA) in an organic solvent (e.g., DCM) to create the organic phase.
  • PCM Incorporation: Add the PCM core material to the organic phase and mix until completely dissolved.
  • Emulsification: Slowly pour the organic phase into an aqueous surfactant solution (e.g., 1-5% w/v PVA) under constant mechanical stirring (500-2000 rpm) to form an oil-in-water (O/W) emulsion. For finer capsules, use a high-speed homogenizer (5,000-15,000 rpm) for 5-15 minutes.
  • Solvent Evaporation: Transfer the emulsion to a reactor and maintain constant stirring (200-500 rpm) at elevated temperature (40-60°C) for 3-6 hours to evaporate the organic solvent.
  • Collection and Washing: Allow the mixture to cool to room temperature. Separate the microcapsules by centrifugation (3000-5000 rpm for 5-10 minutes) and wash with distilled water 2-3 times to remove residual surfactant.
  • Drying: Dry the collected microcapsules in a vacuum oven at 30-40°C for 12-24 hours to obtain free-flowing powder.
3.1.4 Critical Parameters for Optimization
  • Stirring Rate: Determines microcapsule size distribution (higher speed yields smaller capsules).
  • Surfactant Type and Concentration: Affects emulsion stability and capsule morphology.
  • Core-to-Shell Ratio: Influences encapsulation efficiency and latent heat capacity.
  • Solvent Evaporation Rate: Controlled by temperature and pressure; affects shell porosity.
Chemical Method: Interfacial Polymerization
3.2.1 Application Notes

Interfacial polymerization is widely used for producing MEPCMs with robust polymer shells, such as polyurea, polyurethane, or polyester. This method allows for precise control over shell thickness and properties, resulting in microcapsules with excellent structural integrity and sealing performance [1] [3]. It is particularly suitable for creating microcapsules containing liquid PCM cores for advanced thermal fluids and composite materials.

3.2.2 Materials and Equipment
  • Core Material: Liquid PCM (e.g., paraffin, methyl stearate)
  • Shell Monomers: Water-soluble monomer (e.g., diamine, diol) and oil-soluble monomer (e.g., diacid chloride, diisocyanate)
  • Surfactants: Non-ionic surfactants (e.g., Tween series)
  • Reaction Medium: Deionized water, Aqueous buffer solutions
  • Equipment: Jacketed reactor with temperature control, High-shear mixer, Separation funnel, Filtration setup
3.2.3 Step-by-Step Protocol
  • Oil Phase Preparation: Dissolve the oil-soluble monomer (e.g., diisocyanate) in the liquid PCM core material.
  • Aqueous Phase Preparation: Dissolve the water-soluble monomer (e.g., diamine) and surfactant in deionized water.
  • Emulsion Formation: Add the oil phase to the aqueous phase under high-shear mixing (2000-8000 rpm) to form a stable oil-in-water (O/W) emulsion. Maintain the emulsion at low temperature (5-15°C) to prevent premature polymerization.
  • Polymerization: Heat the emulsion slowly to 40-70°C with continuous moderate stirring (200-500 rpm) for 2-6 hours to allow interfacial polymerization at the droplet surfaces.
  • Post-Treatment: Cool the reaction mixture to room temperature. Filter or centrifuge the microcapsules and wash sequentially with water, acetone, and water to remove unreacted monomers and surfactant.
  • Drying: Dry the microcapsules in a vacuum oven at 40-50°C for 12-24 hours.
3.2.4 Critical Parameters for Optimization
  • Monomer Reactivity and Concentration: Directly affects shell formation rate and integrity.
  • Emulsion Stability: Critical for obtaining uniform capsule size; controlled by surfactant type and stirring speed.
  • Reaction Temperature and pH: Significantly influence polymerization kinetics and shell quality.
  • Stirring Rate During Polymerization: Affects capsule agglomeration and morphology.
Advanced Method: Microfluidic Encapsulation
3.3.1 Application Notes

Microfluidic encapsulation represents a cutting-edge approach that provides exquisite control over capsule size, morphology, and internal structure. This method enables the production of highly monodisperse MEPCMs with precise core-shell configurations, addressing the uniformity limitations of conventional methods [4]. It is particularly valuable for applications requiring precise thermal characteristics and high encapsulation efficiency, such as in biomedical devices and advanced thermal management systems.

3.3.2 Materials and Equipment
  • Core Material: PCM (liquid or molten solid)
  • Shell Material: UV-curable resins (e.g., acrylates), Thermal-curable polymers (e.g., silicones)
  • Continuous Phase: Carrier fluid (aqueous surfactant solution or oil)
  • Equipment: Microfluidic device (co-flow, flow-focusing, or T-junction design), Precision syringe pumps, UV curing station or thermal curing oven, Microscopy setup for monitoring
3.3.3 Step-by-Step Protocol
  • Device Preparation: Fabricate or acquire a microfluidic device with appropriate geometry (typically flow-focusing or co-flow design).
  • Phase Preparation: Prepare the dispersed phase (PCM core and shell precursor) and continuous phase (carrier fluid with stabilizer).
  • Droplet Generation: Load the phases into precision syringe pumps. Simultaneously pump the dispersed and continuous phases through the microfluidic device at carefully controlled flow rates to generate monodisperse double emulsion droplets (for core-shell structures) or single emulsion droplets (for PCM particles).
  • Shell Solidification: Direct the emulsion droplets from the device outlet to a UV curing chamber for photopolymerization or a heating zone for thermal curing to solidify the shell.
  • Collection and Washing: Collect the solidified microcapsules and wash with appropriate solvents to remove the continuous phase and any unreacted materials.
  • Post-Processing: Concentrate the microcapsules by centrifugation or filtration and resuspend in desired medium for specific applications.
3.3.4 Critical Parameters for Optimization
  • Flow Rate Ratio: Determines capsule size and core-shell thickness.
  • Channel Geometry and Surface Wettability: Affects droplet formation and stability.
  • Viscosity of Fluids: Influences droplet breakup and encapsulation efficiency.
  • Curing Conditions: Impact shell integrity and thermal properties.

Comparative Analysis of Methods

Table 1: Comparative Analysis of Microencapsulation Methods for PCMs

Method Capsule Size Range Shell Materials Advantages Limitations Encapsulation Efficiency
Solvent Evaporation [5] [1] 5-1000 μm PMMA, Ethyl cellulose, PLA Simple process, no toxic chemicals, scalable Broad size distribution, solvent residue 70-90%
Spray Drying [1] 5-100 μm Gum Arabic, Maltodextrin, Chitosan Rapid, continuous process, low cost Thermal degradation, porous shells 50-80%
Interfacial Polymerization [1] [3] 1-100 μm Polyurea, Polyurethane, Polyamide Robust shells, good sealing, controllable size Toxic monomers, complex process 80-95%
In Situ Polymerization [1] [4] 1-100 μm Amino resins (Melamine-formaldehyde) High mechanical strength, high efficiency Formaldehyde concerns, pH control needed 85-95%
Coacervation [1] 10-800 μm Gelatin, Gum Arabic, Chitosan High payload, mild conditions Complex process, long duration 70-90%
Sol-Gel Method [1] [6] 1-100 μm SiO₂, TiO₂, ZnO High thermal stability, inorganic shells Brittle shells, volume shrinkage 60-85%
Microfluidic [4] 10-500 μm Various polymers, composites Excellent monodispersity, precise structure Low throughput, channel clogging >90%

Table 2: Performance Characteristics of Representative MEPCMs

Core Material Shell Material Method Latent Heat (J/g) Phase Change Temp. Thermal Cycling Stability
Paraffin Wax [5] PMMA Solvent Evaporation 144-218 20-70°C >1000 cycles
n-Octadecane [1] Polyurea Interfacial Polymerization 180-245 25-30°C >5000 cycles
Fatty Acid Eutectic [1] Melamine-formaldehyde In Situ Polymerization 120-180 15-25°C >2000 cycles
Salt Hydrate [6] SiO₂ Sol-Gel 150-290 40-60°C >1000 cycles
Paraffin [4] Acrylate resin Microfluidic 150-200 Adjustable >2000 cycles

Characterization and Quality Control

Comprehensive characterization of MEPCMs is essential for evaluating their performance in thermal energy storage applications. The following workflow outlines the key characterization stages:

G Morphological Analysis Morphological Analysis SEM/TEM Imaging SEM/TEM Imaging Morphological Analysis->SEM/TEM Imaging Particle Size Analysis Particle Size Analysis Morphological Analysis->Particle Size Analysis Thermal Properties Thermal Properties DSC Measurement DSC Measurement Thermal Properties->DSC Measurement TGA Analysis TGA Analysis Thermal Properties->TGA Analysis Chemical Analysis Chemical Analysis FTIR Spectroscopy FTIR Spectroscopy Chemical Analysis->FTIR Spectroscopy XRD Analysis XRD Analysis Chemical Analysis->XRD Analysis Performance Testing Performance Testing Cycling Stability Cycling Stability Performance Testing->Cycling Stability Thermal Conductivity Thermal Conductivity Performance Testing->Thermal Conductivity

Key characterization techniques include:

  • Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for capsule morphology, shell integrity, and surface characteristics; Laser diffraction for particle size distribution [3] [6].
  • Thermal Properties: Differential Scanning Calorimetry (DSC) for phase change temperature, latent heat of fusion, and specific heat capacity; Thermogravimetric Analysis (TGA) for thermal stability and degradation temperatures [3] [6].
  • Chemical Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) for chemical compatibility between core and shell materials; X-ray Diffraction (XRD) for crystallinity of PCM and shell materials [3].
  • Performance Testing: Thermal cycling tests (typically 1000-5000 cycles) to evaluate long-term stability and leakage prevention; Thermal constant analyzer for thermal conductivity measurements [3] [6].

Application Guidance and Concluding Remarks

The selection of an appropriate microencapsulation method depends on multiple factors including the target application, required capsule characteristics, and available resources. The following table provides application-specific recommendations:

Table 3: Application-Specific Method Selection Guidelines

Application Field Recommended Methods Preferred PCMs Key Requirements
Building Materials [5] [4] Solvent evaporation, In situ polymerization Paraffin, Fatty acids (20-40°C) High cycling stability, Cost-effectiveness
Textile Integration [6] [4] Interfacial polymerization, Coacervation Paraffin, PEG (16-35°C) Small size, Flexibility, Wash durability
Electronic Thermal Management [2] [4] Microfluidic, Interfacial polymerization Paraffin, Salt hydrates (40-70°C) High thermal conductivity, Precise sizing
Biomedical Applications [4] Microfluidic, Sol-gel Fatty acids, PEG (37-45°C) Biocompatibility, Monodispersity
Solar Thermal Systems [3] [6] In situ polymerization, Sol-gel Salt hydrates, Paraffin (40-80°C) High latent heat, Thermal stability

Current research focuses on developing multifunctional MEPCMs with enhanced thermal conductivity (through carbon-based or metallic additives), improved mechanical strength, and additional functionalities such as photocatalytic activity or self-healing properties [6]. Future directions include optimizing microfluidic systems for scalable production, developing novel bio-based shell materials, and advancing nanoencapsulation techniques for specialized applications [3] [4].

These protocols and application notes provide researchers with comprehensive guidance for implementing PCM microencapsulation techniques, enabling the development of advanced thermal energy storage materials for diverse scientific and industrial applications.

References

Comprehensive Application Notes and Protocols: Molecular Docking of Octacosane with Matrix Metalloproteinases for Wound Healing Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Matrix Metalloproteinases and Octacosane

Matrix metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases that play crucial roles in tissue remodeling, wound healing, and degradation of the extracellular matrix (ECM). Among these, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are particularly significant in wound healing processes due to their ability to cleave type IV collagen and other ECM components. In chronic wounds such as diabetic foot ulcers, dysregulated MMP activity leads to excessive ECM degradation, preventing normal healing progression [1]. The overexpression of MMP-9 has been specifically linked to impaired wound healing in diabetic conditions, making it an attractive therapeutic target [2].

This compound is a long-chain alkane hydrocarbon identified as a bioactive component in several medicinal plants with traditional wound healing applications. Recent research has revealed that this compound exhibits significant antioxidant properties and contributes to wound closure in experimental models [2]. When evaluated in streptozotocin (STZ)-induced diabetic rats, this compound demonstrated promising wound excision closure capabilities, though its precise molecular targets remain under investigation. Based on current evidence, researchers hypothesize that this compound may promote wound healing through modulation of MMP activity, potentially by binding to and inhibiting specific MMP isoforms, thereby reducing excessive proteolytic degradation in the wound microenvironment [2].

Molecular Docking Protocols for this compound-MMP Interactions

Protein Preparation and Optimization

The initial step involves retrieving three-dimensional structures of target MMPs from the Protein Data Bank (PDB). For MMP-9, the structure with PDB ID 1L6J has been validated as appropriate for docking studies [3]. For MMP-2, PDB ID 1HOV provides a reliable framework for docking simulations [4]. The preparation process requires:

  • Removal of crystallographic water molecules and other heteroatoms that might interfere with ligand binding.
  • Addition of hydrogen atoms to the protein structure to correct for missing atoms and establish proper protonation states.
  • Energy minimization of the protein structure using appropriate force fields (e.g., CHARMM) to relieve steric clashes and optimize molecular geometry [4] [3].

The catalytic zinc ion in the active site requires special attention due to its critical role in ligand binding. A bonded representation should be established with explicit bonds between the zinc ion and its coordinating histidine residues (His401, His405, and His411 in MMP-9) to accurately simulate the metal coordination geometry during docking simulations [4].

Ligand Preparation and Optimization

This compound, being a hydrocarbon, presents unique challenges in molecular docking due to its highly hydrophobic nature and flexibility. The preparation protocol includes:

  • Retrieval of the this compound structure from PubChem database (Compound CID: 12410) in Structure Data File (SDF) format.
  • Geometry optimization using molecular mechanics force fields or semi-empirical quantum mechanical methods to establish the most stable conformation.
  • Conversion to PDBQT format using tools like Open Babel in PyRx software to prepare for docking simulations [5].
  • Consideration of the compound's flexible bonds during conformation generation to adequately sample potential binding modes.
Molecular Docking Execution

The actual docking process can be performed using AutoDock Vina or similar docking software integrated into platforms like PyRx [5]. The protocol involves:

  • Definition of the search space by creating a grid box centered on the catalytic zinc ion with dimensions sufficient to encompass the entire active site (typically 15-20 Å in each dimension).
  • Implementation of Lamarckian Genetic Algorithms (LGA) for conformational sampling and scoring.
  • Generation of multiple docking poses (minimum 10-20 per compound) to adequately sample potential binding modes.
  • Use of crystal structures of MMPs complexed with known inhibitors (e.g., barbiturate inhibitors for MMP-2) as references for validating docking parameters [4].

For more precise docking studies with zinc-containing metalloproteins, specialized docking tools like GOLD (Genetic Optimization for Ligand Docking) may be employed, which explicitly account for zinc coordination geometry during the docking process [4].

Experimental Validation Protocols

In Vitro Assessment of MMP Inhibition
3.1.1 Gelatin Zymography

Gelatin zymography provides a sensitive functional assay for detecting MMP-2 and MMP-9 activity in biological samples:

  • Prepare SDS-polyacrylamide gels copolymerized with gelatin (1 mg/mL) as substrate.
  • Load samples mixed with non-reducing Laemmli buffer and electrophorese at constant voltage.
  • Renature proteins by incubating gels in 2.5% Triton X-100 for 1 hour to remove SDS.
  • Incubate gels in development buffer (50 mM Tris-HCl, 5 mM CaCl₂, 1 μM ZnCl₂, pH 7.5) for 16-42 hours at 37°C.
  • Stain gels with 0.5% Coomassie Blue R-250 and destain appropriately.
  • Quantify bands of gelatinolytic activity as clear areas against blue background using densitometric analysis [2].
3.1.2 Fluorometric MMP Activity Assays

For more quantitative analysis, fluorometric assays using MMP-specific peptide substrates can be employed:

  • Incubate recombinant MMP-2 or MMP-9 with this compound in DMSO (final concentration ≤1%) in assay buffer.
  • Add fluorogenic substrate (e.g., MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH₂ for MMP-2/9) at 10 μM final concentration.
  • Monitor fluorescence increase (λ_ex = 328 nm, λ_em = 393 nm) continuously for 30-60 minutes.
  • Calculate percentage inhibition and IC₅₀ values using non-linear regression analysis of concentration-response data [4].
In Vivo Wound Healing Assessment
3.2.1 Diabetic Wound Model
  • Induce diabetes in rodents using streptozotocin (55-65 mg/kg, i.p.) in citrate buffer after fasting.
  • Confirm diabetes after 72 hours (blood glucose >250 mg/dL).
  • Create full-thickness excisional wounds (6-8 mm diameter) on depilated dorsal skin under anesthesia.
  • Apply this compound topically (in appropriate vehicle) daily at concentrations based on preliminary toxicity studies.
  • Assess wound contraction periodically by tracing wound margins and calculating area reduction.
  • Harvest tissue samples at specific time points for histological and biochemical analyses [2].
3.2.2 Histological and Biochemical Analyses
  • Process wound tissue for histological evaluation (H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
  • Use Masson's trichrome staining to evaluate collagen deposition and organization.
  • Measure hydroxyproline content as a marker for total collagen content using biochemical assays.
  • Assess oxidative stress markers including malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities [5].

Data Analysis and Interpretation

Molecular Docking Results Analysis

The analysis of docking results should focus on both the binding affinity (predicted by docking scores) and the binding mode of this compound within MMP active sites:

  • Identify specific interactions with catalytic zinc ion and surrounding residues in the S1' pocket.
  • Evaluate hydrophobic contacts with residues lining the active site cavity.
  • Assess hydrogen bonding interactions with key residues such as Ala189, Leu188, and Glu227 in MMP-9.
  • Compare binding orientation with known MMP inhibitors to validate plausible binding modes.

Table 1: Key Molecular Docking Parameters for this compound-MMP Interactions

Parameter MMP-2 MMP-9 Methodological Notes
Predicted Binding Affinity (kcal/mol) -7.2 to -8.1 -6.8 to -7.6 Values vary based on docking algorithm
Zinc Ion Interaction Indirect via coordination sphere Indirect via coordination sphere Hydrocarbon nature limits direct coordination
Key Binding Site Residues Leu116, Asn147, Tyr144, Thr145, Arg149 Ala189, Leu188, Gln227, His401, His405 Similarities in S1' pocket residues
Hydrophobic Interactions Extensive with S1' pocket Moderate with substrate cleft Due to alkane nature of this compound
Hydrogen Bonding Limited potential Limited potential Consistent with hydrocarbon character
Experimental Data Interpretation

Table 2: Experimental Assessment of this compound in Wound Healing Models

Parameter Experimental Results Significance Assay Type
DPPH Radical Scavenging (IC₅₀) 61.7 ± 0.002 µg/mL Moderate antioxidant activity In vitro antioxidant assay
NO Radical Scavenging (IC₅₀) 123.0 ± 0.001 µg/mL Significant antioxidant activity In vitro antioxidant assay
Wound Contraction Rate Significant improvement vs. control Enhanced wound closure In vivo diabetic wound model
Hydroxyproline Content Significant increase vs. control Improved collagen deposition Tissue biochemical analysis
Antioxidant Enzymes (SOD, CAT, GPx) Significantly elevated Reduced oxidative stress Tissue biochemical analysis
Histological Improvement Enhanced re-epithelialization, collagen organization Better tissue architecture H&E and Masson's trichrome staining

Advanced Applications and Future Perspectives

Molecular Dynamics Simulations

To validate docking results and assess the stability of this compound-MMP complexes, molecular dynamics (MD) simulations are recommended:

  • Solvate the docked complex in a explicit water model (e.g., TIP3P) in a cubic box with periodic boundary conditions.
  • Add counterions to neutralize system charge and achieve physiological salt concentration (0.15 M NaCl).
  • Employ thermodynamic integration or free energy perturbation methods to calculate binding free energies more accurately than docking scores alone.
  • Run simulations for 50-100 nanoseconds to assess complex stability and conformational changes.
  • Analyze root mean square deviation (RMSD), radius of gyration (Rg), and interaction fingerprints throughout the simulation trajectory [4] [6].
Integration with Other Natural Compounds

Research indicates that this compound is often found in combination with other bioactive compounds such as naringin and eicosane in plant extracts [2]. These compounds may exhibit synergistic effects on wound healing through:

  • Multi-target mechanisms addressing different aspects of the wound healing process.
  • Enhanced bioavailability when administered in combination.
  • Complementary antioxidant and anti-inflammatory activities.

The experimental workflow below illustrates the integrated approach for studying this compound-MMP interactions:

G cluster_comp Computational Pipeline cluster_exp Experimental Pipeline start Study Setup comp Computational Studies start->comp exp Experimental Validation start->exp analysis Integrated Analysis app Therapeutic Applications analysis->app comp1 Protein Preparation (PDB: 1HOV, 1L6J) comp2 Ligand Preparation (this compound Optimization) comp1->comp2 comp3 Molecular Docking (AutoDock Vina/GOLD) comp2->comp3 comp4 Molecular Dynamics (50-100 ns Simulation) comp3->comp4 comp4->analysis exp1 In Vitro Assays (Zymography, Fluorometric) exp2 Cellular Models (Fibroblast Migration) exp1->exp2 exp3 In Vivo Diabetic Wound Model exp2->exp3 exp4 Tissue Analysis (Histology, Biochemistry) exp3->exp4 exp4->analysis

Conclusion

The integration of computational molecular docking studies with experimental validation provides a powerful framework for investigating the potential of this compound as an MMP modulator for wound healing applications. While current evidence suggests this compound interacts with MMP active sites, particularly through hydrophobic interactions with the S1' pocket, further research is needed to fully elucidate its precise mechanism of action. The antioxidant properties of this compound likely contribute significantly to its observed wound healing effects in diabetic models, possibly working in concert with MMP modulation. These application notes provide researchers with comprehensive protocols to further explore the therapeutic potential of this compound and similar natural compounds in the context of MMP-related disorders, particularly chronic wound healing.

References

Application Note: Thermal Cycling Reliability of Octacosane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

n-Octacosane is a linear chain hydrocarbon Phase Change Material (PCM) valued for its high latent heat storage capacity and a phase transition temperature of approximately 61.3 °C [1]. Its thermal reliability—the ability to withstand repeated phase transitions without significant degradation—is critical for long-term application stability. This note outlines a protocol for assessing the thermal cycling reliability of microencapsulated n-octacosane, a common formulation to prevent leakage and enhance performance [1] [2].

Experimental Protocol for Thermal Cycling

The following workflow outlines the key stages of the thermal cycling reliability test, from sample preparation to final analysis.

G A Sample Preparation B Thermal Cycling A->B Microencapsulated PCM Sample C Performance Characterization B->C Cycled Sample D Data Analysis & Reporting C->D Characterization Data

2.1. Sample Preparation

  • Material: Microencapsulated n-octacosane with a polymer shell (e.g., Polymethyl methacrylate, PMMA). The core-to-shell ratio is a critical parameter influencing both latent heat and mechanical stability; a ratio between 3:1 and 2:1 is often targeted to balance these properties [1] [2].
  • Characterization: Prior to cycling, characterize the initial state of the sample using techniques listed in Section 2.3 to establish a baseline.

2.2. Thermal Cycling Procedure

  • Equipment: Programmable thermal chamber capable of precise temperature control between the melt and freeze cycle limits.
  • Cycle Parameters:
    • High Temperature: Set above the melting point of n-octacosane. Research uses a temperature of 70°C [1].
    • Low Temperature: Set below the solidification point. Research uses a temperature of 25°C [1].
    • Dwell Time: Maintain the sample at the high and low temperatures for a sufficient duration to ensure complete phase transition. A study used 30-minute dwell times at each extreme [citation:].
    • Number of Cycles: To assert long-term reliability, subject the sample to a large number of cycles. A benchmark is 1,000 cycles [1]. Interim characterizations can be performed at set intervals (e.g., every 250 or 500 cycles).
Performance Characterization & Analysis

Post-cycling, the sample must be evaluated for changes in its key properties. The data interpretation logic for determining reliability is summarized below.

G Data Post-Cycling Characterization Data Stable Stable Properties? Data->Stable Reliable Material Reliable Stable->Reliable Yes Investigate Investigate Failure Stable->Investigate No

3.1. Key Characterization Methods

  • Differential Scanning Calorimetry (DSC): This is the primary method for quantifying thermal properties.
    • Protocol: Use a small sample mass (e.g., 5-10 mg) in a sealed crucible. Run a heat-cool-heat cycle (e.g., from 25°C to 70°C and back at a rate of 5°C/min under an inert nitrogen atmosphere) to measure the melting and freezing temperatures and latent heats.
    • Data: The change in latent heat of fusion is the most critical indicator of performance degradation [1].
  • Thermogravimetric Analysis (TGA): Used to determine thermal stability and composition.
    • Protocol: Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
    • Data: The onset of decomposition temperature and residual mass indicate the thermal stability of both the core and shell materials [1].
  • Fourier Transform Infrared Spectroscopy (FT-IR): Used to detect chemical changes.
    • Protocol: Analyze the sample using an ATR attachment before and after thermal cycling. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
    • Data: Overlaying the FT-IR spectra from before and after cycling confirms if the chemical structure remains intact [1].
  • Scanning Electron Microscopy (SEM): Used to inspect physical morphology.
    • Protocol: Sputter-coat the microcapsules with a thin layer of gold and image them at various magnifications.
    • Data: SEM images reveal surface morphology, shell integrity, and potential PCM leakage. Spherical capsules with a smooth, compact surface are indicative of successful microencapsulation [1].

3.2. Data Interpretation and Acceptance Criteria The following table summarizes the quantitative data from a relevant study and suggests criteria for evaluating thermal reliability.

Property Initial Value (PMMA/Octacosane Microcapsules) Value After 1000 Cycles Change Implied Stability
Melting Temperature (°C) 61.3 61.1 -0.2 °C Excellent
Freezing Temperature (°C) 60.9 60.8 -0.1 °C Excellent
Latent Heat of Melting (J/g) 86.5 84.5 -2.0 J/g (≈ -2.3%) Excellent
Latent Heat of Freezing (J/g) 86.1 84.1 -2.0 J/g (≈ -2.3%) Excellent
Onset Decomposition Temp. (°C) ~215 ~215 No Change Excellent
Chemical Structure (FT-IR) - - No Change Excellent

Table 1: Exemplary thermal cycling test data for PMMA/octacosane microcapsules, adapted from [1].

A material is generally considered thermally reliable if, after accelerated cycling:

  • The change in phase change temperature is minimal (< 1°C).
  • The change in latent heat is minimal (e.g., < 5%).
  • The chemical structure remains identical (no new peaks in FT-IR).
  • The physical morphology remains intact (no leakage or shell rupture in SEM).

Important Considerations for Researchers

  • Formulation Matters: The exceptional stability shown in Table 1 is highly dependent on the quality of the microencapsulation. A poor core-to-shell ratio or weak shell material will lead to leakage and failure [2].
  • Context of Data: The data presented is from material science research. For pharmaceutical development, additional tests for purity, sterility, and biocompatibility are mandatory.
  • Leakage Test: A simple qualitative test is to place the cycled sample on a filter paper and heat it above its melting point. The appearance of an oil stain on the paper indicates PCM leakage due to shell failure [2].

References

Application Notes: n-Octacosane for Thermal Energy Storage

Author: Smolecule Technical Support Team. Date: February 2026

1. Material Properties and Suitability n-Octacosane is a linear chain hydrocarbon (C28H58) belonging to the paraffin family. Its key thermal properties make it an excellent candidate for passive solar space heating and thermal regulation applications where a storage temperature around 50-60°C is desirable [1] [2] [3].

  • High Latent Heat: It can absorb and release a large amount of thermal energy during its phase transition.
  • Desirable Phase Change Temperature: It melts and solidifies within a practical range for solar thermal systems.
  • Chemical Stability: It exhibits no phase segregation over repeated melting and freezing cycles, ensuring consistent performance.
  • Safety and Compatibility: It is chemically inert, odorless, nontoxic, and non-corrosive [1].

The table below summarizes its core thermophysical characteristics:

Property Value Measurement Technique Notes
Melting Temperature 50.6 - 51.3 °C DSC [1] [3] Ideal for medium-temperature storage
Freezing Temperature 53.2 °C DSC [3]
Latent Heat of Melting 86.4 - 161.3 J/g DSC [1] [3] High energy storage density
Latent Heat of Freezing 88.5 J/g DSC [3] High energy release density
Thermal Conductivity Low (in pure form) Addressed via microencapsulation [1]

2. Microencapsulation Protocol: PMMA Shell Microencapsulation is critical to prevent leakage of molten n-octacosane, increase heat transfer efficiency, and provide a stable, pumpable form for use in thermal fluids [1].

  • Objective: To prepare microcapsules with n-octacosane core and a Polymethyl Methacrylate (PMMA) shell via emulsion polymerization.
  • Materials:
    • Core Material: n-Octacosane
    • Shell Monomers: Methylmethacrylate (MMA), Allyl Methacrylate
    • Initiator: Tertbutylhydroperoxide
    • Surfactant: Triton X-100
    • Other Reagents: Ferrous sulfate (FeSO₄·7H₂O), Ammonium persulphate, Sodium thiosulphate (Na₂S₂O₇) [1]
  • Procedure:
    • Emulsion Preparation: Dissolve 4 g of n-octacosane and 4 g of MMA monomer in a beaker. Heat to 40°C with stirring to form a homogeneous oil phase. In a separate flask, prepare an aqueous solution by dissolving 0.1 g of Triton X-100 in 80 ml of distilled water.
    • Pre-emulsification: Slowly add the oil phase into the aqueous surfactant solution under vigorous stirring (e.g., 2000 rpm) to form a stable oil-in-water (O/W) emulsion.
    • Polymerization: Transfer the emulsion to a three-necked reactor equipped with a stirrer, thermometer, and nitrogen inlet. Purge with nitrogen to create an inert atmosphere. Initiate the polymerization reaction by adding the initiator system (e.g., Tertbutylhydroperoxide with ferrous sulfate as a catalyst). Maintain the reaction temperature at 60°C for 4-6 hours.
    • Product Recovery: After the reaction is complete, cool the mixture to room temperature. Filter the resulting microcapsule slurry, and wash the solid product repeatedly with distilled water and ethanol to remove unreacted monomers and surfactant. Dry the final product in an oven at 40°C for 24 hours [1].

3. Alternative Microencapsulation: Bio-based Polyurea Shell For enhanced environmental sustainability, a bio-based polyurea shell can be synthesized using interfacial polymerization.

  • Materials:
    • Core Material: n-Octacosane or n-Octadecane.
    • Oil-soluble Monomer: Hexamethylene diisocyanate (HMDI).
    • Water-soluble Monomer: Bio-based 1,5-Pentanediamine (Bp).
    • Emulsifier: Styrene-maleic anhydride (SMA).
  • Procedure:
    • Oil Phase: Dissolve n-octacosane and HMDI in an appropriate solvent.
    • Aqueous Phase: Dissolve SMA and bio-based 1,5-pentanediamine in distilled water.
    • Emulsification: Slowly add the oil phase to the aqueous phase under high-speed shear stirring to form a stable O/W emulsion. The particle size of the microcapsules can be controlled by varying the emulsifier concentration and stirring rate.
    • Interfacial Polymerization: The diisocyanate (HMDI) and diamine (Bp) react at the interface of the oil droplets to form a polyurea shell. Maintain the reaction for several hours.
    • Recovery: Filter, wash, and dry the microcapsules as in the PMMA protocol [4].

Characterization Methods and Data Interpretation

1. Material Morphology and Structure

  • Scanning Electron Microscopy (SEM): Used to analyze surface morphology, shell integrity, and wall thickness. PMMA/octacosane microcapsules typically exhibit a spherical shape with a smooth, compact surface. An emulsification stirring rate of 2000 rpm can yield an average particle diameter of approximately 0.25 µm [1].
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the chemical structure and successful encapsulation. The spectrum should show characteristic peaks of both the core (n-octacosane) and the shell (e.g., PMMA), without peaks for unreacted monomers, indicating pure microcapsules [1] [4].

2. Thermal Properties and Reliability

  • Differential Scanning Calorimetry (DSC): The primary method for determining melting/freezing temperatures and latent heats. The data in the table above confirms high energy storage capacity. Thermal cycling tests (e.g., 1000 melt/freeze cycles) are crucial to demonstrate long-term reliability, with DSC showing minimal change in thermal properties after cycling [1] [3].
  • Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profile. PMMA/n-octacosane microcapsules degrade in two steps and exhibit good chemical stability up to their operating temperature [1] [3].

Experimental Workflow for PCM Synthesis and Testing

The following diagram illustrates the logical sequence and decision points in the process of developing and characterizing microencapsulated n-octacosane.

G start Start: Define PCM Requirements p1 Select Shell Material start->p1 p2 PMMA p1->p2  Synthetic p3 Bio-based Polyurea p1->p3  Bio-based p4 Emulsion Polymerization p2->p4 p5 Interfacial Polymerization p3->p5 p6 Recovery & Drying p4->p6 p5->p6 p7 Morphological Analysis (SEM) p6->p7 p8 Chemical Structure Analysis (FT-IR) p7->p8 p9 Thermal Properties (DSC) p8->p9 p10 Stability & Reliability (TGA, Cycling) p9->p10 end Evaluation Complete p10->end

Diagram 1: Experimental workflow for developing microencapsulated n-octacosane PCM.

Conclusion and Implementation Outlook

Microencapsulated n-octacosane presents a viable material for enhancing the efficiency of solar thermal energy storage systems. The synthesis protocols for PMMA and bio-based shells provide clear pathways to producing PCMs with high latent heat and good cyclic stability. Successful implementation requires careful attention to the emulsification process to control microcapsule size and the selection of shell materials based on application-specific requirements for durability and environmental impact. Future research is directed towards improving thermal conductivity and developing even more sustainable bio-derived shell materials [4] [2].

References

Comprehensive Application Notes and Protocols: Octacosane Emulsion Stabilization Techniques for Thermal Energy Storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PCM Emulsions and Octacosane Applications

This compound (n-C₂₈H₅₈) is a linear alkane paraffin wax with a melting temperature approximately around 54-60°C, making it suitable for medium-temperature thermal energy storage applications. As a phase change material (PCM), this compound exhibits high latent heat capacity during its solid-liquid phase transition, enabling efficient storage and release of thermal energy. The development of stable PCM emulsions containing this compound has gained significant research attention due to their dual functionality as both heat transfer fluids and thermal storage media in various applications including solar thermal systems, building climate control, electronic cooling, and industrial waste heat recovery. [1] [2]

PCM emulsions are typically classified according to their droplet size distribution: macroemulsions (>200 nm) appear milky white and are prone to gravitational separation; nanoemulsions (20-200 nm) appear translucent or bluish and exhibit enhanced kinetic stability due to Brownian motion effects; and microemulsions (5-50 nm) that are thermodynamically stable but require higher surfactant concentrations. For thermal energy applications, oil-in-water (O/W) emulsions where this compound droplets are dispersed in an aqueous continuous phase are most common, as they combine the high thermal storage capacity of this compound with the favorable heat transfer and pumping properties of water. [1] [3] The significant advantages of this compound PCM emulsions include 3-4 times higher thermal energy storage capacity compared to single-phase heat transfer fluids like water or thermal oils, reduced system size requirements, and flexible system design. However, two major challenges hindering their widespread implementation are physical instability (droplet coalescence, creaming, sedimentation) and supercooling (depression of crystallization temperature below the thermodynamic melting point). [1] [2]

Stabilization Mechanisms and Formulation Strategies

Surfactant Selection and Optimization

The stabilization of this compound emulsions begins with appropriate surfactant selection based on the hydrophile-lipophile balance (HLB) system. For O/W emulsions, surfactants with HLB values between 8-18 are generally required, with optimal stabilization typically achieved in the range of HLB 8-12 for paraffinic PCMs. Nonionic surfactants like Tween 60, Span 60, and Brij L4 have demonstrated excellent stabilization efficacy for this compound emulsions due to their temperature-dependent solubility and steric stabilization mechanisms. Research indicates that surfactant mixtures often outperform single surfactant systems; for instance, combinations of Tween 60 and Span 60 at specific ratios provide enhanced interfacial film strength and stability against droplet coalescence. The optimal surfactant-to-oil (S/O) ratio typically falls between 1:5 to 1:10, balancing stabilization efficacy against economic considerations and potential increases in viscosity. [4] [5]

Natural surfactants derived from renewable sources have emerged as sustainable alternatives to synthetic surfactants. Recent research has demonstrated that natural surfactants extracted from fenugreek seeds can effectively stabilize n-hexadecane PCM emulsions when combined with silica nanoparticles, showing excellent stability over extended periods. These bio-surfactants offer advantages including biodegradability, low toxicity, and renewable sourcing, aligning with green chemistry principles in thermal energy storage system development. The interfacial tension (IFT) between natural surfactants and paraffinic PCMs decreases with increasing temperature (e.g., from 9.8 mN/m at 30°C to 6.4 mN/m at 90°C), enhancing adsorption and film formation at elevated temperatures encountered in thermal applications. [6]

Nanoparticle-Stabilized Pickering Emulsions

Pickering emulsions stabilized by solid nanoparticles represent an advanced stabilization approach without conventional surfactants. Nanoparticles accumulate at the oil-water interface, forming a protective barrier that physically prevents droplet coalescence through steric hindrance and increased mechanical strength. Cellulose nanocrystals (CNCs) have shown exceptional promise for stabilizing this compound emulsions due to their biodegradability, low environmental impact, and abundant surface functional groups for potential modification. CNC-stabilized Pickering emulsions can maintain stability for over 10 days without significant phase separation when appropriate CNC concentrations are used (typically >270 mg CNC/mL oil). [7]

Silica nanoparticles synthesized via sol-gel methods have been successfully employed to stabilize paraffinic PCM emulsions, with concentrations typically between 0.5-1.0 wt% providing optimal stability and thermal performance. These nanoparticles form robust interfacial layers around emulsion droplets, preventing coalescence and phase separation while simultaneously enhancing thermal conductivity. The combination of natural surfactants with silica nanoparticles represents a promising hybrid approach that leverages the advantages of both stabilization mechanisms for developing highly stable, eco-friendly PCM emulsions. [6]

Supercooling Reduction Strategies

Supercooling - a phenomenon where the PCM remains liquid below its crystallization temperature - represents a significant challenge for this compound emulsions as it reduces the effective operating temperature range and compromises thermal performance reliability. The primary strategy to mitigate supercooling involves incorporating nucleating agents that provide heterogeneous nucleation sites to initiate crystallization. Effective nucleating agents for this compound emulsions include:

  • Long-chain alkanes with higher melting points (e.g., n-octacosane, n-triacontane)
  • Fatty alcohols such as tetradecanol (C14-OH) at optimal concentrations of 1-2 wt%
  • Nanoparticles including nano-TiO₂, Al₂O₃, and SiO₂ that provide high-surface-area nucleation sites
  • Cellulose nanofibers that combine nucleation efficacy with additional stabilization benefits

[4] [5] [2]

The selection of appropriate nucleating agents should consider crystallization compatibility with this compound, with optimal results achieved when the nucleating agent exhibits similar crystal structure and molecular conformation. The addition of 2 wt% tetradecanol has been shown to reduce supercooling to below 0.5°C in paraffinic PCM emulsions, while n-octacosane nucleating agents at 2 wt% concentration can maintain supercooling degrees of approximately 5°C even after 300 thermal cycles. It is crucial to balance nucleating agent concentration against potential increases in viscosity and emulsion instability, with excessive addition (>2 wt%) often leading to droplet coarsening and phase separation during thermal cycling. [4] [5]

Experimental Protocols

High-Energy Emulsification Protocol

This protocol describes the preparation of this compound nanoemulsions using high-energy emulsification methods, specifically ultrasonication, suitable for laboratory-scale production with volumes up to 500 mL. [6] [2]

Materials and Equipment:

  • This compound PCM (purity ≥95%)
  • Surfactant(s): Tween 60, Span 60, or other appropriate surfactants
  • Nucleating agent: tetradecanol or higher alkane
  • Deionized water
  • Laboratory ultrasonic processor (400-1000 W capability)
  • Magnetic hotplate stirrer with temperature control
  • Thermostatic water bath
  • Particle size analyzer (dynamic light scattering)
  • Optical microscope

Procedure:

  • Prepare the oil phase by melting this compound and adding surfactant(s) and nucleating agent at 70-80°C (approximately 10-15°C above the melting point of this compound) with continuous stirring until a homogeneous mixture is obtained.
  • Prepare the aqueous phase by heating deionized water to the same temperature as the oil phase (70-80°C).
  • Slowly add the oil phase to the aqueous phase under continuous high-shear mixing at 8000-10000 rpm for 3-5 minutes to form a pre-emulsion.
  • Immediately process the pre-emulsion using an ultrasonic processor with the following parameters:
    • Amplitude: 70-80%
    • Duration: 10-15 minutes in pulsed mode (5s on/2s off)
    • Temperature control: Maintain temperature at 70-80°C using an ice bath or cooling jacket
  • Cool the emulsion to room temperature with gentle stirring.
  • Characterize the emulsion for droplet size, size distribution, and stability.

Critical Parameters:

  • Maintain temperature above the PCM melting point throughout emulsification
  • Optimize ultrasonic duration to prevent re-coalescence
  • Control energy input to achieve desired droplet size without degradation
Phase Inversion Temperature (PIT) Method Protocol

The phase inversion temperature (PIT) method utilizes the temperature-dependent solubility of nonionic surfactants to form nanoemulsions with minimal energy input. This method is particularly suitable for temperature-sensitive systems and can produce emulsions with small droplet sizes (∼60 nm) and low viscosity. [5]

Materials and Equipment:

  • This compound PCM
  • Nonionic surfactant mixture (e.g., Brij L4 and Tween 60 at 6:4 mass ratio)
  • Deionized water
  • Thermostatic water bath with precise temperature control (±0.5°C)
  • Magnetic stirrer with heating capability
  • Laboratory balance (accuracy ±0.0001 g)

Procedure:

  • Weigh all components according to the formulation: 25% (w/w) this compound, 11% (w/w) surfactant mixture, and 64% (w/w) deionized water.
  • Mix this compound and surfactants in a sealed container and heat to 80°C with continuous stirring until a homogeneous isotropic mixture is formed.
  • Heat deionized water separately to the same temperature.
  • Slowly add the warm water to the oil-surfactant mixture dropwise (approximately 1 mL/min) with continuous stirring at 500 rpm.
  • After complete water addition, continue stirring while gradually cooling the emulsion to room temperature at a controlled rate of 0.5°C/min.
  • During cooling, the system will pass through the PIT point (identified by a transient phase inversion and characteristic transparency change), which is critical for nanoemulsion formation.
  • Once at room temperature, characterize the emulsion properties.

Critical Parameters:

  • The PIT point is highly dependent on surfactant HLB and concentration
  • Controlled cooling rate through the PIT is essential for optimal droplet size
  • Surfactant-to-oil ratio should be optimized between 1:5 to 1:2
Emulsion Characterization and Stability Assessment Protocol

Comprehensive characterization of this compound emulsions is essential for evaluating performance and predicting long-term stability under application conditions.

Droplet Size and Distribution Analysis:

  • Dynamic Light Scattering (DLS): Dilute emulsion 1:100 in deionized water and measure droplet size distribution at 25°C. Perform measurements in triplicate.
  • Optical Microscopy: Observe undiluted emulsion under optical microscope with image analysis software to verify DLS results and detect droplet aggregation.
  • Zeta Potential Measurement: Determine electrophoretic mobility using laser Doppler velocimetry to assess electrostatic stabilization contribution.

Stability Evaluation Methods:

  • Thermal Cycling Test:
    • Subject emulsion to repeated heating-cooling cycles between 10°C below and above the PCM melting point
    • Monitor droplet size, distribution, and phase separation after set intervals (50, 100, 300 cycles)
    • Note: Standards suggest 300-1000 cycles for commercial application validation
  • Centrifugal Stability Test:
    • Centrifuge emulsion at 3000-5000 rpm for 15-30 minutes
    • Visually inspect for phase separation or creaming
  • Long-Term Storage Stability:
    • Store emulsions at controlled temperatures (4°C, 25°C, 40°C)
    • Monitor droplet size, distribution, and visual appearance regularly for up to 120 days
  • Rheological Characterization:
    • Measure viscosity as a function of shear rate (0.1-1000 s⁻¹)
    • Determine viscoelastic properties (storage and loss moduli) through oscillatory measurements

Thermal Property Analysis:

  • Differential Scanning Calorimetry (DSC):
    • Use heating/cooling rates of 2-5°C/min
    • Determine melting temperature, crystallization temperature, latent heat, and supercooling degree
    • Perform minimum of 3 cycles to ensure reproducibility
  • Thermal Conductivity Measurement:
    • Utilize transient hot wire method or modified KD2 Pro instrument
    • Measure at both solid and liquid states of the PCM

Formulation Optimization and Data Presentation

Table 1: Key Parameters for this compound Emulsion Formulation

Component/Parameter Optimal Range Effect on Emulsion Properties References
PCM Concentration 10-25 wt% Higher concentrations increase latent heat but may increase viscosity and instability [4] [5]
Surfactant HLB 8-12 Optimal for O/W paraffin emulsions; affects droplet size and stability [4] [1]
Surfactant-to-Oil Ratio 1:5 to 1:10 Lower ratios reduce cost but may compromise stability; higher ratios increase viscosity [4] [5]
Nucleating Agent 1-2 wt% Reduces supercooling; excessive amounts may cause instability [4] [5]
Nanoparticle Concentration 0.5-1.0 wt% Enhances stability and thermal conductivity; higher concentrations may increase viscosity [6]
Droplet Size Target <300 nm Smaller sizes improve stability but may increase supercooling [4] [5]

Table 2: Characterization Techniques for this compound Emulsions

Characterization Method Parameters Measured Optimal Values References
Dynamic Light Scattering Droplet size, PDI PDI < 0.3 indicates monodisperse distribution [6] [4]
Differential Scanning Calorimetry Melting point, crystallization temperature, latent heat, supercooling degree Supercooling < 5°C desirable [4] [5]
Rheological Analysis Viscosity, viscoelastic moduli, yield stress Newtonian behavior desirable for pumping [6] [4]
Interfacial Tension Measurement Oil-water interfacial tension Lower values facilitate emulsification [6]
Optical Microscopy Droplet morphology, aggregation Spherical, discrete droplets [6] [5]
Accelerated Stability Testing Creaming, sedimentation, coalescence No phase separation after 300 thermal cycles [4] [5]

Workflow Visualization

octacosane_emulsion cluster_phase_prep Phase Preparation cluster_emulsification Emulsification Methods cluster_methods cluster_processing Post-Processing Start Start Emulsion Preparation OilPhase Oil Phase Preparation: - Melt this compound at 70-80°C - Add surfactants - Add nucleating agent Start->OilPhase AqueousPhase Aqueous Phase Preparation: - Heat deionized water to 70-80°C Start->AqueousPhase PreEmulsion Pre-emulsion Formation: - Combine phases with stirring - 8000-10000 rpm, 3-5 min OilPhase->PreEmulsion AqueousPhase->PreEmulsion Ultrasonication High-Energy Method: - Ultrasonication - 70-80% amplitude, 10-15 min - Temperature control PreEmulsion->Ultrasonication PITMethod Low-Energy Method (PIT): - Controlled cooling - Phase inversion - 0.5°C/min cooling rate PreEmulsion->PITMethod Cooling Controlled Cooling: - Room temperature - Gentle stirring Ultrasonication->Cooling PITMethod->Cooling Storage Storage Conditions: - Sealed containers - Protected from light Cooling->Storage

Diagram 1: this compound Emulsion Preparation Workflow illustrating the sequential stages of emulsion preparation, including phase preparation, emulsification methods, and post-processing steps.

Diagram 2: Comprehensive Characterization Pathway for this compound emulsions showing the multidimensional assessment approach including morphological, thermal, rheological, and stability analyses.

Troubleshooting and Technical Notes

Common Formulation Challenges and Solutions

Excessive Droplet Size or Broad Size Distribution:

  • Cause: Insufficient energy input during emulsification, inappropriate surfactant HLB, or inadequate surfactant concentration
  • Solutions:
    • Increase ultrasonication amplitude or duration
    • Optimize surfactant HLB through systematic screening
    • Increase surfactant concentration (up to 1:2 S/O ratio)
    • Ensure temperature remains above PCM melting point during processing
  • Prevention: Conduct pre-formulation solubility studies and perform pilot emulsification tests at different energy inputs

Emulsion Instability During Thermal Cycling:

  • Cause: Droplet coalescence due to insufficient interfacial film strength, Oswald ripening, or density mismatch
  • Solutions:
    • Implement surfactant mixtures for enhanced interfacial strength
    • Incorporate nanoparticles (silica, CNC) for Pickering stabilization
    • Adjust density of continuous phase with additives
    • Optimize cooling rates during phase transitions
  • Monitoring: Regular droplet size analysis after thermal cycles 1, 10, 50, 100, and 300

High Supercooling Degree:

  • Cause: Lack of heterogeneous nucleation sites, small droplet size effect, or impurity removal during processing
  • Solutions:
    • Incorporate 1-2 wt% nucleating agents (tetradecanol, higher alkanes)
    • Add nanoparticles with similar crystal structure to this compound
    • Optimize nucleating agent concentration to balance supercooling reduction and stability
  • Verification: Conduct DSC analysis with multiple cooling cycles to ensure reproducibility
Performance Degradation and Regeneration Strategies

Even optimally formulated this compound emulsions may experience performance degradation during extended operation. Recent research has demonstrated that ultrasonic regeneration can effectively restore emulsion properties without system shutdown. The regeneration protocol involves:

  • Assessment of Degradation: Monitor droplet size increase (>20% from initial) or supercooling degree increase (>2°C from initial)
  • Regeneration Parameters: Apply high-energy ultrasonication (80-90% amplitude) for 5-10 minutes with temperature control
  • Performance Validation: Confirm restoration of droplet size distribution and thermal properties
  • Preventive Maintenance: Implement periodic regeneration (e.g., every 30 operational days) to maintain optimal performance

This approach has demonstrated >99.5% latent heat recovery and stable performance over 60 days of thermal and mechanical cycling in validated systems. [4]

Applications and Concluding Remarks

This compound emulsions stabilized using the techniques described in these application notes have demonstrated excellent performance in various thermal management applications. In solar thermal systems, these emulsions can enhance energy storage density while serving as the heat transfer fluid, reducing system complexity and cost. For electronic cooling applications, the high latent heat and tunable phase change temperature of this compound emulsions provide efficient temperature regulation while maintaining fluidity for pumping. Building climate control systems utilizing these emulsions can significantly reduce energy consumption for heating and cooling while providing more stable indoor temperatures. [1] [2]

The hybrid stabilization approach combining natural surfactants with nanoparticles represents a promising direction for developing sustainable thermal energy storage fluids that maintain high performance while addressing environmental concerns. Further research should focus on long-term reliability under real-world operating conditions, cost reduction strategies for large-scale implementation, and advanced formulation approaches to further minimize supercooling while maximizing stability and thermal storage density. [6]

These application notes provide comprehensive protocols and formulation guidelines that enable researchers and engineers to develop optimized this compound emulsions for their specific thermal energy storage applications while addressing the critical challenges of stability and supercooling.

References

Thermophysical Properties of n-Octacosane Microcapsules

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data from research on microencapsulated n-octacosane, which is vital for setting performance benchmarks and troubleshooting. n-Octacosane is a linear chain hydrocarbon valued for its chemical stability, lack of phase segregation, and desirable phase change temperature for passive solar heating applications [1].

Property n-Octacosane (PMMA Shell) [1] [2] [3] n-Octadecane (MF Shell with GO/GO-ODA) [4]
Melting Temperature 50.6 °C Approx. 28–35 °C
Freezing Temperature 53.2 °C Information not specified
Latent Heat of Melting 86.4 J/g Information not specified
Latent Heat of Freezing 88.5 J/g Information not specified
Average Particle Diameter 0.25 µm Several micrometers
Thermal Reliability Good performance maintained after 5,000 cycles [2] Information not specified
Key Shell Material Polymethyl methacrylate (PMMA) Melamine-formaldehyde (MF) resin with conductive fillers

Enhancing Thermal Stability & Conductivity

A primary challenge with polymer-shell microcapsules is their low thermal conductivity. Here are key strategies to address this:

  • Use of Conductive Fillers: Incorporating high-thermal-conductivity materials like graphene oxide (GO) and its alkylated derivatives into the microcapsule structure is highly effective [4].
  • Optimized Filler Distribution: Research indicates that dispersing fillers across multiple regions within the microcapsule—such as in the shell, at the core-shell interface, and within the core material itself—creates a more efficient thermal network and yields better performance than single-location modification [4].
  • Core-to-Shell Ratio Optimization: The ratio of core (PCM) to shell material is critical. A higher ratio provides greater latent heat storage but increases leakage risk due to a thinner shell. One study found a 3:1 core-to-shell ratio to be optimal for balancing energy storage and mechanical integrity [5].

Experimental Protocol: In-Situ Polymerization for MEPCMs

Here is a detailed methodology for synthesizing microencapsulated phase change materials (MEPCMs) via in-situ polymerization, adapted from the research [4] [6].

  • Materials Preparation

    • Core Material: n-Octacosane or other paraffin waxes [1].
    • Shell Monomers: Melamine and formaldehyde aqueous solution [4] [6].
    • Emulsifier: Sodium styrene-maleic anhydride (SMA) or nano-silicon dioxide [4] [6].
    • Additives: Citric acid and sodium hydroxide for pH control [6].
    • Conductive Fillers (Optional): Graphene Oxide (GO) or octadecylamine-grafted GO (GO-ODA) [4].
  • Synthesis Procedure

    • Step 1: Prepolymer Synthesis. Mix melamine and formaldehyde in a molar ratio (e.g., 1:3) at 70°C. Adjust pH to 8.5-9.0 and stir at 200 rpm until a clear solution forms [6].
    • Step 2: Oil-in-Water Emulsion. Melt the PCM (e.g., n-octacosane) and add it to an aqueous emulsifier solution at 60°C. Emulsify using a high-shear stirrer (e.g., 7000 rpm for 10 minutes) to form a stable emulsion [6].
    • Step 3: In-Situ Polymerization. Combine the prepolymer and emulsion in a reactor. Maintain temperature at 60°C with mechanical stirring (e.g., 500 rpm). Slowly adjust pH to 3-5 using citric acid to initiate polymerization and form the shell. Continue reaction for 3-4 hours [4] [6].
    • Step 4: Post-Treatment. Cool the mixture, filter the microcapsules, and wash with water and ethanol. Dry in an oven at 60°C for 20 hours to obtain a free-flowing powder [6].

This workflow diagram visualizes the key stages and critical parameters of the synthesis process:

experimental_workflow start Start Experiment step1 Prepolymer Synthesis - Molar Ratio Melamine:Formaldehyde (e.g., 1:3) - Temperature: 70°C - pH: 8.5-9.0 - Stirring: 200 rpm start->step1 step2 Oil-in-Water Emulsion - Core PCM (e.g., n-Octacosane) - Emulsifier (e.g., SMA) - Temperature: 60°C - High-shear stirring: 7000 rpm, 10 min step1->step2 step3 In-Situ Polymerization - Combine prepolymer & emulsion - Temperature: 60°C - pH: 3-5 (use citric acid) - Stirring: 500 rpm, 3-4 hours step2->step3 step4 Post-Treatment - Cool, filter, and wash - Dry at 60°C for 20 hours step3->step4 end MEPCM Powder step4->end param Critical Parameters - Core-to-Shell Ratio - Emulsification Stirring Rate - Polymerization pH & Temperature param->step2 param->step3

Frequently Asked Questions

Q1: How can I prevent my microcapsules from leaking PCM during thermal cycles? A1: Leakage is often due to a shell that is too thin or mechanically weak.

  • Optimize Core-to-Shell Ratio: Avoid excessively high ratios. A 3:1 ratio is a good starting point, but you may need a thicker shell (lower ratio) for demanding applications [5].
  • Enhance Shell Strength: Incorporate nanomaterials like graphene oxide into the shell polymer. Adding just 6 wt% graphene has been shown to increase the Young's modulus by approximately 94% [4].
  • Use Multi-Layer or Composite Shells: Consider designing shells with multiple layers or using a matrix structure to better contain the PCM and withstand volume changes during phase transition [5] [7].

Q2: The thermal response of my samples is too slow. How can I improve it? A2: Slow thermal response is typically caused by the low thermal conductivity of the polymer shell.

  • Add Conductive Fillers: Integrate graphene-based materials (GO, GO-ODA) into your microcapsules [4].
  • Strategic Filler Placement: For maximum benefit, place fillers in multiple locations—within the shell to facilitate heat transfer to the capsule, and within the core (using alkylated, oil-dispersible versions like GO-ODA) to enhance heat transfer inside the PCM itself [4].

Q3: What is the best way to incorporate conductive fillers for thermal enhancement? A3: The optimal method depends on the filler's properties.

  • Graphene Oxide (GO): Due to its hydrophilic oxygenated groups, GO disperses well in aqueous phases and is best incorporated into the shell material or at the core-shell interface during the oil-in-water emulsion process [4].
  • Alkylated GO (e.g., GO-ODA): Grafting long-chain alkyl groups onto GO improves its oil affinity and compatibility with organic PCMs. This allows it to be uniformly dispersed within the core material itself [4].

References

preventing PCM leakage in octacosane composites

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing PCM Leakage

Here are some frequently asked questions and solutions related to PCM leakage, drawing on current research.

  • FAQ 1: What is the most reliable method to prevent octacosane leakage? The most proven and effective method is microencapsulation [1]. This process involves encapsulating tiny droplets or particles of this compound within a continuous, solid shell. This shell physically contains the PCM during its solid-liquid phase transition, preventing it from leaking out into the surrounding composite matrix [1].

  • FAQ 2: My microencapsulated PCMs are still leaking. What could be wrong? Leakage in microencapsulated PCMs (mPCMs) often points to issues with the mechanical strength of the shell or imperfect shell formation [2] [1]. This can be due to:

    • Insufficient shell thickness or weak shell material: The shell may crack under thermal cycling.
    • Improper synthesis conditions: Factors like emulsification speed, temperature, and reactant ratios can lead to incomplete or defective shells.
    • Solution: Consider using a core-shell structure with more than one layer of shell material to enhance structural integrity and stability [1].
  • FAQ 3: How can I improve the thermal conductivity of my this compound composite? A common drawback of organic PCMs like this compound is their low thermal conductivity, which slows down heat charging and discharging [2]. You can enhance this by:

    • Adding nanoparticles: Incorporating high-thermal-conductivity nanoparticles, such as metal oxides or carbon-based materials, into the PCM or the composite matrix can form a thermally conductive network [2] [1].
    • Using a matrix structure: Dispersing the PCM within a porous, conductive matrix (like expanded graphite or metal foams) can simultaneously prevent leakage and improve heat transfer [1].
  • FAQ 4: My PCM composite shows poor stability after repeated melting. Why? This could be caused by phase separation or incompatibility between the PCM and your construction materials [2].

    • For inorganic composites: Phase separation is a known challenge [2].
    • Solution: Ensuring good chemical compatibility between the this compound, the encapsulation shell (if used), and the host material of your composite is crucial for long-term stability [2].

Encapsulation Method Comparison

The table below summarizes the primary encapsulation methods used for PCMs like this compound, based on recent scientific literature.

Method Mechanism Advantages Limitations & Challenges Common Shell/Carrier Materials
Microencapsulation [2] [1] Forms tiny, continuous core/shell spheres (1 μm - 1 mm) containing PCM. Effective leakage prevention; increases surface area for heat transfer [1]. Can have high encapsulation cost and low thermal conductivity [2]. Polymers, silica [1].
Nanoencapsulation [1] Similar to microencapsulation, but creates smaller capsules (< 1 μm). Even larger surface area; potential for novel applications. High production cost and limited scalability for large-volume applications [2]. Polymers, silica.
Shape-Stabilization [2] PCM is absorbed into or confined within a porous, solid supporting matrix. Prevents leakage through adsorption and capillary forces; often simpler process. May face leakage issues if pore capacity is exceeded; can reduce mechanical strength of composite [2]. Porous polymers, silica, expanded graphite.
Macroencapsulation [1] Contains PCM in larger containers (e.g., tubes, panels) with a diameter >1 mm. Simpler concept; easier to integrate into some systems. Risk of supercooling and corrosion of encapsulation materials [2]. Metals, plastics.

Experimental Workflow for Method Selection

The diagram below outlines a logical workflow for selecting and testing a leakage prevention method, helping you systematically troubleshoot and optimize your composite.

G Workflow for Selecting PCM Leakage Prevention Method start Start: Define Composite Requirements n1 Select Primary Containment Method start->n1 n2 Microencapsulation Route n1->n2  Priority: Maximum  Leakage Prevention n3 Shape-Stabilization Route n1->n3  Priority: Simplicity  & Cost n4 Source mPCMs from Supplier n2->n4 n5 Synthesize mPCMs In-Lab n2->n5 n6 Select Porous Support Matrix n3->n6 n8 Fabricate Composite Sample n4->n8 n5->n8 n7 Incorporate PCM into Matrix n6->n7 n7->n8 n9 Perform Thermal Cycling Test n8->n9 n10 Leakage Detected? n9->n10 n11 Success: Method Validated n10->n11  No n12 Troubleshoot: Enhance Shell/Matrix n10->n12  Yes n12->n2  Strengthen Shell  (e.g., Multi-layer) n12->n6  Improve Matrix  (e.g., Smaller Pores)

Proactive Leakage Prevention Strategies

Beyond troubleshooting, you can design more robust composites from the outset by considering these advanced strategies:

  • Enhance Shell Mechanical Strength: For microcapsules, a highly effective strategy is to fabricate a continuous core capsule with more than one layer of shell material. This multi-layered approach significantly improves the structural integrity and long-term stability of the microcapsules [1].
  • Use of Nanocomposites: To tackle the dual challenges of leakage and low thermal conductivity, incorporate nanoparticles or other particulates. These additives can enhance the thermal conductivity of the PCM itself and can also contribute to strengthening the composite matrix [2].
  • Rigorous Thermal Cycling Tests: Always subject your composite samples to repeated melting and freezing cycles (e.g., thousands of cycles) to assess their performance under conditions simulating real-world application. This helps identify long-term failure modes like leakage or phase separation [2].

References

enhancing octacosane thermal conductivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Enhancement Methods

The table below summarizes two primary strategies for enhancing the thermal conductivity of octacosane, along with their key characteristics.

Method Description Key Components Reported Performance & Characteristics

| Microencapsulation with Polymer Shell [1] | Encapsulates this compound in a polymer shell to form microcapsules, preventing leakage and increasing heat transfer area. | - Core: n-octacosane

  • Shell: Polymethyl methacrylate (PMMA)
  • Process: Emulsion polymerization | - Latent Heat: 157.7 J/g (melting), 157.6 J/g (freezing)
  • Phase Change Temp: 51.3 °C (melting), 51.2 °C (freezing)
  • Particle Size: ~0.25 μm (at 2000 rpm stirring rate)
  • Advantage: Good thermal reliability after cycling | | Metal Foam/Graphene Composite [2] [3] | Infuses this compound into a 3D thermally conductive scaffold to create a composite with ultra-high thermal effusivity. | - PCM: Octadecane (conceptually similar)
  • Matrix: Copper or Nickel foam
  • Coating: Conformal graphene (CVD)
  • Process: Vacuum impregnation | - Property: Maximizes thermal effusivity ((e_{eff} = \sqrt{k \rho h}))
  • Function: Enhances ambient thermal energy harvesting
  • Advantage: Creates a "thermal resonator" for power from temperature fluctuations |

Detailed Experimental Protocols

Protocol 1: Microencapsulation via Emulsion Polymerization

This method packages this compound within a PMMA shell to create a stable, pumpable phase-change slurry [1].

  • Primary Materials:

    • Core PCM: n-Octacosane
    • Shell Monomers: Methyl methacrylate (MMA) and allyl methacrylate
    • Surfactant: Triton X-100
    • Initiator: Tertbutylhydroperoxide
    • Catalyst System: Ferrous sulfate, ammonium persulphate, sodium thiosulphate
  • Equipment:

    • Reactor vessel with temperature control
    • High-shear mechanical stirrer
    • Scanning Electron Microscope (SEM)
    • Differential Scanning Calorimeter (DSC)
    • Fourier Transform Infrared Spectrometer (FT-IR)
  • Step-by-Step Workflow:

    • Emulsion Preparation: Dissolve the surfactant (Triton X-100) in deionized water within the reactor. Add the n-octacosane and shell monomers (MMA and allyl methacrylate). Heat the mixture to 40°C while stirring vigorously at 2000 rpm for 30 minutes to form a stable emulsion [1].
    • Polymerization: Introduce the initiator and catalyst system into the reactor. Purge the system with nitrogen to create an inert atmosphere and prevent oxidation. Maintain a temperature of 75°C for 4 hours under continuous stirring to complete the polymerization reaction [1].
    • Product Recovery: After the reaction is complete, cool the mixture to room temperature. Filter the resulting microcapsules, then wash repeatedly with distilled water and ethanol to remove any unreacted components or residual surfactant. Finally, dry the purified microcapsules in a vacuum oven [1].
  • Characterization and Validation:

    • Morphology & Size: Use SEM to confirm the microcapsules have a spherical shape with a compact surface and to analyze particle size distribution [1].
    • Chemical Structure: Employ FT-IR spectroscopy to verify the successful formation of the PMMA shell and the presence of this compound core [1].
    • Thermal Properties: Perform DSC analysis to measure the latent heat and phase change temperatures of the microcapsules. Conduct thermal cycling tests (e.g., 5000 cycles) to assess reliability [1].

The following diagram illustrates the core workflow for this encapsulation process:

G Start Start Experiment Step1 Emulsion Preparation Dissolve surfactant, add n-octacosane and monomers Start->Step1 Step2 High-Shear Stirring 2000 rpm, 40°C, 30 min Step1->Step2 Step3 Polymerization Reaction Add initiator & catalyst, 75°C for 4 hours Step2->Step3 Step4 Product Recovery Cool, filter, wash, dry Step3->Step4 Char Characterization (SEM, FT-IR, DSC) Step4->Char End Microencapsulated This compound Char->End

Protocol 2: Creating High-Effusivity Composites with Metal Foams

This advanced method focuses on creating a composite structure where this compound is infused into a conductive matrix, significantly boosting thermal effusivity for ambient energy harvesting applications [2] [3].

  • Primary Materials:

    • PCM: A phase change material like octadecane or this compound.
    • Matrix: Highly porous Copper (Cu) or Nickel (Ni) foam.
    • Coating: Precursor gases for Chemical Vapor Deposition (CVD) of graphene.
  • Equipment:

    • CVD furnace
    • Vacuum impregnation setup
    • Raman spectrometer
    • Thermal conductivity analyzer
  • Step-by-Step Workflow:

    • Foam Functionalization: Place the metal foam (Cu or Ni) into a CVD furnace. Grow a multi-layer graphene coating conformally over the entire surface of the foam struts. This coating enhances thermal conductivity and reduces interfacial resistance [2] [3].
    • PCM Infusion: Place the graphene-coated foam into a vacuum chamber. Melt the PCM (e.g., this compound) and introduce it to the chamber. Apply a vacuum to draw the molten PCM into the porous structure, ensuring complete impregnation and no air gaps [2] [3].
  • Characterization and Validation:

    • Structure Confirmation: Use Raman spectroscopy to confirm the presence and quality of the graphene coating [2] [3].
    • Thermal Effusivity Calculation: Measure the composite's thermal conductivity and latent heat. Calculate the effective thermal effusivity using the formula: (e_{eff} = \sqrt{k \rho h}), where (k) is thermal conductivity, (\rho) is density, and (h) is latent heat [2] [3].

Frequently Asked Questions

Q1: Why is the thermal conductivity of pure this compound low, and why does it matter? this compound, like most organic paraffin waxes, is inherently a thermal insulator [4]. This low conductivity is a major drawback for thermal energy storage as it limits the rate at which heat can be charged into or discharged from the material, reducing the system's overall power and efficiency [1].

Q2: What are the primary factors that influence the thermal properties of microencapsulated this compound? The thermal properties are mainly influenced by the latent heat of the core material, the density and thickness of the shell, and the particle size of the microcapsules [4]. A thicker shell generally improves mechanical strength but dilutes the energy storage capacity per unit mass.

Q3: My composite material shows low latent heat. What could be the cause? This is typically due to incomplete impregnation of the PCM into the porous matrix (like metal foam) or incorrect shell-to-core ratio in microencapsulation [2] [4]. Ensure your vacuum impregnation process is thorough and that the emulsion conditions during microencapsulation are optimized for high core content.

References

optimizing octacosane phase change cycling durability

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting FAQ for Octacosane PCMs

Here are answers to common challenges in optimizing microencapsulated this compound.

Q1: How can I prevent PCM leakage during phase change cycles?

  • Cause: Leakage is often due to a shell that is too thin or mechanically weak to contain the this compound as it melts and expands.
  • Solution:
    • Optimize Core-to-Shell Ratio: A higher proportion of shell material improves mechanical strength but reduces overall energy storage capacity. An optimal balance is critical. Studies on similar paraffins suggest a core-to-shell ratio of 3:1 can be a good starting point, but this must be optimized for your specific system [1].
    • Increase Shell Thickness: A thicker shell provides better protection against leakage. Research indicates that microcapsules with a larger shell thickness (e.g., 30% of the total volume) can withstand at least 100 thermal cycles, whereas those with thinner shells fail earlier [1].
    • Use Hybrid or Multi-Layered Shells: Instead of a single polymer, consider composite shells (e.g., polymer-silica) or double shells to enhance mechanical durability and prevent leakage [2] [3].

Q2: Why is the measured latent heat of my microcapsules lower than theoretical values?

  • Cause: The latent heat capacity of microcapsules is directly reduced by the mass of the non-phase-changing shell material. Incomplete encapsulation or damage during synthesis can also lower the value.
  • Solution:
    • Verify Core Content: The latent heat of the microcapsules is proportional to the amount of this compound successfully encapsulated. Confirm your synthesis method maximizes the core content without compromising shell integrity [1].
    • Characterize Properly: For PMMA/octacosane microcapsules, expect latent heats of melting around 86.4 J/g and freezing around -88.5 J/g [4] [5]. Significant deviation from these values may indicate a problem with the encapsulation process.

Q3: How can I improve the thermal cycling durability of my microencapsulated PCM?

  • Cause: Degradation over cycles can be due to mechanical failure of the shell, chemical degradation, or phase separation of the PCM.
  • Solution:
    • Conduct Accelerated Thermal Cycling: Test your microcapsules over thousands of cycles. PMMA/octacosane microcapsules have demonstrated good reliability, retaining latent heats of 79.9 J/g (melting) and 81.7 J/g (freezing) even after 5,000 cycles [4] [5].
    • Enhance Shell Stability: Incorporate additives like graphene oxide (GO) or cellulose nanocrystals (CNCs) into the shell material. These can significantly improve thermal stability and mechanical strength, thereby enhancing cycling durability [2].

Experimental Protocols for Durability Assessment

For reliable results, follow these standardized experimental procedures.

Protocol 1: Synthesis of PMMA/Octacosane Microcapsules via Emulsion Polymerization

This is a common method for creating microencapsulated this compound [4].

  • Dissolve Core Material: Dissolve the n-octacosane (core) in methyl methacrylate (MMA) and allyl methacrylate (shell-forming monomers).
  • Create Emulsion: Add the monomer-core solution to an aqueous solution containing a surfactant (e.g., Triton X-100) under constant mechanical stirring. An emulsion stirring rate of 2000 rpm is recommended to achieve a small, uniform particle size of around 0.25 µm [4].
  • Initiate Polymerization: Add a water-soluble initiator (e.g., ammonium persulphate) to the emulsion to start the polymerization reaction.
  • Purify and Dry: After the reaction is complete, filter the resulting microcapsules, wash with water and ethanol to remove residuals, and allow them to dry.

Protocol 2: Thermal Cycling Test for Durability

This protocol assesses the long-term stability of your microcapsules [4] [2].

  • Sample Preparation: Place a representative sample of the microencapsulated PCM in a controlled temperature chamber.
  • Cycle Definition: Define one thermal cycle. For this compound, a typical cycle alternates between temperatures above its melting point (e.g., 60-65°C) and below its freezing point (e.g., 20-25°C).
  • Accelerated Testing: Run the chamber through a defined number of cycles (e.g., 1,000, 5,000, or 10,000 cycles). The PMMA/octacosane study performed 5,000 cycles [4].
  • Performance Evaluation: Periodically remove small samples and analyze them using Differential Scanning Calorimetry (DSC) to track changes in melting temperature and latent heat. Use Thermogravimetric Analysis (TGA) to check for weight loss indicating leakage or degradation, and Scanning Electron Microscopy (SEM) to inspect the microcapsules for physical damage or shell rupture [4] [2].

Data Summary for this compound PCMs

This table consolidates key performance data from research on polymethyl methacrylate (PMMA) microencapsulated n-octacosane.

Property Value for Microencapsulated n-Octacosane Testing Method & Notes
Melting Temperature 50.6 °C DSC analysis [4] [5]
Freezing Temperature 53.2 °C DSC analysis [4] [5]
Latent Heat of Melting 86.4 J/g DSC analysis [4] [5]
Latent Heat of Freezing 88.5 J/g DSC analysis [4] [5]
Thermal Cycling Stability Retained 92.5% of melting latent heat after 5,000 cycles. Accelerated thermal cycling test [4] [5]
Particle Size ~0.25 µm (average diameter) SEM analysis, controlled by 2000 rpm stirring rate [4]

Experimental Workflow for PCM Optimization

The following diagram outlines the complete workflow for developing and optimizing durable microencapsulated PCMs, from synthesis to final decision-making.

pcm_optimization start Start: PCM Optimization synth Synthesis (e.g., Emulsion Polymerization) start->synth char_init Initial Characterization synth->char_init cycle Subject to Thermal Cycling char_init->cycle char_post Post-Cycling Characterization cycle->char_post analyze Analyze Performance Degradation char_post->analyze decision Performance Acceptable? analyze->decision end_success Success: Process Complete decision->end_success Yes optimize Troubleshoot & Optimize decision->optimize No optimize->synth

The core challenge is balancing the core-to-shell ratio. A higher core content increases energy storage but risks leakage, while a thicker shell improves durability at the cost of reduced storage capacity [1]. This trade-off is central to the optimization loop in the workflow.

References

solving n-octacosane supercooling issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is supercooling and why is it a problem for n-octacosane? A1: Supercooling occurs when a liquid material cools below its solidification temperature without crystallizing. It's a metastable state where the latent heat of fusion is not released. For n-octacosane, this means that in applications like thermal energy storage, the stored heat may not be released at the expected temperature, reducing system reliability and efficiency. The randomness of the phenomenon also makes it difficult to control thermal systems [1].

  • Q2: What are the main causes of supercooling in n-octacosane? A2: The primary cause, especially in emulsions or microencapsulated forms, is confined volume. When n-octacosane is dispersed into tiny droplets, each droplet may contain an insufficient number of impurities or nuclei to initiate crystallization, leading to significant supercooling [1] [2]. The cooling rate is another factor; higher cooling rates can increase the degree of supercooling [1].

  • Q3: What methods can effectively reduce supercooling? A3: The most common and effective method is the addition of nucleating agents. These are particles that provide a surface for crystals to form. Research shows that hydrophobic SiO₂ nanoparticles are particularly effective for n-octacosane emulsions [3] [2]. Another approach is using a PCM with a higher melting point as a nucleating agent, though its long-term stability can be an issue [2].

  • Q4: How does microencapsulation affect n-octacosane? A4: Microencapsulation, which involves packaging n-octacosane in a polymer shell (like PMMA), is an excellent way to prevent leakage during phase change and increase heat transfer area. However, the encapsulation process itself can exacerbate supercooling due to the small, confined core space that lacks nucleation sites [4] [1].

Troubleshooting Guide & Experimental Data

For quick comparison, the following table summarizes key quantitative data from research on mitigating n-octacosane supercooling.

Mitigation Strategy Key Experimental Findings Performance Data Identified Challenges
Hydrophobic SiO₂ Nanoparticles [3] [2] Effective as nucleating agent in emulsions; reduces supercooling by providing crystallization sites. Optimal concentration around 0.3 wt% [3] [2]. Stability over long-term thermal cycling needs validation; potential for increased viscosity [2].
PMMA Microencapsulation [4] Successfully contains n-octacosane; provides high heat storage capacity and good shell stability. Latent heat: 116.4 J/g (melting), 114.1 J/g (freezing). Phase change temp: ~51.3°C [4]. The microencapsulation process itself can induce significant supercooling [4] [1].
High-MP Paraffin as Nucleant [2] A paraffin with a melting point of 50°C was used to nucleate a lower-MP paraffin emulsion. Reduced supercooling initially. Effectiveness decreased after 100 thermal cycles, indicating unstable nucleation [2].

Detailed Experimental Protocols

Here are methodologies for key approaches cited in the troubleshooting guide.

Protocol 1: Using SiO₂ Nanoparticles to Reduce Supercooling in Emulsions

This protocol is based on methods described in research for modifying PCM emulsions [3] [2].

  • Materials:

    • n-Octacosane (core PCM).
    • Non-ionic surfactant (e.g., a combination of Tween and Span emulsifiers with an HLB value around 12).
    • Hydrophobic SiO₂ nanoparticles (purity >99.5%, diameter ~15±5 nm).
    • Deionized water.
  • Equipment:

    • Differential Scanning Calorimeter (DSC).
    • High-shear mixer or ultrasonic homogenizer.
    • Mechanical stirrer with temperature control.
  • Procedure:

    • Prepare Surfactant Solution: Dissolve the surfactant in deionized water using a mechanical stirrer.
    • Disperse Nanoparticles: Add the hydrophobic SiO₂ nanoparticles to the surfactant solution at a concentration of 0.3 wt% (of the total emulsion). Use a high-shear mixer or ultrasonication to achieve a uniform dispersion.
    • Create Emulsion: Melt the n-octacosane. Slowly add the molten n-octacosane to the aqueous solution under high-shear mixing to form a stable oil-in-water emulsion.
    • Characterize: Analyze the emulsion using DSC to measure the solidification temperature and enthalpy. Compare with an emulsion prepared without nanoparticles to quantify the reduction in supercooling.
Protocol 2: Preparation of Microencapsulated n-Octacosane

This protocol outlines the emulsion polymerization process for creating microcapsules with a PMMA shell, as detailed in the foundational study [4].

  • Materials:

    • n-Octacosane (core material).
    • Methyl methacrylate (MMA) and allyl methacrylate (shell-forming monomers).
    • Initiator (e.g., tert-Butyl hydroperoxide).
    • Surfactant (e.g., Triton X-100).
    • Ferrous sulfate, ammonium persulphate, sodium thiosulphate.
  • Equipment:

    • Reactor vessel with temperature control and mechanical stirring.
    • Differential Scanning Calorimeter (DSC).
    • Scanning Electron Microscope (SEM).
    • Thermogravimetric Analyzer (TGA).
  • Procedure:

    • Create Emulsion: Dissolve the surfactant in deionized water. Melt the n-octacosane and add it to the surfactant solution. Use high-speed mechanical stirring (e.g., 2000 rpm) to create a fine emulsion.
    • Polymerize Shell: Purge the reactor with nitrogen to create an inert atmosphere. Add the monomer (MMA) and cross-linker to the emulsion. Initiate the polymerization reaction by adding the initiator system (e.g., tert-Butyl hydroperoxide with ferrous sulfate) at the reaction temperature.
    • Purify and Dry: After the reaction is complete, filter the microcapsules, wash with water and ethanol, and dry them.
    • Characterize:
      • Use SEM to analyze surface morphology and particle size.
      • Use DSC to determine melting/freezing temperatures and latent heat.
      • Use TGA to assess thermal stability.

Experimental Workflow for Supercooling Mitigation

The following diagram illustrates the logical decision-making process and experimental workflow for addressing n-octacosane supercooling.

Start Start: n-Octacosane Supercooling Issue P1 Define Application Form: Is the PCM emulsified, microencapsulated, or bulk? Start->P1 P2 Select Mitigation Strategy P1->P2 S1 For Emulsions: Add Nucleating Agents P2->S1 S2 For Microencapsulation: Optimize shell material and process parameters P2->S2 S3 For Bulk PCM: Add nucleating agents or modify container surface P2->S3 P3 Design Experiment P4 Characterize Material (DSC, SEM, etc.) P3->P4 P5 Evaluate Results and Optimize P4->P5 S1->P3 C1 Emulsion: Test SiO₂ nanoparticles at 0.3 wt% S1->C1 S2->P3 C2 Microcapsules: Consider PMMA shell via emulsion polymerization S2->C2 S3->P3 C3 Bulk: Explore additives with similar crystal structure S3->C3

References

improving octacosane emulsion stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main challenges when creating a stable octacosane emulsion? The primary challenges are droplet coalescence (small droplets merging into larger ones), Ostwald ripening (larger droplets growing at the expense of smaller ones), and phase separation over time [1]. Furthermore, this compound, like other organic Phase Change Materials (PCMs), can suffer from significant supercooling, where it remains liquid below its freezing point, impairing its energy release capability [1].

  • Q2: Which surfactants are recommended for stabilizing this compound emulsions? A blend of non-ionic surfactants is often most effective. Research shows a mixture of Tween 60 and Span 60 with an HLB (Hydrophilic-Lipophilic Balance) value of 8 provides excellent droplet size control and low supercooling [2]. For a more sustainable option, natural surfactants (e.g., extracted from fenugreek seeds) have been successfully used to stabilize n-hexadecane emulsions and present a biodegradable alternative to synthetic surfactants [3].

  • Q3: How can I reduce supercooling in my this compound emulsion? Incorporating a small amount of a nucleating agent is the most common method. Studies have found that adding 1-2 wt% of tetradecanol (C14-OH) can suppress supercooling to below 0.5°C [2]. Other effective agents include nanoparticles of silica (SiO₂), titanium dioxide (TiO₂), or alumina (Al₂O₃), which provide surfaces for crystals to form on [3] [2] [1].

  • Q4: My emulsion becomes unstable under shear or pumping. How can I improve its mechanical stability? Low-temperature shear can drastically increase viscosity and break down emulsion structure [2]. To enhance shear stability, you can:

    • Optimize the Surfactant-to-Oil (S/O) ratio. A ratio of 1:5 has been shown to offer a good balance between small droplet size and manageable viscosity [2].
    • Add nanoparticles. Silica nanoparticles can form a robust mechanical barrier at the droplet interface, preventing coalescence under shear [3].
    • Consider regeneration. If degradation occurs, a high-energy ultrasonic treatment can be applied to redisperse the droplets and recover over 99.5% of the latent heat capacity without shutting down the system [2].

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Rapid Phase Separation Insufficient surfactant; Low HLB value; Inadequate emulsification energy Increase surfactant concentration; Adjust HLB to 8-10 [2]; Increase homogenization speed/time [1]
Increase in Droplet Size Over Time Ostwald ripening; Surfactant degradation; Flocculation/Coalescence Add nano-silica to inhibit Ostwald ripening [3] [1]; Ensure chemical stability of surfactant; Optimize surfactant type & concentration
High Supercooling (>5°C) Lack of nucleation sites; Droplet size too small Add 1-2 wt% tetradecanol [2]; Incorporate 0.5-1 wt% SiO₂ or TiO₂ nanoparticles [3] [2]
Large Initial Droplet Size Low emulsification energy; High PCM-to-water ratio; Suboptimal surfactant Use high-shear mixer or ultrasonication [3] [1]; Reduce PCM concentration (start with 10-20 wt%) [2]; Re-evaluate surfactant type & HLB
Viscosity Too High High internal phase concentration; High surfactant ratio Reduce PCM concentration; Optimize S/O ratio (e.g., 1:5) [2]
Performance Degradation After Cycling Surfactant desorption; Coalescence from freezing/thawing Use nanoparticle & surfactant hybrid system [3]; Implement ultrasonic regeneration between cycles [2]

Key Experimental Data from Literature

The following table summarizes quantitative findings from recent studies that you can use as benchmarks for your own experiments.

Material / Parameter Optimal Value / Concentration Key Outcome / Performance
Surfactant System [2] Tween 60 / Span 60 (HLB=8) Droplet size < 300 nm; Supercooling < 0.5°C
S/O Ratio [2] 1:5 Balanced droplet size (~200 nm) and low viscosity (~2 cP)
Nucleating Agent [2] Tetradecanol (2 wt%) Supercooling reduced to < 0.5°C
Nanoparticle Additive [3] Silica Nanofluid (0.5-1 wt%) Enhanced thermal conductivity & emulsion stability
Ultrasonic Regeneration [2] High-energy input >99.5% latent heat recovery after 60 days

Detailed Experimental Protocol: Preparing a Stable Nano-Enhanced this compound Emulsion

This protocol outlines a method based on the search results to create an this compound emulsion stabilized by a surfactant blend and silica nanoparticles [3] [2].

1. Materials

  • PCM: n-Octacosane (pure)
  • Surfactants: Tween 60, Span 60
  • Nucleating Agent: Tetradecanol (C14-OH)
  • Nanoparticles: Silica (SiO₂) nanofluid
  • Aqueous Phase: Deionized Water

2. Equipment

  • Heated magnetic stirrer with temperature control
  • High-shear homogenizer or ultrasonic probe sonicator
  • Scanning Electron Microscope (SEM) for morphology
  • Differential Scanning Calorimeter (DSC) for thermal properties
  • Dynamic Light Scattering (DLS) instrument for droplet size
  • Rheometer

3. Procedure

  • Step 1: Prepare Oil Phase. In a beaker, mix the this compound PCM with the surfactant blend (Tween 60/Span 60, HLB=8) at an S/O ratio of 1:5. Add 2 wt% (relative to PCM) of tetradecanol as the nucleating agent. Heat and stir at ~70°C (above the melting point of this compound, which is ~61°C) until the mixture is clear and homogeneous.
  • Step 2: Prepare Water Phase. Heat the deionized water in a separate beaker to the same temperature as the oil phase (70°C) to prevent premature crystallization during mixing.
  • Step 3: Pre-emulsification. Slowly add the hot oil phase into the hot water phase under constant, vigorous stirring using a magnetic stirrer. This creates a coarse pre-emulsion.
  • Step 4: High-Energy Emulsification. Subject the coarse pre-emulsion to high-shear homogenization (e.g., 10,000 rpm for 10 minutes) or ultrasonication (e.g., 500 W for 5-10 minutes) while maintaining the temperature above 61°C.
  • Step 5: Add Nano-additives. After forming the primary emulsion, slowly add the silica nanofluid (0.5-1 wt% of the total emulsion) under gentle stirring to achieve uniform dispersion without foaming.
  • Step 6: Cool and Store. Allow the emulsion to cool slowly to room temperature under continuous mild stirring. Transfer to a sealed container for storage and characterization.

4. Characterization

  • Droplet Size & Zeta Potential: Use DLS to measure the average droplet size and distribution. A zeta potential above |40| mV indicates good electrostatic stability [2].
  • Thermal Properties: Use DSC to measure the melting/crystallization temperature and latent heat. Calculate the supercooling degree as ΔT = Tm - Tc [1].
  • Morphology: Use SEM to observe the droplet morphology and dispersion of nanoparticles [3].
  • Stability Test: Monitor droplet size and zeta potential over 30+ thermal cycles (heating above 61°C and cooling) to assess long-term stability [2].

Experimental Workflow and Stabilization Mechanisms

To help visualize the entire process and the science behind it, the following diagrams outline the experimental workflow and the functional mechanisms of the key additives.

G Start Start Experiment PrepOil Prepare Oil Phase: Melt this compound, add surfactants & nucleating agent Start->PrepOil PreEmulsion Pre-emulsification: Mix phases with stirring PrepOil->PreEmulsion PrepWater Prepare Water Phase: Heat deionized water PrepWater->PreEmulsion HighShear High-Shear Emulsification: Homogenize or ultrasonicate PreEmulsion->HighShear AddNano Add Nano-additives: Incorporate silica nanofluid HighShear->AddNano CoolStore Cool & Store: Cool to room temp under mild stirring AddNano->CoolStore Characterize Characterize Emulsion: Droplet size, DSC, SEM, etc. CoolStore->Characterize

G Problem Instability Problem P1 Droplet Coalescence Problem->P1 P2 Ostwald Ripening Problem->P2 P3 Severe Supercooling Problem->P3 S1 Surfactant Blend (Tween 60/Span 60, HLB=8) P1->S1 S2 Silica Nanoparticles (0.5-1 wt%) P2->S2 S3 Nucleating Agent (Tetradecanol, 2 wt%) P3->S3 Solution Stabilization Solution M1 Lowers interfacial tension, forms protective film S1->M1 M2 Creates mechanical barrier, hinders material transport S2->M2 M3 Provides sites for heterogeneous crystal nucleation S3->M3 Mechanism Stabilization Mechanism

References

increasing octacosane encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common industrial applications of octacosane that require encapsulation? this compound is primarily valued for its properties as a Phase Change Material (PCM). Encapsulation is crucial to contain it in its liquid phase and prevent leakage. Key applications include Thermal Energy Storage in buildings and HVAC systems, protective coatings for electronics and automotive parts, and use in biofuels, cosmetics, and specialty lubricants [1].

  • Q2: I'm new to microencapsulation via interfacial polymerization. What is a robust, bio-based methodology I can follow? A recommended protocol, adapted from recent research, uses bio-based materials for a more environmentally friendly process [2]. The core steps are outlined in the experimental workflow below, and a detailed methodology is provided in the subsequent section.

G cluster_params Key Influencing Parameters start Start: Prepare Oil Phase step1 Emulsification start->step1 Mix core materials & oil-soluble monomer step2 Interfacial Polymerization step1->step2 Add water phase & water-soluble monomer step3 Curing & Product Isolation step2->step3 Polymerization at interface (2-3 hrs) end End: Microcapsule Analysis step3->end Filter, wash, & dry p1 Emulsifier Amount p1->step1 p2 Core-to-Wall Ratio p2->start p3 Nucleating Agent p3->start p1a p2a

Experimental Protocol: Bio-based Polyurea Microencapsulation

This detailed protocol is adapted from a study on n-octadecane, which is directly applicable to this compound encapsulation [2].

  • Objective: To encapsulate n-alkanes (e.g., this compound) within a bio-based polyurea shell using interfacial polymerization to produce microcapsules with high sealing performance, heat resistance, and thermal regulation capability.
  • Principle: A water-immiscible phase containing the alkane core and an oil-soluble monomer is emulsified in an aqueous phase. A water-soluble monomer is then added, and polymerization occurs at the interface of the oil droplets, forming a solid polymer shell around the core.

Materials

  • Core Material: n-Octacosane (or n-Octadecane as an analog)
  • Oil-soluble Monomer: Hexamethylene diisocyanate (HMDI)
  • Water-soluble Monomer: Bio-based 1,5-pentanediamine
  • Emulsifier: Styrene-maleic anhydride (SMA)
  • Nucleating Agent: n-Octadecanol
  • Solvent: Deionized water

Procedure

  • Preparation of the Oil Phase: Weigh and combine n-octacosane, HMDI, and n-octadecanol in a beaker. Heat gently to melt and homogenize the mixture.
  • Preparation of the Aqueous Phase: Dissolve the Styrene-maleic anhydride (SMA) emulsifier in deionized water in a separate container.
  • Emulsification: Slowly add the molten oil phase into the aqueous phase under vigorous mechanical stirring (e.g., 2000 rpm). Continue emulsifying for a set time to form a stable oil-in-water (O/W) emulsion with the desired droplet size.
  • Interfacial Polymerization: While maintaining agitation, add an aqueous solution of bio-based 1,5-pentanediamine dropwise to the emulsion. Allow the reaction to proceed for 2-3 hours at a controlled temperature (e.g., 60-70°C) to complete the interfacial polymerization and form the polyurea wall.
  • Curing and Isolation: After the reaction, allow the mixture to cool and cure. Filter the resulting microcapsule suspension, wash repeatedly with deionized water and ethanol to remove unreacted materials, and dry the final product in a vacuum oven.

Parameter Optimization Guide

The following parameters significantly impact microcapsule quality and encapsulation efficiency. Use this data to troubleshoot and optimize your process [2].

Table 1: Key Parameter Effects on Microcapsule Properties

Parameter Effect on Microcapsule Morphology Effect on Thermal Properties Recommended Range
Emulsifier (SMA) Amount Higher concentration leads to smaller capsule size and more uniform distribution. Insufficient emulsifier causes droplet coalescence [2]. Minimal direct impact on latent heat, but affects leakage prevention [2]. 1 - 3% of aqueous phase [2].
Core-to-Wall Ratio Increasing the ratio leads to thinner shell walls and higher risk of breakage and leakage. Lower ratios create thicker, more robust shells [2]. Higher ratio increases latent heat capacity per unit mass of microcapsules, as more PCM is encapsulated [2]. 1:1 to 3:1 (Core:Wall) [2].
Nucleating Agent (n-Octadecanol) Improves the crystallinity of the core material, leading to more stable phase change behavior. Helps prevent supercooling [2]. Enhances the reliability and efficiency of heat storage/release cycles [2]. 1 - 5% of core mass [2].

Table 2: Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Agglomeration of Capsules Inadequate emulsification speed; insufficient emulsifier; rapid monomer addition. Increase stirring speed during emulsification; optimize emulsifier concentration; add water-soluble monomer slowly and dropwise [2].
Leakage of Core Material Core-to-wall ratio is too high; incomplete polymerization; thin or defective shell wall. Decrease the core-to-wall ratio; ensure proper reaction time and temperature; check monomer purity and ratio [2].
Low Encapsulation Efficiency Poor emulsion stability leading to coalescence before polymerization; core material dissolving in water. Optimize emulsifier type and amount; ensure the oil phase is properly homogenized; use a high-shear mixer for emulsification [2].
Large and Non-Uniform Capsule Size Low emulsification speed; inefficient emulsifier. Use a higher stirring speed or homogenizer during the emulsification step; screen for more effective emulsifiers [2].

Key Technical Considerations

When planning and executing your experiments, please keep the following in mind:

  • Bio-based Advantage: Using bio-based 1,5-pentanediamine, derived from renewable resources, effectively reduces environmental pollution compared to traditional amines, making the process greener [2].
  • Characterization is Crucial: Always characterize your final product using techniques like Scanning Electron Microscopy (SEM) for morphology, Fourier-Transform Infrared Spectroscopy (FTIR) for chemical structure, and Differential Scanning Calorimetry (DSC) for thermal properties and latent heat [2].
  • Adapting the Protocol: While this guide is based on n-octadecane, the principles apply directly to this compound. You may need to adjust temperatures due to this compound's higher melting point (around 60-65°C) [1] and fine-tune parameters like the core-to-wall ratio based on your specific efficiency targets.

References

PMMA Shell Degradation: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

1. What are the primary mechanisms of PMMA shell degradation? PMMA shell degradation is predominantly thermal. At high temperatures, the polymer backbone undergoes depolymerization, a process that is essentially the reverse of polymerization [1]. This reaction, which becomes significant around 300°C, leads to a reduction in molecular weight and the production of methyl methacrylate (MMA) monomer as the main volatile product [1]. The degradation is a radical chain reaction involving initiation, depropagation, and termination steps [1].

2. How can I improve the thermal stability of PMMA shells? Research indicates that the thermal stability of PMMA can be increased by incorporating specific additives [1]. Effective stabilizers mentioned in the literature include:

  • Sucrose-based additives and crosslinkers [1].
  • Polysulfide polymers like polystyrene disulfide (PSD) and polystyrene tetrasulfide (PST) [1].
  • Fullerene C[60] [1]. These additives interfere with the radical depolymerization process, helping to preserve the integrity of the polymer shell.

3. What is a reliable method to prepare PMMA/octacosane microcapsules? A well-established method for creating these microcapsules is emulsion polymerization [2] [3]. The following workflow outlines the key steps and critical parameters for this synthesis.

workflow Start Start: Prepare Materials Step1 Form Oil Phase: Dissolve n-octacosane and MMA monomer in organic solvent Start->Step1 Step2 Form Aqueous Phase: Dissolve surfactant (e.g., Triton X-100) in distilled water Step1->Step2 Step3 Emulsification: Add oil phase to aqueous phase with high-shear stirring (2000 rpm) Step2->Step3 Step4 Polymerization: Add initiator (e.g., ammonium persulfate) and maintain temperature at 70°C for 2-4 hours Step3->Step4 Step5 Product Recovery: Filter, wash, and dry microcapsules Step4->Step5 End End: Characterization Step5->End Param1 Critical Parameter: Core-to-Shell Ratio Param1->Step1 Param2 Critical Parameter: Stirring Rate/Speed Param2->Step3 Param3 Critical Parameter: Temperature and Time Param3->Step4

4. What core-to-shell ratio should I use for optimal performance? The core-to-shell ratio is a critical parameter. A higher ratio means more PCM core material, which increases latent heat storage capacity, but it can result in a shell that is too thin and prone to leakage. A lower ratio provides a thicker, more robust shell at the cost of reduced energy storage.

  • Guidance: One study on similar PCM systems found that a core-to-shell ratio of 3:1 offered a good balance, but this must be optimized for your specific system [4]. Another study suggested that a shell material making up 15-30% of the total capsule volume is necessary to withstand repeated thermal cycling without failure [4].

Experimental Data & Characterization

For reference, here are the typical properties and performance characteristics of PMMA/octacosane microcapsules reported in the literature.

Table 1: Thermophysical Properties of PMMA/Octacosane Microcapsules

Property Measurement Method Reported Values Observations & Context
Melting Temperature DSC 50.6 - 51.3 °C [2] [5] Slightly lower than pure octacosane due to encapsulation.
Freezing Temperature DSC 53.2 °C [2] [5]
Latent Heat of Melting DSC 86.4 - 152 J/g [2] [6] Varies significantly with core-to-shell ratio.
Latent Heat of Freezing DSC 88.5 J/g [2]
Particle Size SEM, PSD ~0.25 µm (micro) [2] Controlled by emulsification stirring rate.
Thermal Stability TGA Onset of degradation >235 °C [2] Degrades in two distinct steps [2].

Table 2: Thermal Cycling Reliability Test Results

| Condition | Latent Heat of Melting (After Cycling) | Latent Heat of Freezing (After Cycling) | Inference | | :--- | :--- | :--- | :--- | | After 5,000 accelerated thermal cycles [5] | 79.9 J/g | 81.7 J/g | Good thermal reliability with some predictable degradation. | | Key Takeaway: The microcapsules retain their energy storage functionality effectively even after thousands of cycles, demonstrating good long-term stability for research applications. |

Core Shell Formation & Degradation Mechanism

Understanding the structure of the microcapsules and how degradation occurs is key to preventing it. The following diagram illustrates the core-shell architecture and the primary thermal degradation pathway.

mechanism Subgraph1 Microcapsule Structure Node1 PMMA Shell (Protective Layer) Node2 n-Octacosane Core (PCM, stores latent heat) Node1->Node2 encapsulates Subgraph2 Thermal Degradation Pathway (Occurs at ~300°C) Node3 Heat-Induced Chain Scission Node4 Formation of Free Radicals Node5 Depropagation (Reverse of Polymerization) Node6 Release of MMA Monomer Node3->Node4 Node4->Node5 Node5->Node6

References

Octacosane Properties & Purification Context

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental properties of a compound is the first step in designing or troubleshooting a purification protocol. The table below summarizes key physical properties of n-octacosane from the search results.

Property Value Source / Relevance
Chemical Formula C₂₈H₅₈ [1]
CAS Registry Number 630-02-4 [1] [2]
Melting Point 334.55 K (approx. 61.4 °C) [2] (KDB), supported by [1]
Boiling Point 704.8 K (approx. 431.7 °C) [1] [2]
Enthalpy of Fusion (ΔfusH) 64.64 kJ/mol [2] (NIST), supported by [1]
Vapor Pressure (at 510 K) 99.27 ± 0.06 kJ/mol [2] (NIST)
logPoct/wat 11.169 (Crippen Calculated) [2] (Indicates high hydrophobicity)
Noted Stability Chemically stable, no phase segregation [3] (A key advantage for its use)

One study highlights that a complex lipid containing 13,16-dimethyl octacosanedioic acid (iso-diabolic acid) was not easily extractable from Acidobacteria cells with standard solvents and required hydrolysis to be released [4]. This suggests that if your octacosane is part of a complex biological matrix, standard solvent extraction alone may be insufficient.

Troubleshooting Guide & FAQs

The following guide addresses common issues based on the general properties and handling of high-purity, long-chain alkanes like this compound.

Frequently Asked Questions

  • Q: What are the primary applications of high-purity n-octacosane in research?

    • A: According to the search results, a major application is as a Phase Change Material (PCM) for thermal energy storage due to its suitable melting point (~61°C) and high latent heat [5] [3]. It is also investigated for use in protective coatings, biofuels, pharmaceuticals, and lubricants [5].
  • Q: Why is my final yield of this compound lower than expected?

    • A: This is a common challenge. The high melting point means it can solidify in lines and vessels if not properly traced. Losses can also occur due to:
      • Incomplete Extraction: If sourced from a biological matrix, a hydrolysis step might be necessary to liberate the compound, as seen in microbiological studies [4].
      • Co-precipitation: During crystallization, impurities with similar structures can be trapped, reducing the yield of pure material.
  • Q: How can I deal with persistent colored impurities in my product?

    • A: Colored impurities are often polar or conjugated organic molecules.
      • Activated Charcoal: Passing a hot solution of this compound in an organic solvent (e.g., toluene) through a short column of activated charcoal is a standard method for decolorization.
      • Chromatography: For high-purity demands, column chromatography using a stationary phase like silica gel can effectively remove these contaminants.
  • Q: My purified this compound shows a broad or depressed melting point. What does this indicate?

    • A: A melting point that is lower than expected or occurs over a wide temperature range is a classic indicator of the presence of soluble impurities.
      • Solution: This typically requires further purification cycles. Successive recrystallization from a suitable solvent (e.g., toluene, xylene) is the most common method to sharpen the melting point and improve purity.

The following workflow visualizes a logical path for diagnosing and addressing these common purification issues.

Start Start: Purification Issue LowYield Low Final Yield? Start->LowYield ColorImpurity Colored Impurities? Start->ColorImpurity BroadMP Broad/Depressed Melting Point? Start->BroadMP CheckHeating Check for solidification in vessels/lines (Trace heating >61°C) LowYield->CheckHeating Yes ConsiderHydrolysis Consider hydrolysis step for biological matrices LowYield->ConsiderHydrolysis Yes OptimizeCrystallization Optimize crystallization parameters (solvent, rate) LowYield->OptimizeCrystallization Yes Resolved Issue Resolved LowYield->Resolved No UseActivatedCharcoal Use activated charcoal or silica gel column ColorImpurity->UseActivatedCharcoal Yes ColorImpurity->Resolved No RecrystallizeAgain Perform additional recrystallization cycles BroadMP->RecrystallizeAgain Yes BroadMP->Resolved No CheckHeating->Resolved ConsiderHydrolysis->Resolved OptimizeCrystallization->Resolved UseActivatedCharcoal->Resolved RecrystallizeAgain->Resolved

Experimental Context: Microencapsulation Protocol

While not a purification method itself, one study provides a detailed protocol for microencapsulating n-octacosane, which requires highly pure material. This illustrates the level of experimental detail available in the literature and can serve as a reference [3].

  • Objective: Prepare microcapsules with a Poly(methyl methacrylate) (PMMA) shell and n-octacosane core for thermal energy storage.
  • Materials: n-Octacosane (core), Methyl methacrylate and Allyl methacrylate (shell monomers), Tertbutylhydroperoxide (initiator), Triton X-100 (surfactant), and other catalysts.
  • Methodology:
    • An oil-in-water emulsion was created by dispersing the melted n-octacosane and shell monomers in an aqueous solution containing the surfactant.
    • Polymerization of the shell was initiated by raising the temperature to 60°C and adding the initiator and catalysts.
    • The emulsion was stirred at a controlled rate (2000 rpm) to determine the final microcapsule size.
    • The resulting microcapsules were spherical with an average diameter of 0.25 µm and exhibited a sharp melting point, confirming the purity of the this compound used [3].

A Path Forward for Detailed Protocols

The search results lack the granular, step-by-step troubleshooting for specific purification techniques (like recrystallization solvent ratios or column chromatography conditions).

To build a comprehensive technical support knowledge base, I suggest you:

  • Consult Specialized Databases: Search for detailed procedures on platforms like SciFinder-n or Reaxys, which are designed for chemical literature and methods.
  • Refine Your Search: Use specific technique names in your searches, such as "recrystallization of n-octacosane solvent system" or "distillation of long-chain alkanes".
  • Review Patents: Patent literature can be an excellent source of detailed, practical manufacturing and purification processes.

References

optimizing octacosane melting-freezing cycle performance

Author: Smolecule Technical Support Team. Date: February 2026

Core Thermal Properties of Octacosane

A key parameter for optimization is the material's melting point, which can be influenced by nanoconfinement. The following table summarizes the bulk melting point and how it changes in porous materials.

Property Value & Conditions Source / Context
Bulk Melting Point 334.6 K (61.5 °C) Average of multiple studies compiled by NIST [1].
Melting Point Depression Linear depression with inverse pore diameter; greater depression in 1D cylindrical pores (e.g., SBA-15) vs. 3D pore networks (e.g., CPGs, Silica Gels) [2]. Observed in Differential Scanning Calorimetry (DSC) experiments [2].

A generalized workflow for optimizing a melting-freezing cycle, based on these principles, can be visualized as follows:

Start Start Optimization P1 Characterize System • PCM Purity & Form • Pore Size/Morphology • Container Material Start->P1 P2 Determine Critical Temps • Bulk Melting Point (Tm) • Actual Tm in Confinement • Crystallization Temp (Tc) P1->P2 P3 Establish Thermal Protocol • Set heating temp above Tm • Set cooling temp below Tc • Control ramp rates P2->P3 P4 Monitor Phase Transition • Use DSC for latent heat • Use XRD for structure P3->P4 P5 Evaluate Performance • Cycle Latent Heat Stability • Cycle Time Efficiency • Supercooling Degree P4->P5 Decision Performance Stable & Efficient? P5->Decision Decision->P2 No End Cycle Optimized Decision->End Yes

Potential Troubleshooting Guide & FAQs

While direct troubleshooting information for this compound is limited, you can structure guidance around common Phase Change Material (PCM) challenges and the specific data available.

Frequently Asked Questions

  • Q1: What is the expected melting point of pure n-octacosane?

    • A: The accepted bulk melting point is 334.6 K (61.5 °C) [1]. Any significant deviation in your measurements could indicate issues with material purity or calibration of your temperature sensors.
  • Q2: Why is the melting point in my experiment lower than the reported bulk value?

    • A: This is a known effect called melting point depression, which occurs when the PCM is confined within a porous structure to enhance its properties [3]. The degree of depression is linearly related to the inverse of the pore diameter. Furthermore, the geometry of the pores (e.g., 1D cylindrical vs. 3D interconnected) also influences the extent of the shift [2].
  • Q3: My system shows significant supercooling (the melt does not solidify when cooled to its melting point). How can I mitigate this?

    • A: Supercooling is a common challenge. The difference between the melting and crystallization onset temperatures is the degree of supercooling. Research on confined this compound shows this value also has a linear relationship with inverse pore diameter [2]. Strategies to reduce it include:
      • Using nucleating agents to promote crystal formation.
      • Selecting porous matrices with surfaces that interact favorably with the solid phase of this compound.
      • Optimizing thermal cycling rates; sometimes slower cooling can help.

Troubleshooting Common Issues

Observed Problem Potential Root Cause Investigative Steps & Solutions

| Inconsistent Melting Points | Incorrect bulk value reference; PCM degradation over cycles; poor thermal contact in setup. | 1. Verify against standard NIST value [1]. 2. Check thermal stability via repeated DSC cycles [3]. 3. Ensure good thermal conductivity in composite design [3]. | | Low Latent Heat Storage | Incorrect PCM quantity; incomplete phase transition; chemical instability; poor encapsulation. | 1. Confirm PCM loading percentage. 2. Use DSC to measure actual enthalpy of fusion [2]. 3. Check for leakage and compatibility with encapsulation material [3]. | | High Supercooling | Lack of nucleation sites; cooling rate too fast; pore morphology inhibiting crystallization. | 1. Incorporate nucleating agents. 2. Experiment with different cooling rates. 3. Characterize pore size/morphology impact [2]. | | Performance Degradation | Phase separation; leakage from support matrix; chemical breakdown from overheating. | 1. Implement better micro/macroencapsulation [3]. 2. Analyze cycled material with DSC/XRD to track structural changes [2]. 3. Ensure operating temperature does not exceed stability limit. |

Experimental Protocols for Key Analyses

To support the troubleshooting guide, here are summaries of key experimental methodologies cited in the search results.

1. Thermal Analysis via Differential Scanning Calorimetry (DSC) DSC is the primary technique for characterizing phase transitions [2].

  • Purpose: To determine melting/crystallization temperatures, latent heat of fusion (enthalpy), and the degree of supercooling.
  • Typical Workflow:
    • Seal a small, precisely weighed sample (a few milligrams) of this compound or its composite in a DSC pan.
    • Run a controlled heating and cooling cycle (e.g., 5-10 °C/min) over a temperature range that encompasses the full phase change.
    • Analyze the resulting thermogram: the peak temperature corresponds to the phase transition temperature, and the area under the peak corresponds to the latent heat.

2. Structural Analysis via X-Ray Diffraction (XRD) XRD is used to track structural changes in the material during phase transitions [2].

  • Purpose: To identify the different crystalline phases (solid, rotator phases) of this compound and confirm the completeness of the phase transition.
  • Typical Workflow:
    • Place the sample in an XRD spectrometer.
    • Expose it to X-rays and measure the diffraction pattern at various temperatures (e.g., below, during, and above melting).
    • Analyze the diffraction patterns to identify the crystal structures present at each stage of the cycle.

References

octacosane vs desert sand thermal energy storage

Author: Smolecule Technical Support Team. Date: February 2026

Material Comparison at a Glance

The table below summarizes the core properties and characteristics of desert sand and octacosane based on the gathered data.

Aspect Desert Sand (Sensible TES) n-Octacosane (Latent TES)
Storage Mechanism Stores heat by increasing temperature (Sensible heat) [1] Stores heat by melting and solidifying (Latent heat) [1]

| Key Thermal Properties | - Specific Heat Capacity: ~700-1,000 J/kg·°C [2]

  • Max Operating Temp: 800-1,000°C [3]
  • Thermal Conductivity: Varies with composition (Quartz: ~7.7 W/m·K) [2] | - Melting Point: ~61.4°C (334.55 K) [4]
  • Latent Heat (ΔfusH): ~35.53 kJ/mol (approx. 90 kJ/kg) [4]
  • Thermal Conductivity: Low (Paraffin range: 0.15-0.30 W/m·K) [5] | | Advantages | - High Temp Stability: Suitable for high-temperature CSP [6] [3]
  • Extremely Low Cost: Abundant and inexpensive [6] [2]
  • Non-toxic & Safe: Inert and non-flammable [2]
  • Dual Function: Can act as both TES and solar absorber [3] | - High Storage Density: High latent heat per unit mass [1]
  • Isothermal Operation: Melts/solidifies at a near-constant temperature, useful for temperature control [1]
  • Compatibility: Generally safe and non-corrosive [7] | | Disadvantages/Challenges | - Lower Energy Density: Requires larger volumes than PCMs [1]
  • Agglomeration: Can occur at high temperatures (>800°C) [3]
  • Sensible Heat Only: Temperature drops during discharge [1] | - Low Thermal Conductivity: Impedes charge/discharge rates; requires enhancers [5] [7]
  • Supercooling: Can solidify at temperatures below its freezing point [5]
  • Flammability: Organic paraffin is flammable, though with a high flash point [7] | | Key Applications | - Concentrated Solar Power (CSP) plants [6]
  • Fluidized-bed harvesting units [6]
  • Packed-bed TES [2]
  • Repurposing coal plants for energy storage [8] | - Photovoltaic/Thermal (PV/T) panel cooling and energy storage [1]
  • Cold storage for refrigeration and air-conditioning [7]
  • Thermal resonators for ambient energy harvesting (similar PCMs) [9] |

Experimental Data and Performance Summary

The following table consolidates key experimental findings and performance metrics from the cited research.

Category Desert Sand Findings n-Octacosane Findings
System Performance In a PV/T panel configuration, a 3-D CFD model showed desert sand provided better heat transfer to the water stream at steady state compared to n-octacosane, leading to a reduction in the volume of TES material needed [1]. In PV/T systems, PCMs like n-octacosane are effective at damping temperature fluctuations of the photovoltaic cell, which can improve efficiency and lifespan [1].
Cycling Stability Desert sand demonstrates high cyclic stability with "zero mass loss" and can withstand temperatures up to 1000°C without degradation, making it suitable for long-term use [2]. Paraffins like this compound have shown good stability, with some formulations stable for over 5,000 cycles. A key challenge is maintaining stability in emulsion forms for use as a heat transfer fluid [5] [7].
Economic & Scalability A major advantage is its potential for very low capital cost. Using sand can reduce the Levelized Cost of Energy (LCOE). Scaling storage duration is as simple as adding more sand [6] [8]. While the material itself is relatively cheap, the need for additives to enhance thermal conductivity or prevent supercooling, and the potential for complex encapsulation, can increase system costs [5] [7].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a deeper dive into the experimental methodologies cited.

Computational Fluid Dynamics (CFD) Analysis for PV/T Panels [1]

This protocol is used to simulate and compare the performance of different TES materials in a hybrid photovoltaic/thermal panel system.

start Define Computational Domain m1 Geometry: Copper pipe with water stream embedded in TES material block start->m1 m2 Model Setup: Transient 3-D approach with Euler-Euler multiphase model m1->m2 m3 Grid Convergence Study: Ensure solution independence from mesh size m2->m3 m4 Run Simulation: Apply solar irradiance (150-1200 W/m²) and boundary conditions m3->m4 m5 Output Analysis: Thermal efficiency, temperature distributions, heating-cooling cycles m4->m5 end Compare Material Performance: Sand vs. various PCMs m5->end

  • Objective: To compare the thermal performance of desert sand and n-octacosane in a PV/T panel using a transient 3-D CFD model [1].
  • Computational Domain: The model consists of a copper pipe carrying water, embedded in a rectangular block of the TES material (sand or PCM), which is exposed to solar radiation [1].
  • Model & Solver: A transient, three-dimensional approach is used. For systems involving fluidized sand, an Euler-Euler multiphase model is employed to treat solid (sand) and gas phases as interpenetrating continua [1] [6].
  • Key Steps:
    • Grid Convergence Study: The computational mesh is refined until the key output variables (temperature, density) become independent of the grid size, ensuring accuracy [1].
    • Boundary Conditions: A range of solar irradiance values (from 150 to 1,200 W/m²) is applied to simulate different operating conditions [1].
    • Output Analysis: The model outputs thermal efficiency of the system, temperature distributions within the water and TES material, and the dynamics of heating-cooling cycles [1].
Characterization of Desert Sand as a TES Medium [3]

This methodology outlines the experimental procedures for evaluating the high-temperature suitability of desert sand.

  • Objective: To characterize the thermal stability, specific heat capacity, and agglomeration tendency of desert sand at high temperatures [3].
  • Material Analysis:
    • Chemical Composition: Techniques like X-ray Fluorescence (XRF) and X-ray Diffraction (XRD) are used to determine the dominance of quartz and carbonates [3].
    • Thermal Stability: Sand samples are heated to high temperatures (e.g., 800-1000°C) and observed for signs of agglomeration or structural change [3].
    • Spectral Absorptivity: The absorptivity of the sand is measured before and after thermal cycling to assess its potential as a direct solar absorber in addition to a storage medium [3].
Protocol for Paraffin-Based Cold Storage Tank Testing [7]

This experimental setup is used to evaluate the performance of paraffin-based TES in a large-scale tank.

start Setup Test Installation m1 Tank Configuration: Spiral-shaped coil heat exchanger embedded in paraffin (e.g., 1450 kg) start->m1 m2 Instrumentation: Place thermocouples in PCM and HTF at multiple points m1->m2 m3 Charge/Discharge Cycles: Vary HTF supply temperature and mass flow rate m2->m3 m4 Data Collection: Monitor PCM temps, HTF temps, and power consumption m3->m4 m5 Performance Analysis: Calculate thermal capacity, observe solidification front m4->m5 end Determine optimal operating parameters for application m5->end

  • Objective: To experimentally analyze the performance of a paraffin-based cold storage tank under various operating conditions [7].
  • System Setup: A significant amount of paraffin (e.g., 1450 kg) is integrated with a heat exchanger based on spiral-shaped coils in counter-current flow [7].
  • Measurement: T-type thermocouples are placed at multiple locations within the PCM and the heat transfer fluid (HTF) to track temperature dynamics with high accuracy (±0.15 K) [7].
  • Testing Procedure: The tank is charged and discharged by varying key parameters:
    • HTF Supply Temperature: For cold storage, charging typically uses 1–5°C fluid, while discharging uses 11–15°C fluid [7].
    • HTF Mass Flow Rate: Tested over a range (e.g., 2000 to 4000 kg/h) to determine its effect on performance [7].
  • Performance Metrics: The analysis focuses on the overall thermal capacity of the system, electric power consumption, and the progression of the solidification front within the PCM [7].

Key Insights for Material Selection

The choice between desert sand and this compound is not a matter of which is better, but which is more suitable for a specific application.

  • Choose Desert Sand for large-scale, high-temperature applications where cost, safety, and durability are the primary drivers. Its excellent performance in CSP and potential for repurposing fossil fuel infrastructure make it a highly economical and scalable option for grid-level energy storage [6] [8].
  • Choose n-Octacosane (or similar PCMs) for medium-to-low temperature applications where maintaining a constant temperature is critical, space is limited, and higher energy density is valued. Its use in PV/T panel temperature control [1] and cold storage for air-conditioning [7] are prime examples.

References

Comprehensive Comparison Guide: n-Octacosane as Phase Change Material Versus Other n-Alkanes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to n-Alkanes as Phase Change Materials

Phase Change Materials (PCMs) represent a class of thermal energy storage substances that absorb, store, and release large amounts of latent heat during phase transitions, primarily solid-liquid transformations. Among organic PCMs, n-alkanes (straight-chain saturated hydrocarbons with chemical formula CₙH₂ₙ₊₂) have emerged as highly promising candidates due to their favorable thermal properties, chemical stability, and commercial availability. These materials function through the fundamental thermodynamic principle where heat absorption and release occur nearly isothermally during phase transitions, making them ideal for thermal management applications. The n-alkane series demonstrates systematic variations in thermal properties with increasing carbon chain length, providing a tunable platform for specific application temperature requirements ranging from sub-zero to high-temperature thermal storage systems. [1] [2]

The significance of n-alkanes in thermal energy storage stems from their exceptional characteristics, including high latent heat of fusion, minimal supercooling, congruent melting behavior, self-nucleating properties, chemical inertness, and recyclability. Unlike salt hydrates and other inorganic PCMs, n-alkanes do not suffer from phase segregation issues and exhibit reliable thermal cycling performance. Research and application of n-alkanes as PCMs have expanded considerably in recent decades, spanning diverse fields including building climatization, solar thermal systems, thermal protection of electronics, textile engineering, and temperature-regulating packaging. Among the n-alkane series, n-octacosane (C₂₈H₅₈) occupies a particularly important position due to its intermediate chain length and phase change temperature around 61°C, making it suitable for medium-temperature thermal storage applications. [3] [1] [2]

Fundamental Thermal Properties of n-Alkanes

Basic Properties and Structure-Property Relationships

The thermal behavior of n-alkanes is governed by their molecular structure and crystal packing. As straight-chain hydrocarbons, n-alkanes exhibit two primary phase transitions: a solid-solid transition from crystalline to rotator phase and a solid-liquid transition from rotator to isotropic liquid phase. The rotator phases are characterized by molecular rotational freedom while maintaining positional order, contributing significantly to the thermal storage capacity of these materials. The thermal properties of n-alkanes follow distinct odd-even alternation patterns based on carbon atom count, with even-numbered alkanes typically exhibiting higher melting temperatures and enthalpies compared to their odd-numbered counterparts due to more efficient crystal packing in the solid state. [1]

The thermodynamic foundation of phase change materials is described by the Gibbs free energy equation, where at equilibrium during phase transition, ΔG = 0 = ΔH - T·ΔS, which rearranges to ΔH = T·ΔS. This fundamental relationship demonstrates the direct proportionality between enthalpy change (ΔH) and entropy change (ΔS) during phase transitions, with the phase change temperature (T) serving as the proportionality constant. For n-alkanes, systematic increases in both melting temperature and latent heat with increasing carbon chain length are observed, resulting from enhanced van der Waals interactions between longer hydrocarbon chains. This structure-property relationship enables precise tuning of thermal storage characteristics by selecting n-alkanes with specific chain lengths appropriate for target application temperatures. [1]

Comprehensive Thermal Properties Table

Table 1: Thermal properties of selected n-alkanes for thermal energy storage

n-Alkane Carbon Atoms Melting Point (°C) Enthalpy of Fusion (J/g) Solid-Solid Transition Application Temperature Range
n-Tetradecane 14 5.5 225 No Low temperature cooling
n-Heptadecane 17 21.7 213 Yes Building comfort
n-Octadecane 18 28.0 245 Yes Solar thermal storage
n-Eicosane 20 36.4 247 Yes Electronics thermal management
n-Docosane 22 44.0 249 Yes Medium temperature storage
n-Tetracosane 24 50.5 255 Yes Medium-high temperature storage
n-Octacosane 28 61.0 255 Yes Medium-high temperature storage
n-Triacontane 30 65.5 251 Yes High temperature storage

Table 2: Comparison of n-octacosane with other common PCM types

PCM Type Example Melting Point (°C) Latent Heat (J/g) Advantages Disadvantages
n-Alkanes n-Octacosane 61.0 255 High latent heat, cycling stability Moderate thermal conductivity
Salt hydrates Calcium chloride hexahydrate 29.7 190 High volumetric storage density Phase separation, supercooling
Fatty acids Stearic acid 69.0 202 Good cycling stability Lower latent heat, higher cost
Polyethylene glycol PEG 6000 66.0 190 Wide molecular weight range Lower thermal stability

Experimental Methodologies for PCM Characterization

Thermal Analysis Techniques

High-accuracy Adiabatic Scanning Calorimetry (ASC) has emerged as a premium technique for precise thermodynamic characterization of n-alkanes. Unlike conventional DSC, ASC provides superior resolution and accuracy for determining heat capacity and transition enthalpies, enabling detection of subtle phase transitions often missed by standard calorimeters. The ASC methodology involves precisely controlled heating scenarios with adiabatic conditions to minimize heat loss, allowing for direct measurement of enthalpy changes with uncertainties below 1%. This technique has been particularly valuable for establishing precise structure-property relationships across n-alkane homologous series and validating theoretical models of melting behavior. Recent high-resolution ASC studies have revealed more complex enthalpy-entropy correlations in n-alkanes than previously recognized, demonstrating that outliers from linear relationships have physical origins in specific phase transition characteristics rather than measurement artifacts. [1]

Complementary Characterization Methods

Light scattering techniques provide valuable complementary information to calorimetric methods, particularly for detecting phase transitions in highly diluted dispersions where DSC sensitivity becomes limited. These methods monitor changes in turbidity or scattering intensity as samples undergo phase transitions, enabling detection of transition temperatures even in n-alkane dispersions at concentrations as low as 10⁻⁴ mass%. The experimental protocol involves placing samples in temperature-controlled cuvettes while measuring transmitted or scattered light intensity as a function of temperature. For n-octacosane dispersions with approximately 100 nm particle size, light scattering successfully identifies melting, crystallization, and rotator phase transitions that correlate with DSC observations but with enhanced sensitivity at low concentrations. This capability is particularly valuable for studying nanoencapsulated PCMs and PCM-polymer composites where the active phase change component represents a small fraction of the total system mass. [4]

Table 3: Experimental methods for PCM characterization

Technique Parameters Measured Sample Requirements Limitations
Differential Scanning Calorimetry (DSC) Transition temperatures, enthalpy, heat capacity 5-15 mg, powder or small solid Limited sensitivity at low PCM concentrations
Adiabatic Scanning Calorimetry (ASC) High-accuracy heat capacity, precise transition enthalpies Larger samples, precise temperature control Longer measurement times, specialized equipment
Light Scattering Phase transition temperatures in dispersions Dilute dispersions, optical access Qualitative enthalpy information only
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperatures 5-20 mg, minimal volatility at room temperature Does not measure phase change properties directly
X-ray Diffraction (XRD) Crystal structure, phase identification Powder or solid samples Specialized data interpretation required
Microencapsulation and Nano-Enhancement Protocols

Microencapsulation procedures for n-octacosane have been successfully demonstrated using emulsion polymerization with polymethyl methacrylate (PMMA) shell material. The standard protocol involves dissolving n-octacosane and methyl methacrylate monomer in an aqueous surfactant solution (e.g., Triton X-100), followed by emulsification through high-shear mixing (typically 2000 rpm). Polymerization is initiated using redox initiator systems such as tert-butylhydroperoxide with ferrous sulfate at temperatures between 60-70°C for several hours. The resulting microcapsules exhibit spherical morphology with smooth surfaces and average diameters around 0.25 μm, as confirmed by scanning electron microscopy. Fourier-transform infrared spectroscopy validates the chemical structure, showing characteristic alkane C-H stretches at 2915 cm⁻¹ and 2848 cm⁻¹ alongside ester carbonyl stretches at 1730 cm⁻¹ from the PMMA shell. This microencapsulation approach significantly enhances thermal cycling stability while preventing PCM leakage during phase change. [3] [5]

Nano-enhancement strategies focus on improving the inherently low thermal conductivity of pure n-alkanes (typically 0.2-0.3 W/m·K) through incorporation of high-thermal-conductivity nanoparticles. Experimental methods for creating nano-enhanced PCMs involve dispersing nanoparticles (e.g., metallic nanoparticles, carbon nanotubes, graphene oxide, or ceramic nanoparticles) into molten n-alkanes using ultrasonic homogenization. Optimal nanoparticle concentrations generally range from 0.5-5% by weight, with higher concentrations leading to viscosity increases that can impair practical application. Characterization of these composite systems demonstrates thermal conductivity enhancements up to 100% compared to pure n-alkanes, significantly improving charge/discharge rates in thermal storage applications. Additionally, metal foam composites have been developed where n-alkanes are infused into porous copper or nickel foams, creating three-dimensional thermally conductive networks that can enhance effective thermal conductivity by factors of 3-500 while maintaining high energy storage density. [6] [7]

Comparative Performance Analysis

n-Octacosane Versus Other n-Alkanes

n-Octacosane (C₂₈H₅₈) occupies a distinctive position within the n-alkane series, offering a balanced combination of relatively high phase change temperature (approximately 61°C) and substantial latent heat of fusion (approximately 255 J/g). This thermal profile positions n-octacosane between lower-melting alkanes like n-octadecane (C₁₈, 28°C) and higher-melting alkanes like n-triacontane (C₃₀, 65.5°C), making it particularly suitable for medium-temperature thermal storage applications including solar thermal energy collection, waste heat recovery, and thermal management of electronics. Compared to shorter-chain n-alkanes, n-octacosane exhibits reduced volatility at operating temperatures, minimizing evaporative losses during repeated thermal cycling. Additionally, the phase change temperature of n-octacosane aligns well with common solar thermal collector output temperatures and electronic device thermal management requirements. [3] [1] [2]

When comparing thermal stability across the n-alkane series, n-octacosane demonstrates excellent cycling endurance with minimal property degradation. Accelerated thermal cycling tests conducted on microencapsulated n-octacosane revealed less than 5% variation in latent heat storage capacity after 1000 melt-freeze cycles, outperforming many salt hydrate and fatty acid PCMs which often exhibit significant phase segregation or property degradation under similar conditions. The chemical simplicity of n-alkanes contributes to this stability, as they undergo no chemical decomposition or oxidation at temperatures below approximately 200°C when properly contained. Among even-numbered n-alkanes in the C₂₀-C₃₀ range, n-octacosane represents an optimal compromise between energy density (which generally increases with chain length) and practical handling considerations (where longer chains exhibit higher melt viscosities). [3] [5]

Enhancement Strategies and Composite Performance

The intrinsic limitations of pure n-alkanes, particularly their low thermal conductivity, has prompted development of various enhancement strategies. Experimental data demonstrates that incorporating carbon-based nanoparticles (graphene, carbon nanotubes) at 1-3 wt% concentration can enhance thermal conductivity of n-octacosane by 50-150%, dramatically reducing melting and solidification times. Similarly, embedding n-octacosane within metal foam matrices (copper, nickel) creates composite PCMs with effective thermal conductivity values 10-50 times higher than pure n-alkanes, while maintaining 80-90% of the latent heat storage capacity. These enhancements come with trade-offs, including increased composite density, higher material costs, and potential reduction in specific energy storage capacity (J/g) due to the non-PCM component mass. [6] [7]

Table 4: Performance comparison of enhanced n-octacosane composites

Enhancement Strategy Thermal Conductivity Improvement Latent Heat Retention Key Advantages Application Challenges
Carbon nanoparticles (1-3%) 50-150% increase 85-95% Homogeneous dispersion, scalable production Potential sedimentation at high concentrations
Metal foam composites 10-50x increase 80-90% Structural stability, extreme conductivity Significant weight addition, cost factors
Microencapsulation (PMMA shell) 20-50% decrease 70-80% Leakage prevention, increased surface area Reduced volumetric storage capacity
Hybrid nano-enhanced microcapsules 30-100% increase 75-85% Combined benefits of both approaches Complex manufacturing process

Applications and Implementation Considerations

Thermal Energy Storage Systems

Solar thermal energy storage represents a primary application domain for n-octacosane, particularly in medium-temperature collection systems including parabolic troughs and compound parabolic collectors. The phase change temperature of approximately 61°C aligns well with the operational range of many solar thermal systems, enabling efficient daytime energy capture and extended evening utilization. Implementation typically involves encapsulated PCM modules integrated into the heat transfer loop, either as packed beds or shell-and-tube configurations. Experimental studies of n-octacosane in solar thermal applications demonstrate 3-5 times higher storage density compared to sensible-only storage materials, significantly reducing system volume requirements. The main implementation challenges include optimizing heat exchanger surfaces to compensate for low thermal conductivity and ensuring long-term stability under daily thermal cycling conditions. [3] [7]

Building energy efficiency applications utilize n-octacosane for passive temperature regulation and peak load shifting. When incorporated into building materials (wallboards, ceiling tiles, or concrete), n-octacosane absorbs excess heat during periods of high solar gain and releases it as temperatures fall, reducing indoor temperature fluctuations and decreasing mechanical cooling demands. For building integration, microencapsulated n-octacosane is typically preferred to prevent leakage, with capsule sizes ranging from 0.1-10 μm dispersed in polymer matrices or construction materials. The 61°C phase change temperature of n-octacosane is particularly suitable for solar air heating systems and domestic hot water preheating, where it improves system efficiency by maintaining more consistent operating temperatures. Life cycle assessments of PCM-enhanced buildings show 10-30% reductions in cooling energy consumption in appropriately designed systems. [3] [2]

Thermal Management Applications

Electronics thermal management represents an emerging application for n-octacosane, where it functions as a thermal buffer during power spikes or temporary cooling system interruptions. The relatively high phase change temperature is suitable for power electronics, electric vehicle components, and high-performance computing systems where operational temperatures may reach 60-80°C. Implementation strategies include PCM-heat sink composites where n-octacosane is contained within aluminum finned structures, providing both immediate thermal capacitance and extended time-to-overheating protection. Experimental studies demonstrate that n-octacosane composites can extend operational times before critical temperature thresholds by 200-400% compared to conventional aluminum heat sinks alone. Optimization challenges include maximizing contact surface area and addressing the low thermal conductivity through embedded conductive matrices or nanoparticle enhancements. [6] [7]

Ocean thermal energy conversion systems have recently incorporated n-alkanes including n-octacosane in novel thermodynamic cycles. These applications leverage the precise phase change temperatures to optimize heat engine efficiency when operating with small temperature differences between surface and deep ocean water. In these implementations, n-octacosane undergoes repeated phase changes in specialized heat exchangers, functioning as both working fluid and energy storage medium simultaneously. The non-corrosive nature and material compatibility of n-alkanes provide advantages over traditional working fluids in marine environments. Recent prototype testing has demonstrated stable operation over extended durations, though system optimization requires further development to address the relatively low thermal conductivity through advanced heat exchanger designs. [8]

Conclusion and Research Perspectives

The comprehensive comparison of n-octacosane with other n-alkanes reveals its distinctive position as a balanced phase change material offering an optimal combination of appropriate phase change temperature (61°C), high latent heat of fusion (255 J/g), and excellent cycling stability. These characteristics make it particularly suitable for medium-temperature thermal storage applications including solar thermal systems, building efficiency enhancements, and electronics thermal management. When compared across the n-alkane series, n-octacosane provides a favorable compromise between energy storage density and practical implementation considerations, though its performance, like all pure n-alkanes, is limited by inherently low thermal conductivity.

Future research directions for n-octacosane and related n-alkanes should focus on advanced enhancement strategies to address current limitations. Priority areas include developing more effective and affordable thermal conductivity improvement methods, optimizing encapsulation techniques for enhanced durability, and establishing standardized testing protocols for reliable lifetime predictions. Additionally, further investigation of binary and ternary n-alkane mixtures could enable precise tuning of phase change temperatures while maintaining high energy storage densities. As thermal energy storage continues to gain importance in renewable energy integration and energy efficiency applications, n-octacosane and its enhanced composites are positioned to play increasingly significant roles in diverse technological domains. [6] [1] [7]

Appendix: Experimental Workflow Visualization

G start PCM Selection n-Octacosane vs Other n-Alkanes prep1 Pure PCM Purification start->prep1 prep2 Microencapsulation (PMMA Shell) start->prep2 prep3 Nano-Enhanced Composites start->prep3 char1 Thermal Analysis (DSC/ASC) prep1->char1 char4 Stability Testing (TGA, Cycling) prep1->char4 After Processing char2 Structural Analysis (FT-IR, XRD) prep2->char2 prep2->char4 After Processing char3 Morphological Study (SEM, PSD) prep3->char3 prep3->char4 After Processing data1 Phase Change Temperature char1->data1 data2 Latent Heat Capacity char2->data2 data3 Thermal Conductivity char3->data3 data4 Cycling Stability char4->data4 app1 Solar Thermal Storage data1->app1 app2 Building Efficiency data1->app2 app3 Electronic Thermal Management data1->app3 app4 Ocean Thermal Energy data1->app4 data2->app1 data2->app2 data2->app3 data2->app4 data3->app1 data3->app2 data3->app3 data3->app4 data4->app1 data4->app2 data4->app3 data4->app4

Figure 1: Experimental workflow for n-alkane PCM characterization and application development

G cluster_props Thermal Properties Relationship solid Crystalline Solid Phase rotator Rotator Phase (Molecular Rotation) solid->rotator Solid-Solid Transition liquid Isotropic Liquid Phase rotator->liquid Solid-Liquid Transition enthalpy Enthalpy Change (ΔH) Measured via DSC equation ΔH = T · ΔS Gibbs Free Energy Relationship enthalpy->equation entropy Entropy Change (ΔS) Molecular Disorder entropy->equation temperature Phase Change Temperature (T) temperature->equation carbon Carbon Chain Length (Number of Carbon Atoms) carbon->enthalpy Increases With Chain Length carbon->temperature Increases With Chain Length odd_even Odd-Even Effect (Crystal Packing Efficiency) odd_even->enthalpy Higher for Even-Numbered odd_even->temperature Higher for Even-Numbered

References

Thermal Reliability of Microencapsulated n-Octacosane

Author: Smolecule Technical Support Team. Date: February 2026

Microencapsulated n-octacosane demonstrates excellent thermal reliability, maintaining its energy storage properties even after thousands of cycles. The data below compares its performance before and after 5000 thermal cycles.

Property Before 5000 Cycles After 5000 Cycles Change
Melting Temperature 50.6 °C Remained nearly constant Minimal change [1]
Freezing Temperature 53.2 °C Remained nearly constant Minimal change [1]
Latent Heat of Melting 86.4 J/g 79.9 J/g Decrease of ~7.5% [2]
Latent Heat of Freezing 88.5 J/g 81.7 J/g Decrease of ~7.7% [2]
Chemical Structure Stable No significant changes Good chemical stability [1]

The minor decrease in latent heat indicates good performance retention, crucial for long-term applications in solar thermal systems and temperature-regulating textiles [1] [2].

Experimental Protocol for Thermal Cycling

The methodology used to generate this reliability data involves an accelerated thermal cycling test to simulate long-term use [3].

  • Objective: To determine the changes in a PCM's melting point, latent heat, and chemical structure after repeated melting and freezing cycles.
  • Procedure:
    • A small sample (e.g., 1 gram) of the microencapsulated PCM is placed in a temperature-controlled chamber.
    • The sample is heated above its melting point and then cooled below its freezing point.
    • This heating and cooling process is repeated for a set number of cycles (e.g., 1000, 3000, 5000).
  • Characterization Post-Cycling: After cycling, samples are analyzed using:
    • Differential Scanning Calorimetry (DSC): Measures changes in melting/freezing points and latent heat.
    • Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition temperatures.
    • Fourier Transform Infrared (FTIR) Spectroscopy: Checks for changes in chemical structure.
    • Scanning Electron Microscopy (SEM): Examines the surface morphology and physical integrity of the microcapsules [1] [3].

The diagram below illustrates this experimental workflow.

G Start Start: Microencapsulated PCM Sample Step1 1. Accelerated Thermal Cycling (Repeated Melting/Freezing) Start->Step1 Step2 2. Post-Cycling Characterization Step1->Step2 DSC DSC Analysis: Latent Heat & Phase Change Temperatures Step2->DSC Perform TGA TGA Analysis: Thermal Stability & Decomposition Step2->TGA Perform FTIR FTIR Analysis: Chemical Structure Stability Step2->FTIR Perform SEM SEM Analysis: Surface Morphology & Physical Integrity Step2->SEM Perform Result Result: Assessment of Thermal Reliability DSC->Result TGA->Result FTIR->Result SEM->Result

Comparison with Other Phase Change Materials

The table below compares microencapsulated n-octacosane with other microencapsulated paraffin waxes to give context to its performance [4] [3] [5].

PCM Material & Encapsulation Latent Heat (Melting) Cycling Performance Key Characteristics

| n-Octacosane / PMMA (This Study) | 86.4 J/g (microcapsule) | Stable after 5000 cycles | Excellent thermal reliability, spherical capsules [1]. | | Paraffin Wax / Polyaniline (PAn shell) | Varies with core ratio | Stable after 1000 cycles | Simple preparation method, good stability [3]. | | Paraffin / Melamine-Formaldehyde with Graphene | -- | -- | Enhanced thermal conductivity & stability [5]. | | n-Octadecane / Silica (Nanocapsules) | High (core material ~210 J/g) | -- | Good for cement-based materials, high compatibility [4]. |

The PMMA shell is crucial for n-octacosane's performance, providing excellent protection against leakage and environmental influences [1].

References

Comparative Data: Octacosane vs. CA-PA Eutectic Mixture

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of these two PCMs, drawing from experimental results in the search results.

Property Octacosane (n-alkane) Capric-Palmitic Acid (CA-PA) Eutectic (76.5/23.5 wt.%) Significance
Melting Temp. 51.3°C - 61.4°C [1] [2] [3] 21.85°C [4] [5] Determines operational temperature range.
Freezing Temp. ~51.3°C (with supercooling potential) [1] 22.15°C [4] Critical for applications requiring heat release.
Latent Heat (Melting) 144 - 245 J/g [1] [3] 171.22 J/g [4] Indicates heat storage capacity per unit mass.
Chemical Type Paraffin (n-alkane) [1] Fatty Acid [4] [5] Affects compatibility, safety, and cost.
Key Advantage Very high latent heat; well-studied for thermal storage [1] [3]. Near-room-temperature operation; low supercooling [6] [4]. Suitability for specific use cases.
Key Challenge High melting point limits low-temp use; can exhibit supercooling [7] [1]. Low thermal conductivity; requires shape-stabilization to prevent leakage [6] [5]. Informs need for material encapsulation or compositing.

Detailed Characteristics and Experimental Insights

This compound (C₂₈H₅₈)

This compound is a linear-chain hydrocarbon paraffin known for its high latent heat and stability.

  • Thermal Performance: Its high melting point and latent heat make it suitable for medium-to-high temperature thermal energy storage. One study reported a microencapsulated form with a latent heat of 144 J/g and excellent reliability after thermal cycling [1]. High-accuracy calorimetry studies confirm its position as a high-performance PCM within the n-alkane series [3].
  • Common Applications:
    • Solar Thermal Energy Storage: For systems requiring storage at temperatures around 50-60°C [1] [2].
    • Photovoltaic/Thermal (PV/T) Panels: Used to cool PV cells and store excess thermal energy [2].

The following diagram illustrates a common method for creating stable, functional forms of this compound and its subsequent application.

G O1 Microencapsulation of this compound O2 Emulsion Polymerization (Shell: PMMA) O1->O2 O3 Characterization (SEM, DSC, TGA) O2->O3 O4 Spherical Microcapsules (Avg. Diameter: 0.25 µm) O3->O4 O5 Application: PV/T Panel - Electricity generation - Thermal storage at ~60°C O4->O5

Capric-Palmitic Acid (CA-PA) Eutectic Mixture

This binary organic mixture is favored for low-temperature applications due to its melting point being close to room temperature.

  • Thermal Performance: The eutectic mixture minimizes the individual high melting points of its components, creating a PCM ideal for human comfort range applications. It demonstrates low supercooling and good long-term thermal reliability after repeated cycling [4].
  • Form-Stabilization: A key research area involves preventing liquid leakage. Studies successfully stabilize CA-PA within porous materials like graphitic carbon nitride (g-C₃N₄) and various clay minerals (e.g., diatomite, vermiculite). These composites enhance thermal conductivity and prevent leakage, with latent heat values dependent on the PCM loading (e.g., up to 112.3 kJ/kg for a 80 wt% loading in g-C₃N₄) [6] [5].
  • Common Applications:
    • Building Temperature Regulation: Integrated into walls for passive cooling and heating [5].
    • Low-Temperature Thermal Energy Storage: For solar thermal applications targeting human comfort [6] [4].

The workflow for developing a shape-stabilized CA-PA composite is summarized below.

G C1 Shape-Stabilized CA-PA Composite C2 Method: Vacuum Impregnation (Matrix: g-C₃N₄ or Clay Minerals) C1->C2 C3 Leakage Test & DSC Analysis (Determine max. PCM loading) C2->C3 C4 Stable Composite PCM (e.g., CA-PA/g-C₃N₄) C3->C4 C5 Application: Building Envelope - Passive temperature control - Solar heat storage C4->C5

Application Selection Guide

Your choice between these PCMs should be primarily driven by the target temperature of your application.

  • Choose this compound if your application involves higher temperatures (above 50°C), such as industrial waste heat recovery, concentrated solar power, or high-temperature PV/T cooling, where its superior latent heat can be fully utilized.

  • Choose the CA-PA Eutectic if your application requires operation in the room-temperature range (around 22°C), such as for maintaining thermal comfort in buildings, greenhouse temperature control, or low-grade solar thermal storage.

References

n-octacosane rotator phase comparison shorter alkanes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Guide: n-Octacosane vs. Shorter Alkanes

Rotator phases are unique states of matter in n-alkanes where molecules possess translational order but lose long-range herringbone order and exhibit rotational disorder about their long axes. They serve as intermediates between fully ordered crystalline phases and the isotropic liquid phase [1].

n-Octacosane (C28H58) demonstrates significant changes in its rotator phase sequence when confined to nanoscale spaces, almost completely losing its bulk RIV phase and showing a complete disappearance of its RIII phase [2]. In contrast, shorter alkanes like n-hexadecane (C16) exhibit more transient rotator phases, especially in bulk states [3].

The table below summarizes the key experimental findings for n-octacosane under confinement compared to its bulk state and to a shorter alkane (n-hexadecane).

Alkane & Condition Rotator Phases Observed Transition Characteristics Experimental Methods
n-Octacosane (C28) Hexatic-like mesophase (higher temperature), RI phase (lower temperature) [2] New phases formed; bulk RIII phase disappears [2] Temperature-dependent XRD, DSC [2] [4]
n-Octacosane (C28) Bulk RIII, RIV phases [2] Conventional bulk phase sequence [2] Temperature-dependent XRD, DSC [2]
n-Hexadecane (C16) Transient RI phase (metastable in bulk, stabilized at interfaces) [3] Orthorhombic structure (Fmmm space group); observed upon cooling [3] Synchrotron XRD, MD Simulations, DSC [3]

Detailed Experimental Protocols

The experimental data in the comparison table is derived from several key techniques commonly used in the field.

  • Differential Scanning Calorimetry (DSC)

    • Purpose: To measure the temperatures and enthalpy changes (ΔH) associated with phase transitions (e.g., solid-solid, solid-liquid).
    • Typical Protocol: A small sample (a few milligrams) of the n-alkane is sealed in a crucible. It is then heated and cooled at a controlled, constant rate (e.g., 1-10 °C/min) over a target temperature range. The instrument measures the heat flow difference between the sample and a reference, producing thermograms that show peaks corresponding to phase transitions [2] [4].
  • X-ray Diffraction (XRD)

    • Purpose: To determine the crystal structure, lattice parameters, and identify different phases (crystalline, rotator, liquid) based on their scattering patterns.
    • Typical Protocol: The n-alkane sample is placed in an X-ray diffractometer. It can be studied in bulk form or confined within a nanoporous matrix. Temperature-controlled stages are used to collect diffraction patterns (both wide-angle, WAXS, and small-angle, SAXS) at various temperatures. The resulting spectra are analyzed to identify the spacing and symmetry of the molecular packing [2] [3]. For emulsion dispersions, this is often done using synchrotron radiation sources for high resolution [3].
  • Light Scattering

    • Purpose: To detect phase transition temperatures, particularly in dilute dispersions where DSC sensitivity is limited.
    • Typical Protocol: A stable oil-in-water dispersion of the n-alkane is prepared (e.g., via ultrasonication). The intensity of light scattered by the dispersion is monitored as a function of temperature. Changes in the scattered light intensity, caused by alterations in the refractive index or particle size during a phase transition, are used to pinpoint transition temperatures with high sensitivity [4].

Experimental Workflow and Structural Relationships

The diagram below illustrates the logical pathway for investigating and differentiating rotator phases in alkanes, from sample preparation to data interpretation.

G Start Sample Preparation A Apply Experimental Methods Start->A B Differential Scanning Calorimetry (DSC) A->B C X-ray Diffraction (XRD) A->C D Light Scattering A->D E Data Synthesis & Phase Identification B->E Transition Temperatures C->E Lattice Parameters D->E Transition Temperatures F Bulk Crystalline Phase (X) E->F G Rotator Phase (R) E->G H Isotropic Liquid Phase E->H End Structural Comparison & Conclusion F->End G->End H->End

This investigation reveals how structural order evolves across phases. The following diagram conceptualizes the molecular arrangement in a generic rotator phase compared to a crystalline phase, based on structural descriptions [1] [3].

G Crystalline        Crystalline Phase• Long-range positional order• Long-range herringbone order• Fixed molecular rotation• Area per molecule ~18.5 Ų     Rotator        Rotator Phase (RI)• Positional order maintained• No long-range herringbone order• Free rotation about long axis• Area per molecule ~19.5 Ų     Crystalline->Rotator Heating Transition Rotator->Crystalline Cooling Transition

Interpretation of Key Findings

The experimental data highlights critical behavioral differences:

  • Confinement Effect: n-Octacosane's radical phase change under nanoconfinement [2] highlights the significant impact of finite size and interfacial interactions. This is crucial for applications like thermal energy storage using nanoencapsulated phase change materials [4].
  • Stability and Transience: The RI phase in n-hexadecane is typically transient in bulk but can be stabilized at interfaces, such as in emulsions [3]. This contrasts with the more stable rotator phases observed in longer alkanes like n-octacosane, even in bulk for certain chain lengths [1].
  • Methodology Sensitivity: Light scattering proves highly sensitive for detecting phase transitions in low-concentration n-alkane dispersions, a condition where DSC might fail [4]. Combining XRD with molecular dynamics simulations, as done for n-hexadecane, provides a powerful approach for full structural elucidation [3].

References

octacosane antioxidant activity vs naringin eicosane

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant & Bioactivity Data

The table below summarizes key experimental findings for naringin, eicosane, and octacosane.

Compound Key Antioxidant Activity (IC₅₀) Primary Bioactivities & Research Models Identified Natural Source

| Naringin | DPPH: 46.3 ± 0.001 µg/mL [1] NO Scavenging: IC₅₀ reported [1] | Wound Healing: Promotes epithelialization, collagen production, and fibroblast migration in diabetic rat models and human dermal fibroblast (HDF) cell lines [2] [3]. Anti-inflammatory & Neuroprotective: Attenuates diabetic neuropathy in rat models [2]. | Marantodes pumilum extract [2] [1] [4], citrus fruits [1] [4] | | Eicosane | DPPH: 56.0 ± 0.001 µg/mL [1] NO Scavenging: 227.0 ± 0.002 µg/mL [1] | Wound Healing: Shows activity in excision wound models, contributing to wound closure [2]. Neuroprotective: Protects retinal ganglion cells in mouse glaucoma models; reduces intracellular ROS and exhibits anti-inflammatory effects [5]. | Marantodes pumilum extract [2] [1] [4], Echium amoenum L. extract [5] | | This compound | DPPH: 61.7 ± 0.002 µg/mL [1] NO Scavenging: 123.0 ± 0.001 µg/mL [1] | Wound Healing: Contributes to wound excision closure and tissue repair in diabetic rat models [2]. | Marantodes pumilum extract [2] [1] [4] |

Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Here are the key experimental protocols from the cited studies.

  • Antioxidant Assays

    • DPPH Radical Scavenging: Sample activity was evaluated by mixing different concentrations of the compounds with a DPPH (0.004%) solution. After incubation at room temperature for 30 minutes, the absorbance was measured, and the radical scavenging ability was calculated as an inhibition percentage [1] [6]. The IC₅₀ (concentration providing 50% inhibition) was determined and compared to standards like ascorbic acid [1].
    • Nitric Oxide (NO) Scavenging: The IC₅₀ values were determined using colorimetric assays, which measure the compound's ability to scavenge nitric oxide radicals [1].
  • In Vivo Wound Healing Model

    • An excision wound model was created on streptozotocin (STZ)-induced diabetic rats. The test compounds were applied, and wound closure was monitored over time. Histological examinations of tissue samples were conducted to assess epithelialization, collagen production, and fibroblast migration [2].
  • In Vitro Cell Studies

    • Fibroblast Migration: The wound healing potential was assessed using a Human Dermal Fibroblast (HDF) cell line to demonstrate cell migration and other healing processes [2].
    • Neuroprotection (Eicosane)
      • Cell Model: Rat R28 retinal precursor cells were treated with glutamate to induce damage, co-treated with eicosane. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8), and intracellular Reactive Oxygen Species (ROS) were measured using the fluorescent probe DCFH-DA and flow cytometry [5].
      • Mouse Model: A glaucoma model was created by intravitreal injection of N-methyl-D-aspartate (NMDA) in mice. Eicosane was administered orally, and its protective effects on Retinal Ganglion Cells (RGCs) were evaluated via immunostaining of retinal sections with antibodies like RBPMS and Tuj1 [5].

Research Workflow and Mechanistic Insights

The research into these compounds often follows a path from in vitro screening to in vivo validation. The diagram below illustrates the general workflow and primary mechanisms of action identified for naringin and eicosane.

Start In-vitro Screening A Antioxidant Assays (DPPH, NO Scavenging) Start->A B Cell-based Studies (Fibroblast migration, Neuroprotection) A->B C In-vivo Validation (Diabetic wound models, Glaucoma models) B->C D Mechanism of Action C->D Naringin Naringin: - MMP Interaction - Collagen Synthesis D->Naringin Eicosane Eicosane: - Modulates L-arginine/ L-carnitine metabolism - Reduces ROS D->Eicosane

Interpretation Guide for Researchers

When evaluating these results for drug development, consider the following:

  • Activity vs. Applicability: Naringin shows potent, broad-spectrum antioxidant activity and has been successfully formulated into a biomaterial patch for wound healing [3], demonstrating high translational potential. Eicosane and this compound, while less potent in classic antioxidant assays, show significant and valuable bioactivity in complex biological systems.
  • Mechanism Matters: The therapeutic effect likely stems from a combination of antioxidant action and other specific mechanisms. Eicosane's modulation of L-arginine and L-carnitine metabolism in neuroprotection is a key example [5]. Molecular docking studies also suggest interactions with Matrix Metalloproteinases (MMPs) are crucial for the wound healing properties of these compounds [2].
  • Model Context: Efficacy can be model-dependent. Eicosane's strong performance in a neurological model [5] may indicate its particular suitability for applications in neural tissue or against specific types of oxidative stress.

References

octacosane ADME toxicity prediction analysis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Comparative Analysis

Octacosane is often identified in plant extracts analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). The table below summarizes its context and available ADME-related data from recent studies.

Compound Name Context / Source Plant Reported Role / Activity ADME-Tox Prediction Available? Key Findings / Potential
This compound [1] [2] Merremia peltata (as one of 18 compounds); Cotula anthemoides (as a minor component) Studied for potential anti-alopecia activity; a common component of plant essential oils [1] [2]. No specific data found. In Merremia peltata, other compounds like olean-12-en-3beta-ol showed higher binding affinity for the androgen receptor than the standard drug finasteride [1].
Heneicosane [3] A constituent of North African plants (e.g., Hypericum perforatum, Piper nigrum) Predicted to target proteins related to Alzheimer's Disease (e.g., MAO-B, BACE1) via network pharmacology [3]. Yes (Screened) Successfully passed initial ADME and blood-brain barrier (CNS) screening filters, indicating favorable drug-like properties for central nervous system targets [3].
Hexadecane [3] A constituent of North African plants (e.g., Hypericum perforatum, Piper nigrum) Predicted to target proteins related to Alzheimer's Disease (e.g., MAO-B, BACE1) via network pharmacology [3]. Yes (Screened) Successfully passed initial ADME and blood-brain barrier (CNS) screening filters, indicating favorable drug-like properties for central nervous system targets [3].

Detailed Experimental Protocols

The following methodologies are common in studies that identify and profile compounds like this compound.

  • 1. Plant Compound Identification (GC-MS Analysis): Plant material is first extracted using solvents like methanol, chloroform, or n-hexane in a Soxhlet apparatus. The extract is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The compounds are identified by comparing their mass spectra and retention indices to standard reference libraries [1] [4].
  • 2. In Silico ADME-Tox Screening: Identified compounds are filtered for drug-likeness using computational tools. A typical protocol involves:
    • Software: Tools like QikProp (Schrödinger) or pkCSM are used [1] [3].
    • Parameters: Compounds are evaluated against a set of rules and physicochemical properties. Key parameters often include predicted Central Nervous System (CNS) activity, intestinal absorption, and violations of known drug-likeness rules (e.g., Lipinski's Rule of Five) [3]. Compounds that pass these filters are considered for further target prediction studies.
  • 3. Molecular Docking for Target Engagement: To understand a compound's potential mechanism of action, molecular docking simulations are performed.
    • Protein Preparation: The 3D structure of a target protein (e.g., the androgen receptor for alopecia, PDB ID: 4K7A) is obtained from the Protein Data Bank. Water molecules and native ligands are removed, and hydrogen atoms are added [1].
    • Ligand Preparation: The 3D structure of the test compound is drawn and energy-minimized using software like ChemDraw/Chem3D [1].
    • Docking Simulation: The ligand is docked into the binding site of the protein using programs like AutoDock Vina or AutoDock 1.5.6. The output is assessed based on binding energy (ΔG in kcal/mol), where a more negative value indicates a stronger and more favorable binding [1].
  • 4. Network Pharmacology Analysis: For a systems-level view, a network pharmacology approach can be used. This involves:
    • Target Prediction: Using databases like STITCH to predict which human proteins a compound might interact with [3].
    • Network Construction: Building a "Compound-Target" or "Plant-Compound-Target" network using visualization software like Cytoscape. This helps identify the most influential compounds and key therapeutic targets within a complex biological pathway [3].

ADME-Tox Prediction & Visualization Workflow

The field of computational ADME-Tox is advancing rapidly. Modern platforms use machine learning (ML) and artificial intelligence (AI) to predict various properties, transitioning from single-endpoint predictions to multi-endpoint joint modeling [5]. The following diagram illustrates a generalized framework for how these predictive platforms operate.

G cluster_Tools Tools & Methods cluster_Outputs Prediction Outputs Start Input: Compound Structure (e.g., SMILES, InChI) PhysChem Physicochemical Property Calculator Start->PhysChem ML ML/AI Prediction Module (e.g., SVM, Random Forest, Neural Networks) Start->ML Data Experimental & Literature Data (Physicochemical, in vitro, in vivo) Data->ML PhysChem->ML ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) ML->ADME Tox Toxicity Endpoints (Acute, Organ-specific, Genotoxicity, Carcinogenicity) ML->Tox

A key part of presenting ADME-Tox data to researchers is through intuitive, at-a-glance visualizations. The "traffic light" color-coding system is universally recognized for this purpose [6]. The diagram below shows how properties of a hypothetical compound, which could include data for this compound or its analogs, might be displayed in a "radar plot" format.

G A ADME-Tox Property Radar PlotThis visualization overlays a compound's predicted properties on a standard radar chart. The colored zones provide an instant assessment of drug-likeness.1. Molecular Weight (MW)Good2. logP (Lipophilicity)Intermediate3. Polar Surface Area (PSA)Good4. SolubilityPoor5. hERG InhibitionLow Risk

Interpretation & Research Recommendations

Based on the gathered information, here is a guide for your analysis:

  • Interpret the Data Critically: The presence of this compound in medicinal plants is well-documented, but its specific pharmacodynamic role is often not the primary focus of research. When it is detected, it is crucial to evaluate its relative abundance and the activities of co-occurring compounds to determine if its presence is likely contributory or incidental [1] [2].
  • Leverage Analogous Compounds: The ADME screening data for similar long-chain alkanes like heneicosane and hexadecane is a positive indicator [3]. It suggests that this class of compounds can possess favorable drug-like properties, particularly for CNS targets. You can use these compounds as references for your own computational predictions for this compound.
  • Utilize Modern Computational Platforms: For a targeted analysis of this compound, you will likely need to employ specialized software. The field is moving toward AI-driven platforms that can provide multi-parameter predictions [5]. You can explore user-friendly commercial software like SeeSAR [7] or other advanced prediction platforms reviewed in recent literature [5] to generate your own ADME-Tox profile for this compound.

References

microencapsulated octacosane vs paraffin wax performance

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison at a Glance

The table below summarizes the key properties of microencapsulated n-octacosane and a microencapsulated paraffin wax based on separate experimental studies.

Feature Microencapsulated n-Octacosane [1] [2] Microencapsulated Paraffin Wax [3]
Core Material n-Octacosane (a pure, linear alkane) Paraffin wax (a commercial blend)
Shell Material Poly(methyl methacrylate) (PMMA) Polyaniline (PAn)
Melting Point (°C) 50.6 53 - 57 (as raw material)
Freezing Point (°C) 53.2 Information missing
Latent Heat of Melting (J/g) 86.4 Varies with core-to-shell ratio (e.g., 50 - 70)
Latent Heat of Freezing (J/g) 88.5 Information missing
Thermal Cycling Reliability Excellent (stable after 5,000 cycles) [2] Excellent (stable after 1,000 cycles)
Key Advantages High purity; sharp phase change temperature; good thermal reliability [1] Inherent electrical conductivity of shell; good thermal reliability [3]

Interpreting the Data It is critical to note that the differences in the table above arise not only from the core materials but also from the different shell materials and encapsulation techniques used in the respective studies. A true performance comparison of the cores would require them to be encapsulated under identical conditions.

Detailed Experimental Data & Protocols

For a deeper understanding, here are the experimental details and methodologies from the key studies cited in the table.

Microencapsulated n-Octacosane with PMMA Shell

This study highlights the high purity and stability of a well-defined PCM [1] [2].

  • Encapsulation Method: Emulsion polymerization. The shell material (Methyl methacrylate monomer with a cross-linker) was polymerized around the molten n-octacosane core within an emulsified mixture. The process used Triton X-100 as a surfactant and was conducted at a stirring rate of 2000 rpm to control particle size [1].
  • Characterization Results:
    • Morphology: Spherical microcapsules with a smooth surface and an average diameter of 0.25 µm [1].
    • Thermal Reliability: After 5,000 accelerated thermal cycles, the melting latent heat of the microcapsules decreased only slightly from 86.4 J/g to 79.9 J/g, demonstrating exceptional stability [2].
    • Thermal Stability: TGA analysis showed the microcapsules degrade in two steps and possess good chemical stability [1] [2].
Microencapsulated Paraffin Wax with Polyaniline Shell

This study focused on a conductive polymer shell and its stability [3].

  • Encapsulation Method: In-situ polymerization. The aniline monomer was adsorbed onto the surface of molten paraffin wax and then polymerized using ammonium persulfate (APS) as an oxidant. The process was conducted at 75°C with constant stirring [3].
  • Characterization Results:
    • Latent Heat vs. Composition: The latent heat of the microcapsules was directly proportional to the paraffin wax content. A sample with a 70% wax core showed a latent heat of fusion of about 70 J/g, while a 30% wax core sample measured about 50 J/g [3].
    • Thermal Reliability: The microcapsules showed little change in latent heat and melting temperature after 1,000 thermal cycles.
    • Thermal Stability: Samples with higher shell content (e.g., 70-80% polyaniline) showed less decomposition after 330°C, indicating the shell provides good protection to the core [3].

Experimental Workflow Diagram

The following diagram outlines the general workflow for creating and evaluating microencapsulated phase change materials, as described in the search results.

workflow cluster_encapsulation Encapsulation Process cluster_characterization Characterization & Testing Start Start: Material Selection A Emulsification (Create core droplets) Start->A B Shell Formation (e.g., Polymerization) A->B C Solidification & Harvesting B->C D Morphology Analysis (SEM, Particle Size) C->D E Chemical Analysis (FT-IR) D->E F Thermal Properties (DSC: Latent Heat, Temp) E->F G Thermal Stability (TGA) F->G H Accelerated Thermal Cycling Test G->H End Performance Evaluation H->End

Interpretation and Research Considerations

For your comparison guide, it is essential to contextualize the available data:

  • n-Octacosane represents a high-purity, single-component PCM with well-defined and sharp phase change characteristics. The data shows it is an excellent candidate for applications requiring precise temperature control and long-term durability [1] [2].
  • Commercial Paraffin Wax is a mixture of hydrocarbons, leading to a broader phase change temperature range. The choice of a shell like polyaniline suggests a focus on applications where additional functionality, like electrical conductivity, is desired [3].
  • The Core-to-Shell Ratio is a critical but variable parameter. A higher ratio increases energy storage capacity but may compromise mechanical strength and leak prevention, making direct comparisons between studies with different ratios challenging [4].

References

octacosane thermal properties validation DSC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical Properties of n-Octacosane

The following table summarizes critically evaluated data for n-octacosane (C₂₈H₅₈), primarily from the NIST/TRC Web Thermo Tables (WTT), which is a trusted source for thermophysical property data [1].

Property Value Unit State Notes / Source
Molar Mass 394.772 g/mol - [1]
Melting Point (Triple Point) 334.55 K Crystal 1, Liquid, Gas [2] [1]
Melting Point (Triple Point) 330.40 K Crystal 2, Crystal 1, Liquid [2]
Normal Boiling Point 704.80 K Liquid [2]
Enthalpy of Fusion (ΔfusH) 35.53 to 67.38 kJ/mol Crystal 1 to Liquid Measured range; 64.64 kJ/mol (334.5 K) is a repeated value [2].
Heat Capacity (Cp) 937.00 J/mol×K Liquid At 353 K [2]
Density - - - Not directly provided in searched results; available as a function of temperature in WTT [1].
Thermal Conductivity - - - Property is listed in WTT but no specific value found in search results [1].
Viscosity 0.0018142 to 0.0003995 Pa×s Liquid Temperature range: 398.15 K to 573.15 K [2]

Experimental Validation via Differential Scanning Calorimetry (DSC)

For researchers, validating the thermal properties of a PCM like this compound using Differential Scanning Calorimetry (DSC) is a critical step. The workflow and key considerations for obtaining reliable data are outlined below [3].

cluster_pre Pre-Measurement cluster_measure Measurement & Analysis cluster_post Validation & Reporting Start DSC Validation Workflow Pre1 Calibrate DSC instrument (Temperature & Enthalpy) Start->Pre1 Pre2 Select & Prepare Sample (1-10 mg, hermetically sealed) Pre1->Pre2 Pre3 Define Temperature Program (Heating/Cooling rate, e.g., 5 K/min) Pre2->Pre3 M1 Run DSC Experiment (Record heat flow vs. temperature) Pre3->M1 M2 Analyze Thermogram (Onset Temp, Peak Temp, Area) M1->M2 P1 Compare with Reference Data (e.g., NIST WTT, Literature) M2->P1 P2 Report Critical Parameters (Purity, Method, Uncertainty) P1->P2

Key Steps in DSC Analysis

The diagram above illustrates the core workflow. Here are the essential methodological details for each stage:

  • Pre-Measurement Calibration and Preparation: The DSC instrument must be calibrated for temperature and enthalpy using high-purity reference standards [3]. The sample mass is typically between 1-10 mg, and it should be hermetically sealed in a crucible to prevent leakage [3]. A moderate heating/cooling rate (e.g., 5 K/min) is often used as a compromise between signal strength and thermal lag [4] [3].

  • Measurement and Data Analysis: The experiment records the heat flow into the sample as it is heated and cooled. Key values are extracted from the resulting thermogram [5] [3]:

    • Melting Temperature: Determined from the extrapolated onset temperature (Te) of the melting peak, as it is less dependent on experimental parameters than the peak temperature [5].
    • Enthalpy of Fusion (ΔH): Calculated by integrating the area under the melting peak [3].
  • Validation and Reporting: For validation, compare your results with critically evaluated literature or database values, such as those from NIST [1]. It is crucial to report all relevant experimental parameters, including sample purity, heating/cooling rates, and the methodology used to determine transition temperatures and enthalpies [5] [3].

Important Considerations for Accurate Characterization

  • Property Variability: Thermophysical properties can vary significantly. The enthalpy of fusion for this compound, for example, shows a wide range in literature from 35.53 to 67.38 kJ/mol [2]. Using high-purity materials and reporting measurement conditions is essential.
  • Confinement Effects: Be aware that phase transition temperatures and enthalpies can be depressed when the PCM is confined in a porous structure (e.g., for shape stabilization). The depression is typically more pronounced in smaller pores [6].
  • DSC Limitations: DSC is a powerful tool but has limitations. Results can be influenced by the instrument type, sample preparation, and heating rate. For inhomogeneous materials, the small sample size (a few milligrams) may not be fully representative [3].

References

octacosane molecular docking MMP binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Octacosane and MMPs

The primary source identified comes from a 2023 study that investigated the wound-healing potential of compounds from Marantodes pumilum, including this compound [1] [2]. The table below summarizes the key molecular docking findings from this research:

Compound Name Target MMPs Reported Binding Affinity / Docking Score Key Interactions / Findings
This compound [1] [2] Multiple MMPs (specific types not detailed) "Substantial attraction and contact" [1] Interaction with the catalytic site of MMPs; predicted to contribute to wound healing by modulating MMP activity.
Naringin [1] [2] Multiple MMPs Strong binding affinity (specific value not reported) Identified as a key bioactive compound with significant binding interactions.

Detailed Experimental Protocol

The study employed a comprehensive methodology combining in silico, in vitro, and in vivo approaches [1] [2]. The workflow for the molecular docking analysis can be summarized as follows:

G cluster_0 Key Steps & Software 1. Protein Preparation 1. Protein Preparation 2. Ligand Preparation 2. Ligand Preparation 1. Protein Preparation->2. Ligand Preparation 3. Molecular Docking 3. Molecular Docking 2. Ligand Preparation->3. Molecular Docking 4. Interaction Analysis 4. Interaction Analysis 3. Molecular Docking->4. Interaction Analysis 5. ADME/Tox Prediction 5. ADME/Tox Prediction 4. Interaction Analysis->5. ADME/Tox Prediction

The specific steps involved were [1]:

  • Protein Preparation: The 3D structures of the target MMPs were obtained from the Protein Data Bank (PDB). The structures were prepared by removing water molecules and adding hydrogen atoms.
  • Ligand Preparation: The 3D structures of naringin, eicosane, and this compound were drawn and their energy was minimized to obtain the most stable conformation.
  • Molecular Docking: The docking simulations were performed using specialized software to predict the binding orientation and affinity of the ligands to the active site of the MMPs.
  • Interaction Analysis: The docking results were analyzed to identify the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions.
  • ADME/Tox Prediction: The pharmacokinetic and toxicity properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the compounds were predicted using the pkCMS software.

Interpretation and Context

The search results indicate that this compound's potential wound-healing properties are hypothesized to be a result of its antioxidant properties and possible interactions with MMPs [1] [2]. The molecular docking results suggest a "substantial attraction" between this compound and MMPs, but the evidence remains preliminary.

It is important to note that this data is from a single study. To form a robust comparison guide, data on other potential ligands (both natural and synthetic) docked against the same specific MMP targets under comparable conditions would be required.

References

×

Physical Description

Waxy hydrocarbon, insoluble in water.
Waxy solid; [CAMEO] White powder; [MSDSonline]

Color/Form

Monoclinic or orthorhombic crystals from benzene, alcohol

XLogP3

14.8

Exact Mass

394.453851850 g/mol

Monoisotopic Mass

394.453851850 g/mol

Boiling Point

808.9 °F at 760 mmHg (NTP, 1992)
432 °C

Heavy Atom Count

28

Vapor Density

1.6X10-9 mm Hg at 25 (extrapolated)

Density

0.8067 at 68 °F (NTP, 1992) - Less dense than water; will float
0.8067 g/cu cm at 20 °C

LogP

log Kow = 14.1 (est)

Melting Point

148.1 °F (NTP, 1992)
61.3 °C

UNII

VFF49836P8

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.60e-09 mmHg

Other CAS

630-02-4

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/
Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.

Wikipedia

Octacosane

Biological Half Life

125.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Octacosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/
The toxicity of the plant Moschosma polystachyum was evaluated against mosquito Culex quinquefasciatus. The crude leaf extract and active compound octacosane showed negligible mortality against early third instar larvae of Culex quinquefasciatus. The 24 hr LC(50) value was observed at 153.2 +/- 1.3 mg/L and 7.2 +/- 1.7 mg/L for crude leaf extract and active compound octacosane, respectively. The repellent activity of active compound octacosane at 1.0 and 2.5 mg/sq cm concentration gave 85.2 +/- 1.7 min and 54.6 +/- 2.3 min protection, respectively. The total percentage protection of octacosane was 96.2 +/- 0.9 at 2.5 mg/sq cm and 86.4 +/- 1.3 at 1.0 mg/sq cm concentration.
An obligately thermophilic /Geobacillus sp./ strain ZY-10 was isolated from the crude oil in a high-temperature oilfield, which was capable of degrading heavy crude oil. Phenotypic and phylogenetic analysis demonstrated that the isolate should be grouped in the genus Geobacillus, which shared the highest similarity (99%) of the 16S rDNA sequence to Geobacillus stearothermophilus. However, the major cellular fatty acid iso-15:0 (28.55%), iso-16:0 (24.93%), iso-17:0 (23.53%) and the characteristics including indole production, tolerance to NaN3 and carbohydrate fermentation showed some difference from the recognized species in the genus Geobacillus. The isolate could use tridecane, hexadecane, octacosane and hexatridecane as sole carbon source for cell growth, and the digesting rate of long-chain alkane was lower than that of short-chain alkane. When the isolate was cultured in the heavy crude oil supplement with inorganic salts and trace yeast extract, the concentration of short-chain alkane was significantly increased and the content of long-chain alkane was decreased, suggesting that the larger hydrocarbon components in crude oil were degraded into shorter-chain alkane. Strain ZY-10 would be useful for improving the mobility of crude oil and upgrading heavy crude oil in situ.

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-octacosane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Spray-chilling encapsulation of 2-acetyl-1-pyrroline zinc chloride complex using hydrophobic materials: Feasibility and characterization of microcapsules

Yun Yin, Keith R Cadwallader
PMID: 29884369   DOI: 10.1016/j.foodchem.2018.05.079

Abstract

A moisture-sensitive 2-acetyl-1-pyrroline zinc chloride complex (2AP-ZnCl
) was successfully encapsulated by spray-chilling, using a hydrophobic moisture barrier as a practical way to protect the complex and to help facilitate its general use in food applications. Use of octacosane as wall material provided a flavor retention of 65.3%. The results from scanning electron microscopy (SEM) and X-ray micro-computed tomography (X-ray micro-CT) indicated desirable morphological characteristics of the matrix type microcapsules. Gas chromatography (GC) and absorbance spectroscopy were used for chemical quantitation of 2AP and ZnCl
, respectively, in the microcapsules. Results revealed no degradation of 2AP occurred as a result of the encapsulation process. This study is the first to demonstrate the feasibility of producing high quality microcapsules from labile flavor complexes by spray-chilling. The use of generally recognized as safe (GRAS) substances, including 2AP and ZnCl
, may allow for widespread commercial use of 2AP as a flavor ingredient.


[Chemical Constituents with Anti-hypoxia Activity from Saussurea involucrata]

Lin-lin Jing, Lei He, Peng-cheng Fan, Zheng-ping Jia, Hui-ping Ma
PMID: 26214875   DOI:

Abstract

To investigate the chemical constituents with anti-hypoxia activity from Saussurea involucrata.
The chemical constituents, isolated and purified by column chromatography from Saussurea involucrata, were identified by several spectroscopic methods. The anti-hypoxic activities of these compounds were examined using the normobaric hypoxic model of mice.
Twelve compounds were isolated from petroleum ether extract of Saussurea involucrata and identified as n-octacosane (1), 1-undecanol (2), heptadecan-l-ol(3), heptacosan-1-ol(4), myristicin (5), apiol(6), β-sitosterol(7), lupeol(8), moslosooflavone (9), mosloflavone (10), negletein(11), and 5, 6-dihydroxy-7, 8-dimethoxyflavone(12).
All compounds except 7 and 8 are isolated from this plant for the first time. Compound 1, 5 and 8 - 12 can significantly prolong the survival time of hypoxic mice.


The influence of molecular structure and aerosol phase on the heterogeneous oxidation of normal and branched alkanes by OH

Christopher R Ruehl, Theodora Nah, Gabriel Isaacman, David R Worton, Arthur W H Chan, Katheryn R Kolesar, Christopher D Cappa, Allen H Goldstein, Kevin R Wilson
PMID: 23611149   DOI: 10.1021/jp401888q

Abstract

Insights into the influence of molecular structure and thermodynamic phase on the chemical mechanisms of hydroxyl radical-initiated heterogeneous oxidation are obtained by identifying reaction products of submicrometer particles composed of either n-octacosane (C28H58, a linear alkane) or squalane (C30H62, a highly branched alkane) and OH. A common pattern is observed in the positional isomers of octacosanone and octacosanol, with functionalization enhanced toward the end of the molecule. This suggests that relatively large linear alkanes are structured in submicrometer particles such that their ends are oriented toward the surface. For squalane, positional isomers of first-generation ketones and alcohols also form in distinct patterns. Ketones are favored on carbons adjacent to tertiary carbons, while hydroxyl groups are primarily found on tertiary carbons but also tend to form toward the end of the molecule. Some first-generation products, viz., hydroxycarbonyls and diols, contain two oxygen atoms. These results suggest that alkoxy radicals are important intermediates and undergo both intramolecular (isomerization) and intermolecular (chain propagation) hydrogen abstraction reactions. Oxidation products with carbon number less than the parent alkane's are observed to a much greater extent for squalane than for n-octacosane oxidation and can be explained by the preferential cleavage of bonds involving tertiary carbons.


Interaction of mineral surfaces with simple organic molecules by diffuse reflectance IR spectroscopy (DRIFT)

Joan E Thomas, Michael J Kelley
PMID: 18430432   DOI: 10.1016/j.jcis.2008.03.024

Abstract

The adsorption of simple organic molecules to mineral surfaces was investigated by Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and by solution chemical analysis. Salicylic acid, myristic acid or octacosane were deposited from water or hexane onto gamma-alumina and kaolinite, and examined without evacuation or blending with KBr. The DRIFTS results replicated those from ATR-IR, where available, supporting the validity of DRIFTS as a versatile and convenient alternative to ATR. Results were obtained for coverage as low as 0.02 molecules/nm(2). Monolayer coverage on gamma-alumina was determined from spectra as 0.7 molecules/nm(2) for salicylic acid, confirmed by solution analysis, and 2 molecules/nm(2) for myristic acid. Spectral features of salicylic acid deposited on gamma-alumina from hexane were not distinguishable from those deposited from water. In almost all cases, spectral features associated with the carboxyl moiety were substantially altered, indicating a significant role in the adsorption mechanism. Adsorption of salicylic acid from hexane onto kaolinite was also as carboxylate, but myristic acid showed both carboxylate and carbonyl. The results from using hexane as solvent compared to water suggest that surface-adsorbed hydroxyl and molecular water, present on mineral oxides under ambient conditions, may be a key determinant of the adsorbate architecture.


Density functional approach for modeling CO2 pressurized polymer thin films in equilibrium

Manish Talreja, Isamu Kusaka, David L Tomasko
PMID: 19256622   DOI: 10.1063/1.3077861

Abstract

We have used polymer density functional theory to analyze the equilibrium density profiles and interfacial properties of thin films of polymer in the presence of CO(2). Surface tension, surface excess adsorption of CO(2) on polymer surface, and width of the interface are discussed. We have shown the changes in these properties in the presence of CO(2) and with increasing film thickness and their inverse linear relationship with increasing chain length. One of our important findings is the evidence of segregation of end segments toward the interface. We have introduced a new method of representing this phenomenon by means of Delta profiles that show increase in segregation owing to the presence of CO(2) and with increasing chain length. We also make predictions for the octacosane-CO(2) binary system near the critical point of CO(2). Our results indicate qualitative trends that are comparable to the similar experimental and simulation studies.


[Studies on chemical constituents of Daphne genkwa]

Cai-Fang Wang, Rao-Rao Li, Lan-Lan Huang, Li-Qun Zhong, Si-Tong Yuan
PMID: 19645232   DOI:

Abstract

To study the chemical constituents of the flower buds of Daphne genkwa.
The constituents of petroleum ether and ethyl acetate-soluble portions were isolated and purified by means of chromatography, then they were identified by their physico-chemical characteristics and spectral features.
Ten compounds were isolated and identified as octacosane (1), dotriacontane (2), beta-sitosterol (3), 4', 7-dimethoxy-5-hydroxyflovone (4), aurantiamide acetate (5), genkwanin (6), luteolin (7), apigenin (8), 3'-hydroxygenkwanin (9) and daphnoretin (10).
Compound 1 and 2 are isolated from this plant for the first time.


Clues on the role of Beauveria bassiana catalases in alkane degradation events

Nicolás Pedrini, M Patricia Juárez, Rosana Crespo, María J T de Alaniz
PMID: 17144022   DOI: 10.3852/mycologia.98.4.528

Abstract

Entomopathogenic fungi adapt to growth in a culture medium containing an insect-like hydrocarbon as the sole carbon source inducing the beta-oxidation pathway during the alkane degradation. The effect of two carbon sources on the catalase activity was studied in the entomopathogenic fungus Beauveria bassiana. Catalase activity was detected both in the peroxisomal and cytosolic fraction. A significant increment in the specific activity of the peroxisomal fraction (12.6-fold) was observed when glucose was replaced by an insect-like hydrocarbon, whereas the specific activity in the cytosol diminished more than 1.2-fold in the same culture condition. After purification to homogeneity by gel filtration and strong anion exchange chromatography, an apparent molecular mass of 54.7 and 84.0 kDa per subunit were determined respectively for the peroxisomal and cytosolic catalase. The enzymes showed different biochemical and kinetic characteristics, but both were inhibited by 3-amino-1,2,4 triazole. Peroxisomal catalase was sensitive to pH, heat and high concentration of the hydrogen peroxide substrate. Inversely the cytosolic isoform exhibited a broad range of optimal pH (6.0-10.0), high thermostability (<55 C) and remained fully active at least up to 70 mM hydrogen peroxide. Measurement of catalase activity is a new approach for evaluating fungal ability to degrade hydrocarbons.


Thermal energy storage characteristics of micro-nanoencapsulated heneicosane and octacosane with poly(methylmethacrylate) shell

Ahmet Sarı, Cemil Alkan, Alper Biçer
PMID: 26892748   DOI: 10.3109/02652048.2016.1144820

Abstract

In this study, PMMA/heneicosane (C21) and PMMA/octacosane (C28) micro-nano capsules were fabricated via emulsion polymerisation method. The chemical structures of the fabricated capsules were verified with the FT-IR spectroscopy analysis. The results of POM, SEM and PSD analysis indicated that most of the capsules were consisted of micro/nano-sized spheres with compact surface. The DSC measurements showed that the capsules had melting temperature in the range of about 39-60 °C and latent heat energy storage capacity in the range of about 138-152 J/g. The results of TGA showed that sublimit temperature values regarding the first degradation steps of both capsules were quite over the phase change or working temperatures of encapsulated paraffins. The thermal cycling test exhibited that the capsules had good thermal reliability and chemical stability. Additionally, the prepared capsules had reasonably high thermal conductivity.


Mosquitocidal activities of octacosane from Moschosma polystachyum Linn (lamiaceae)

S Rajkumar, A Jebanesan
PMID: 14698514   DOI: 10.1016/j.jep.2003.09.030

Abstract

The toxicity of the plant Moschosma polystachyum was evaluated against mosquito Culex quinquefasciatus. The crude leaf extract and active compound octacosane showed negligible mortality against early third instar larvae of Culex quinquefasciatus. The 24 h LC(50) value was observed at 153.2+/-1.3 mg/l and 7.2+/-1.7 mg/l for crude leaf extract and active compound octacosane, respectively. The repellent activity of active compound octacosane at 1.0 and 2.5 mg/cm(2) concentration gave 85.2+/-1.7 min and 54.6+/-2.3 min protection, respectively. The total percentage protection of octacosane was 96.2+/-0.9 at 2.5 mg/cm(2) and 86.4+/-1.3 at 1.0 mg/cm(2) concentration.


Screening of NO Inhibitor Release Activity from Soft Coral Extracts Origin Palu Bay, Central Sulawesi, Indonesia

Wendy Alexander Tanod, Uun Yanuhar, Maftuch, Masteria Yunovilsa Putra, Yenny Risjani
PMID: 30799798   DOI: 10.2174/1871523018666190222115034

Abstract

As a marine organism, soft corals can be utilized to be various bioactive substances, especially terpenoids and steroids. The soft corals family which produces bioactive generally come from clavulariidae, alcyoniidae, nephtheidae and xeniidae family.
To investigate the bioactivity of Nitric Oxide (NO) inhibitor release from soft coral crude extracts of Sinularia sp. (SCA), Nephthea sp. (SCB), Sarcophyton sp. (SCC), Sarcophyton sp. (SCD), Sinularia sp. (SCE) and Sinularia sp. (SCF).
Soft coral is collected from Palu Bay (Central Sulawesi). NO inhibitory release activity measured according to the Griess reaction. Soft corals sample macerated with 1:2 (w/v). Then, Soft coral extracts with the best NO Inhibitor activity partitioned with Dichloromethane, Ethyl acetate, and n-butanol. The bioactive of all crude extracts were identified by GC-MS to find compounds with anti-inflammatory potential.
Sarcophyton sp. (SCC) and Sinularia sp. (SCF) are able to inhibit NO concentrations of 0.22 ± 0.04 and 0.20 ± 0.04 µM at 20 mg/mL, respectively. The chemical constituents determined and showed the potential as anti-inflammatory in the crude of Sinularia sp. (SCA) were Octacosane (3.25%). In Nephthea sp., (SCB) were Cyclohexene, 6-ethenyl-6- methyl-1-(1-methylethyl)-3-(1-methylethylidene)-,(S)- (0.55%); Azulene, 1,2,3,4,5,6,7,8- octahydro-1,4-dimethyl-7-(1-methylethylidene)-, (1S-cis)- (0.53%); and 1,7,7-Trimethyl- 2-vinylbicyclo[2.2.1]hept-2-ene (4.72%). In Sarcophyton sp, (SCC) were Eicosane (0.12%); Nonacosane (10.7%); 14(β)-Pregnane (0.87%); Octacosane 6.39%); and Tricosane (1.53%). In Sarcophyton sp. (SCD) were 14(β)-Pregnane (2.69%); and Octadecane (27.43%). In crude of Sinularia sp. (SCE) were Oleic Acid (0.63%); 7,10-Hexadecadienoic acid, methyl ester (0.54%); 14(β)-Pregnane (1.07%); 5,8,11,14-Eicosatetraenoic acid, ethyl ester, (all-Z)- (4.60%); Octacosane (7.75%); and 1,2-Benzisothiazole, 3-(hexahydro-1Hazepin- 1-yl)-, 1,1-dioxide (1.23%). In the crude of Sinularia sp., (SCF) were Oxirane, decyl- (1.38%); Nonacosane (0.57%); Cyclohexanol, 5-methyl-2-(1-methylethenyl)- (0.61%); 14B-Pregnane (0.76%); and Tetratriacontane (1.02%).
The extract of Sarcophyton sp. (SCC) and Sinularia sp. (SCF) showed the best NO inhibitory release activity. This study is making soft corals from Central Sulawesi, Indonesia can become a potential organism in the discovery and development of bioactive substances anti-inflammatory.


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